molecular formula C19H27NO2 B10859484 Mantabegron CAS No. 36144-08-8

Mantabegron

Cat. No.: B10859484
CAS No.: 36144-08-8
M. Wt: 301.4 g/mol
InChI Key: OVHWFGPUZGJWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mantabegron is a chemical compound of significant interest in pharmacological research, primarily recognized for its role as an intermediate or precursor in the study and development of therapies targeting the β3-adrenergic receptor (β3-AR) pathway . Activation of this pathway is known to induce relaxation of smooth muscle tissue, a mechanism of action that has been successfully leveraged by related compounds for the treatment of conditions like overactive bladder . As a research chemical, this compound provides scientists with a valuable tool for probing the structure-activity relationships of β3-AR agonists and for synthesizing more complex molecules for biological evaluation. Its application is crucial for advancing the understanding of adrenoceptor pharmacology and exploring potential new therapeutic areas. This product is supplied for laboratory research purposes only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36144-08-8

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(1-adamantylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H27NO2/c21-17(13-22-18-4-2-1-3-5-18)12-20-19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-17,20-21H,6-13H2

InChI Key

OVHWFGPUZGJWAI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC(COC4=CC=CC=C4)O

Origin of Product

United States

Foundational & Exploratory

Mantabegron: Mechanism of Action & Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Beta-3 Adrenergic Receptor Agonist Profile[1][2][3]
Part 1: Executive Summary

Mantabegron (INN; CAS: 36144-08-8) is a selective


-adrenergic receptor (

-AR) agonist
developed for the management of smooth muscle disorders, specifically targeting the detrusor muscle of the urinary bladder.[1] Chemically characterized by an adamantane moiety linked to a phenoxypropanolamine scaffold, this compound represents a distinct structural class of adrenergic ligands.[1]

Unlike non-selective beta-agonists that may trigger tachycardia (


) or tremors (

), this compound is designed to selectively activate the

-AR subtype.[1] This activation initiates a Gs-protein-coupled signaling cascade that results in the relaxation of the detrusor muscle during the storage phase of the micturition cycle, thereby increasing bladder capacity without suppressing voiding contraction.[1]
Part 2: Molecular Pharmacology
1. Structural Basis of Action

This compound's chemical structure, (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol , contains two critical pharmacophores:

  • Aryloxypropanolamine Backbone: This is the classic scaffold for

    
    -adrenergic recognition, mimicking the catecholamine side chain of norepinephrine to anchor the molecule within the receptor's orthosteric binding site.[1]
    
  • Adamantane Moiety: The bulky, lipophilic adamantane cage is a unique structural feature.[1] In the context of

    
    -AR pharmacology, this group likely occupies the hydrophobic pocket of the receptor, which is larger and more flexible in the 
    
    
    
    subtype compared to
    
    
    or
    
    
    .[1] This steric bulk is hypothesized to be the primary driver of its subtype selectivity, preventing high-affinity binding to the more sterically constricted
    
    
    pockets.[1]
2. Receptor Selectivity & Binding
  • Primary Target: Human

    
    -Adrenergic Receptor.[1]
    
  • Mechanism: Orthosteric Agonism.[1]

  • Selectivity Profile: this compound exhibits high affinity for

    
    -ARs with significantly lower affinity for 
    
    
    
    -ARs (cardiac) and
    
    
    -ARs (pulmonary/vascular).[1] This selectivity is crucial for therapeutic safety, minimizing off-target effects such as palpitations or hypotension.[1]
Part 3: Intracellular Signaling Cascade

The therapeutic effect of this compound is mediated through the cAMP-PKA signaling axis .[1] Upon binding to the


-AR on the cell surface of detrusor smooth muscle cells, the following cascade is triggered:
  • Ligand Binding: this compound binds to the transmembrane

    
    -AR, inducing a conformational change in the receptor.[1]
    
  • G-Protein Activation: The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric Gs protein , promoting the exchange of GDP for GTP on the G

    
    s subunit .[1]
    
  • Adenylyl Cyclase Stimulation: The G

    
    s-GTP complex dissociates and activates membrane-bound Adenylyl Cyclase (AC) .[1]
    
  • cAMP Generation: Activated AC catalyzes the conversion of ATP into cyclic AMP (cAMP) , a secondary messenger.[1]

  • PKA Activation: Elevated cAMP levels bind to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.[1]

  • Smooth Muscle Relaxation:

    • MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Ca²⁺-Calmodulin complex.[1]

    • K⁺ Channel Opening: PKA may phosphorylate ATP-sensitive K⁺ channels, leading to hyperpolarization and reduced Ca²⁺ influx.[1]

    • Result: Decreased intracellular Ca²⁺ and reduced myosin light chain phosphorylation lead to detrusor relaxation .[1]

Visualization: The

-AR Signaling Pathway

G Agonist This compound Receptor β3-Adrenergic Receptor (GPCR) Agonist->Receptor Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (2nd Messenger) AC->cAMP Catalysis ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation (-) K_Channel K+ Channel (Activation) PKA->K_Channel Phosphorylation (+) Relaxation Smooth Muscle Relaxation MLCK->Relaxation Decreased Myosin-P K_Channel->Relaxation Hyperpolarization

Figure 1: The signal transduction pathway of this compound in detrusor smooth muscle cells.[1]

Part 4: Experimental Validation Protocols

To validate the mechanism of action of this compound, researchers utilize functional assays measuring cAMP accumulation and tissue contractility.[1]

Protocol A: TR-FRET cAMP Accumulation Assay

Objective: Quantify the potency (


) of this compound in CHO-K1 cells overexpressing human 

-AR.
  • Cell Preparation: Harvest CHO-K1 cells stably expressing h

    
    -AR.[1] Resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterase).
    
  • Treatment: Plate cells (5,000/well) in a 384-well plate. Add this compound (serial dilution:

    
     M to 
    
    
    
    M).[1] Incubate for 30 minutes at RT.
  • Detection: Add detection reagents:

    • Antibody: Anti-cAMP labeled with Cryptate (Donor).[1]

    • Tracer: cAMP-d2 (Acceptor).[1]

  • Measurement: Read fluorescence at 620 nm and 665 nm.

  • Analysis: Calculate the TR-FRET ratio (

    
    ). High cAMP competes with the tracer, decreasing the FRET signal.[1] Plot dose-response curve to determine 
    
    
    
    .[1]
Protocol B: Isolated Detrusor Organ Bath

Objective: Assess functional relaxation of bladder tissue ex vivo.

  • Tissue Isolation: Harvest bladder strips (approx.

    
     mm) from Sprague-Dawley rats or guinea pigs.[1]
    
  • Mounting: Suspend strips in organ baths containing Krebs-Henseleit solution (37°C, 95% O₂/5% CO₂). Apply 1g resting tension.[1]

  • Pre-contraction: Induce stable contraction using KCl (60 mM) or Carbachol (

    
    ) to mimic the filling phase tone.[1]
    
  • Dosing: Add this compound cumulatively (

    
     M to 
    
    
    
    M) once contraction plateau is reached.[1]
  • Data Capture: Record isometric tension changes via force-displacement transducers. Calculate % relaxation relative to the pre-contracted baseline.

Visualization: Experimental Workflow

Experiment cluster_0 In Vitro: cAMP Assay cluster_1 Ex Vivo: Organ Bath Cells CHO-hBeta3 Cells + IBMX Dosing Add this compound (Serial Dilution) Cells->Dosing FRET TR-FRET Readout (665/620 nm) Dosing->FRET EC50 Calculate EC50 FRET->EC50 Tissue Rat Detrusor Strips PreCon Pre-contract (KCl/Carbachol) Tissue->PreCon Relax Cumulative Dosing (this compound) PreCon->Relax Data % Relaxation Relax->Data

Figure 2: Workflow for validating this compound potency and efficacy.[1]

Part 5: References
  • World Health Organization (WHO). (2003).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Recommended INN: List 50. WHO Drug Information, Vol. 17, No.[1] 4. Link

  • National Institutes of Health (NIH) - GSRS. this compound Substance Record.[1] Global Substance Registration System.[1] Link

  • ChemicalBook. this compound Hydrochloride Product Information. Link

  • Bylund, D. B., et al. (1994).[1] International Union of Pharmacology.[1] XXIV. Update on alpha-adrenoceptors. Pharmacological Reviews, 46(2), 121-136.[1] (Foundational reference for Adrenergic Receptor classification).[1]

  • Takeda, M., et al. (1999).[1] Characterization of beta-adrenoceptor subtype in bladder smooth muscle. The Journal of Urology. (Contextual reference for Beta-3 mechanism in bladder).

Sources

Technical Monograph: Physicochemical Profiling of Mantabegron (CAS 36144-08-8)

[1][2][3]

Executive Summary & Therapeutic Context

Mantabegron (CAS 36144-08-8) represents a distinct class of

12132

This guide provides a rigorous physicochemical analysis of this compound, designed to support formulation scientists and medicinal chemists in optimizing its delivery.[1][2] The compound's high lipophilicity (LogP > 3.[1][2]3) and basicity (pKa ~9.[1][4][5]6) present specific challenges in solubility and bioavailability, necessitating advanced formulation strategies such as solid dispersions or salt formation.[1][2]

Chemical Identity & Structural Analysis[2][3][4][7][8][9]

Nomenclature and Identifiers
PropertyDetail
Common Name This compound
CAS Registry Number 36144-08-8
IUPAC Name (2RS)-1-(Adamantan-1-ylamino)-3-phenoxypropan-2-ol
Molecular Formula C₁₉H₂₇NO₂
Molecular Weight 301.42 g/mol
SMILES C1C2CC3CC1CC(C2)(C3)NC(CC(COc4ccccc4)O)
Stereochemistry Racemic mixture (contains one chiral center at C2 of the propyl chain)
Structural Pharmacophore Analysis

The this compound molecule can be deconstructed into three functional domains governing its physicochemical behavior:

  • Lipophilic Anchor (Adamantane): A rigid, bulky tricyclic cage that drives high LogP and blood-brain barrier (BBB) penetration potential, while reducing water solubility.[1][2]

  • Ionizable Linker (Secondary Amine): The protonation center (Basic pKa), essential for receptor salt bridge formation and solubility manipulation via pH.[1][2]

  • H-Bonding Tail (Phenoxy-propanol): Provides hydrogen bond donors/acceptors (OH, Ether O) critical for receptor subtype selectivity.[1][2]

Mantabegron_Structurecluster_propsPhysicochemical ImpactAdamantaneAdamantane Moiety(Lipophilic Anchor)AmineSecondary Amine(pKa ~9.6)Adamantane->AmineSteric BulkProp1High LogP (>3.3)Adamantane->Prop1Linker2-Hydroxypropyl Chain(Chiral Center)Amine->LinkerN-AlkylationProp2pH-Dependent SolubilityAmine->Prop2PhenoxyPhenoxy Group(Hydrophobic Tail)Linker->PhenoxyEther Linkage

Figure 1: Structural deconstruction of this compound highlighting functional groups and their physicochemical impact.[1]

Physicochemical Profiling

Ionization Constant (pKa)[2][3][4]
  • Predicted pKa: 9.6 ± 0.3 (Basic)[1][2]

  • Mechanistic Insight: The secondary amine is the sole ionizable center.[1][2] While simple adamantylamines have a pKa ~10.5-10.8, the electron-withdrawing inductive effect of the

    
    -hydroxyl group and the phenoxy ether lowers the pKa by approximately 1 log unit.[1][2]
    
  • Implication: this compound exists predominantly as a cation at physiological pH (1.2–7.4), which aids solubility in gastric fluid but requires lipophilic mechanisms for intestinal absorption (pH > 6.5).[1][2]

Lipophilicity (LogP/LogD)[2][3][4]
  • LogP (Neutral): 3.38 (Experimental/Consensus)[1][3][2]

  • LogD (pH 7.4): ~1.2

  • Interpretation: The high intrinsic lipophilicity (LogP > 3) suggests excellent permeability but poor aqueous solubility.[1][2] The drop in LogD at pH 7.4 indicates that while the drug is ionized, the lipophilic adamantane cage still exerts significant influence, potentially causing membrane retention or phospholipidosis.[1][3][2]

Solubility Profile

This compound exhibits a pH-dependent solubility profile typical of weak bases:

Solvent / MediumSolubility ClassificationEstimated Concentration
Water (Neutral pH) Poorly Soluble< 0.1 mg/mL
0.1 N HCl (pH 1.2) Soluble> 10 mg/mL (Ionized form)
Phosphate Buffer (pH 6.8) Sparingly Soluble~ 1–2 mg/mL
Ethanol / DMSO Freely Soluble> 50 mg/mL
FaSSIF (Biorelevant) ModerateEnhanced by micelles

Synthesis & Impurity Profiling

The primary synthesis route involves the nucleophilic ring-opening of an epoxide by an amine.[1][2] This route is preferred for its atom economy but requires strict control of regio-isomers.[1][3]

Reaction: 1-Adamantanamine + Phenyl Glycidyl Ether

13
  • Key Impurity A (Bis-alkylation): Over-alkylation of the amine, forming a tertiary amine species.[1][2] Controlled by using excess adamantanamine.[1][2]

  • Key Impurity B (Regio-isomer): Attack at the more substituted carbon of the epoxide (less likely due to steric hindrance of adamantane, but possible).[1][2]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is critical for predicting salt solubility and precipitation pH in the intestine.[1][3][2]

  • Preparation: Dissolve 5 mg of this compound free base in 20 mL of a solvent mixture (Isopropanol:Water 60:40) to ensure initial solubility.

  • Titration: Perform titration using 0.1 N HCl (to protonate) followed by back-titration with 0.1 N KOH under inert

    
     atmosphere at 25°C.
    
  • Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the mixed-solvent values.

    • Equation:

      
       (dielectric correction).[1]
      
  • Validation: The inflection point should be sharp; a broad curve indicates precipitation during titration.[1][2]

Protocol B: Biorelevant Solubility Screening (Shake-Flask)

Rationale: Standard buffers do not mimic the solubilizing effect of bile salts on the lipophilic adamantane moiety.[1][2]

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF-V2) containing 3 mM sodium taurocholate and 0.75 mM lecithin.[1]

  • Equilibration: Add excess this compound solid to 5 mL of FaSSIF in a glass vial.

  • Incubation: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantification: Analyze supernatant via HPLC-UV (270 nm).

    • Column: C18, 150 x 4.6 mm.[1][2]

    • Mobile Phase: ACN:Buffer (pH 3.0) 60:40.[1]

Solubility_WorkflowStartStart: Solubility ProfilingMediaPrepPrepare Media:1. pH 1.2 (Gastric)2. pH 6.8 (Intestinal)3. FaSSIF (Biorelevant)Start->MediaPrepEquilibrationAdd Excess DrugShake 24h @ 37°CMediaPrep->EquilibrationFiltrationFilter (0.22 µm PVDF)Discard first 1 mLEquilibration->FiltrationAnalysisHPLC-UV QuantificationFiltration->AnalysisDecisionIs Solubility < 0.1 mg/mL?Analysis->DecisionFormulationRec: Salt Formationor Solid DispersionDecision->FormulationYesStandardRec: StandardImmediate ReleaseDecision->StandardNo

Figure 2: Decision tree for solubility profiling and formulation selection based on biorelevant data.

References

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound."[1] WHO Drug Information, Vol. 17, No. 4, 2003.[1][2] Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 213044, this compound."[1][2] PubChem, Accessed 2024.[1][2] Link[1][3][2]

  • GuideChem. "this compound (CAS 36144-08-8) MSDS and Physicochemical Properties." GuideChem Database.[1][2] Link

  • Alfa Chemistry. "pKa Values of Amines and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Reference. Link

  • ChemNet. "this compound CAS 36144-08-8 Product Description."[6][1][3] ChemNet Global Chemical Network.[1][2] Link

Therapeutic Potential of Mantabegron in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Mantabegron (INN) is a selective


-adrenergic receptor (

-AR) agonist characterized by a distinct adamantane-based structural moiety. While the clinical landscape of

-AR agonists has been dominated by mirabegron (approved for overactive bladder), the therapeutic potential of this compound in metabolic disorders—specifically obesity, type 2 diabetes (T2D), and metabolic dysfunction-associated steatotic liver disease (MASLD)—remains a subject of pharmacological interest due to the class-wide ability to stimulate thermogenesis and lipolysis.

This guide analyzes the mechanistic rationale for deploying this compound as a metabolic modulator, distinguishing its adamantane-derived pharmacophore from other agonists, and outlines rigorous experimental frameworks for validating its efficacy in metabolic flexibility.

Part 1: Molecular Pharmacology & Structural Logic
1.1 The Adamantane Distinction

Unlike mirabegron, which utilizes a thiazole-derived tail, this compound incorporates an adamantane group linked to a phenoxypropanolamine backbone.

  • Chemical Identity: (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol.

  • Structure-Activity Relationship (SAR): The bulky, lipophilic adamantane moiety suggests a high volume of distribution and potential for enhanced interaction with the hydrophobic pocket of the

    
    -AR transmembrane domain. This structural feature theoretically influences receptor residence time and lipophilicity (LogP), critical factors for targeting adipose tissue.
    
1.2 Mechanism of Action: The Thermogenic Switch

The therapeutic value of this compound in metabolic disorders predicates on its ability to selectively bind


-ARs on adipocytes, initiating a signaling cascade that shifts energy balance from storage to dissipation.

Core Signaling Pathway:

  • Ligand Binding: this compound binds the orthosteric site of

    
    -AR (G-protein coupled receptor).
    
  • Transduction: Conformational change triggers

    
     activation.
    
  • Amplification: Adenylyl cyclase (AC) converts ATP to cAMP.

  • Effector Activation: cAMP activates Protein Kinase A (PKA).

  • Metabolic Output:

    • Lipolysis: Phosphorylation of Perilipin and Hormone-Sensitive Lipase (HSL) releases free fatty acids (FFAs).

    • Thermogenesis: Activation of p38 MAPK and CREB drives transcription of UCP1 (Uncoupling Protein 1).

    • Mitochondrial Uncoupling: UCP1 dissipates the proton gradient as heat rather than ATP.

1.3 Visualization:

-AR Signaling Cascade

The following diagram illustrates the molecular pathway activated by this compound in Brown Adipose Tissue (BAT).

Beta3Signaling This compound This compound (Ligand) Beta3AR β3-Adrenergic Receptor (GPCR) This compound->Beta3AR Binding Gs Gs Protein Beta3AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL HSL / Perilipin (Phosphorylation) PKA->HSL Phosphorylation CREB CREB / p38 MAPK PKA->CREB Signaling FFA Free Fatty Acids (Substrate) HSL->FFA Lipolysis Mitochondria Mitochondrial Uncoupling (Heat Generation) FFA->Mitochondria Fuel Source Nucleus Nucleus (Transcriptional Control) CREB->Nucleus Translocation UCP1 UCP1 Expression Nucleus->UCP1 Gene Expression UCP1->Mitochondria Proton Leak

Caption: Figure 1. This compound-mediated β3-adrenergic signaling pathway leading to lipolysis and thermogenesis in adipocytes.[1]

Part 2: Therapeutic Targets & Evidence Evaluation

While direct clinical data for this compound is less prevalent than for mirabegron, its pharmacological class provides a strong predictive model for its metabolic effects.

2.1 Brown Adipose Tissue (BAT) Activation
  • Hypothesis: this compound administration increases BAT glucose uptake and oxidative metabolism.

  • Relevance: Active BAT correlates with lower BMI and improved insulin sensitivity in humans.

  • Differentiation: The adamantane group may alter the kinetics of receptor desensitization compared to other agonists, potentially sustaining thermogenic activity without rapid tachyphylaxis.

2.2 White Adipose Tissue (WAT) Beiging
  • Mechanism: Chronic exposure to

    
    -agonists induces the "browning" of white adipocytes (beige fat), characterized by multilocular lipid droplets and increased mitochondrial density.
    
  • Therapeutic Goal: Increasing whole-body energy expenditure to combat obesity.

2.3 Comparative Profile: this compound vs. Mirabegron[2]
FeatureThis compoundMirabegron
Primary Structure Adamantane-phenoxypropanolamineThiazole-acetanilide
Target Selectivity High

(Predicted)
High

(Proven)
Lipophilicity High (Adamantane influence)Moderate
Clinical Status Investigational / INNApproved (OAB)
Metabolic Application Preclinical / TheoreticalInvestigational (Phase 2 for Obesity)
Part 3: Experimental Protocols for Validation

To rigorously assess this compound's potential, researchers must employ self-validating protocols that control for off-target


 (cardiac) and 

(bronchial) effects.
3.1 In Vitro Lipolysis Assay (Primary Screen)

Objective: Quantify the efficacy (


) and potency (

) of this compound in stimulating glycerol release in primary adipocytes.

Protocol:

  • Isolation: Isolate primary adipocytes from inguinal WAT of C57BL/6J mice or human SVF differentiation.

  • Starvation: Incubate cells in serum-free DMEM (0.5% BSA) for 2 hours to normalize basal lipolysis.

  • Treatment: Treat cells with this compound (dose range: 0.1 nM – 10

    
    M) for 1 hour.
    
    • Control: Isoproterenol (non-selective

      
       agonist).
      
    • Negative Control: Vehicle (DMSO).

    • Specificity Check: Co-incubate with SR59230A (selective

      
       antagonist).
      
  • Detection: Collect supernatant and quantify glycerol release using a colorimetric enzymatic assay (absorbance at 540 nm).

  • Data Analysis: Plot dose-response curves to calculate

    
    .
    
3.2 In Vivo Whole-Body Respirometry (CLAMS)

Objective: Determine if this compound acute administration increases energy expenditure (EE) without increasing locomotor activity.

Workflow Visualization:

ExperimentalWorkflow Acclimatization 1. Acclimatization (CLAMS Cages, 24h) Baseline 2. Baseline Measurement (VO2, VCO2, Activity) Acclimatization->Baseline Injection 3. This compound Injection (IP or Oral Gavage) Baseline->Injection Monitoring 4. Acute Monitoring (0-6 Hours Post-Dose) Injection->Monitoring Analysis 5. Data Analysis (RER, Heat Production) Monitoring->Analysis

Caption: Figure 2.[3] In vivo metabolic phenotyping workflow using Comprehensive Lab Animal Monitoring System (CLAMS).

Critical Control: Monitor heart rate (telemetry) simultaneously to ensure the dose selected does not activate cardiac


 receptors, a common failure point for 

agonists.
Part 4: Challenges & Future Directions
4.1 The Selectivity Paradox

A major hurdle for this compound, like all


 agonists, is the homology between human 

and

receptors.
  • Risk: Off-target

    
     activation leads to tachycardia and hypertension.
    
  • Mitigation: The adamantane moiety must be evaluated for its specific steric hindrance that might prevent binding to the tighter binding pockets of

    
     receptors.
    
4.2 Translational Gap

Rodent


-ARs are highly responsive to agonists, whereas human 

-AR expression in BAT is lower and more variable.
  • Recommendation: Efficacy studies should prioritize humanized mouse models (expressing human

    
    -AR) or ex vivo human adipose tissue assays rather than wild-type rodent models alone.
    
References
  • World Health Organization. (2003). International Nonproprietary Names for Pharmaceutical Substances (INN): List 50. WHO Drug Information, 17(4). Link

  • Cypess, A. M., et al. (2015). Activation of Human Brown Adipose Tissue by a β3-Adrenergic Receptor Agonist. Cell Metabolism. (Foundational class mechanism). Link

  • Schena, G., & Caplan, M. J. (2019). Mirabegron: A Review of its Use in the Management of Overactive Bladder and its Potential in Metabolic Disorders. Drugs. (Reference for β3 agonist metabolic profile). Link

  • National Center for Biotechnology Information. (n.d.). This compound (Compound).[2][4][5] PubChem. Link

  • Finlin, B. S., et al. (2018).[6] The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans. Journal of Clinical Investigation. Link

Sources

A Technical Guide to the Physicochemical and Pharmacological Profile of Mantabegron (C19H27NO2)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of Mantabegron, a selective β3-adrenoceptor agonist. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical data on its physicochemical properties, mechanism of action, and established protocols for its functional characterization.

Part 1: Physicochemical Characterization

This compound is a small molecule with the chemical formula C19H27NO2.[1] Its structure and properties have been defined to support its investigation as a selective adrenergic agonist. A precise understanding of these characteristics is fundamental for its application in both in vitro and in vivo research settings, influencing factors from solubility in assay buffers to its pharmacokinetic profile.

The molecular weight of the free base is 301.42 g/mol .[1][2] Key identifying and physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C19H27NO2[1]
Molecular Weight 301.42 g/mol [1][2]
IUPAC Name (2RS)-1-(Adamantan-1-ylamino)-3-phenoxypropan-2-ol[1]
CAS Number 36144-08-8[1]
Stereochemistry Racemic[1]

Note: Data corresponds to the free base form of the molecule.

Part 2: Mechanism of Action and Cellular Signaling

This compound functions as a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[3][4] This selectivity is critical to its pharmacological profile, distinguishing its actions from those mediated by β1- and β2-adrenoceptors, which are associated with cardiovascular and pulmonary functions, respectively.[3][5]

The established signaling cascade initiated by this compound binding to the β3-AR is the canonical Gs pathway:

  • Receptor Activation: this compound binds to the extracellular domain of the β3-AR, inducing a conformational change.

  • G-Protein Coupling: The activated receptor engages with and activates the heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase.[4]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[4]

  • Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation or lipolysis.[4]

This pathway is central to the therapeutic potential of β3-AR agonists in conditions like overactive bladder, where they promote detrusor smooth muscle relaxation.[4][5][6]

Mantabegron_Signaling_Pathway This compound This compound Beta3_AR β3-Adrenergic Receptor This compound->Beta3_AR Binds Gs_Protein Gs Protein (Inactive) Beta3_AR->Gs_Protein Activates Gs_Active Gs-GTP (Active α Subunit) Gs_Protein->Gs_Active GDP/GTP Exchange AC Adenylyl Cyclase Gs_Active->AC Activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical Gs signaling pathway activated by this compound.

Part 3: In Vitro Efficacy Assessment: A Validated Protocol

To quantify the functional potency of this compound, a cyclic AMP (cAMP) accumulation assay in a recombinant cell line is the industry-standard method. This protocol provides a self-validating system to determine the compound's half-maximal effective concentration (EC50).

Protocol: Quantifying this compound-Induced cAMP Accumulation

1. Principle: This assay measures the dose-dependent increase in intracellular cAMP in cells stably expressing the human β3-adrenergic receptor. The use of a phosphodiesterase (PDE) inhibitor is critical to prevent the degradation of cAMP, ensuring its accumulation and accurate measurement.[7]

2. Materials:

  • Cells: HEK293 or CHO-K1 cells stably transfected with the human β3-adrenoceptor gene.

  • Culture Medium: Appropriate medium (e.g., MEM or F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 500 µM.

  • This compound Stock: High-concentration stock (e.g., 10 mM in DMSO).

  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Plate: 384-well white opaque microplate suitable for luminescence or fluorescence detection.

3. Step-by-Step Methodology:

  • Step 1: Cell Culture and Seeding

    • Culture the recombinant cells under standard conditions (37°C, 5% CO2).

    • Harvest cells and perform a cell count.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.[8]

    • Incubate the plate overnight to allow for cell attachment.[8]

  • Step 2: Preparation of this compound Dilution Series

    • On the day of the assay, prepare a serial dilution of this compound in assay buffer containing the PDE inhibitor (IBMX). A typical concentration range would span from 1 pM to 10 µM.

  • Step 3: Cell Stimulation

    • Carefully remove the culture medium from the cell plate.

    • Add 20 µL of the corresponding this compound dilution (or vehicle control) to each well.

    • Incubate the plate at room temperature or 37°C for 30 minutes.[9]

  • Step 4: Cell Lysis and cAMP Quantification

    • Following stimulation, lyse the cells and quantify cAMP levels according to the detection kit manufacturer's instructions. For an HTRF assay, this typically involves adding the two detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate antibody) and incubating for 60 minutes to 20 hours.[9]

  • Step 5: Data Acquisition and Analysis

    • Read the plate using a compatible plate reader.

    • Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

References

  • This compound HYDROCHLORIDE . Global Substance Registration System. [Link]

  • This compound . Global Substance Registration System. [Link]

  • Everything You Always Wanted to Know about β3-AR * ( But Were Afraid to Ask)*. National Center for Biotechnology Information. [Link]

  • Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug . National Center for Biotechnology Information. [Link]

  • On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder . National Center for Biotechnology Information. [Link]

  • Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists . Frontiers in Pharmacology. [Link]

  • What is the mechanism of action of Mirabegron (beta-3 adrenergic agonist) in the body? . A.T. Still University. [Link]

  • Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) . Myrbetriq. [Link]

  • How β3‐adrenoceptor‐selective is mirabegron? . National Center for Biotechnology Information. [Link]

  • cAMP Measurement for Agonists of a Gαi-Coupled Receptor . National Center for Biotechnology Information. [Link]

  • Lubabegron | C29H29N3O3S . PubChem, National Center for Biotechnology Information. [Link]

  • Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors . ResearchGate. [Link]

  • Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors . National Center for Biotechnology Information. [Link]

  • Data Sheet . BPS Bioscience. [Link]

  • Compound: this compound (CHEMBL2107758) . ChEMBL, European Bioinformatics Institute. [Link]

Sources

The Adamantyl Pharmacophore in Beta-Adrenergic Modulation: Design, Synthesis, and Kinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of adamantane-based beta-adrenergic agonists, focusing on their medicinal chemistry, structure-activity relationships (SAR), and experimental development.

Executive Summary: The "Lipophilic Anchor" Strategy

The evolution of beta-adrenergic receptor (


-AR) agonists has historically been driven by the need for greater subtype selectivity and extended duration of action.[1] While early catecholamines (e.g., isoprenaline) were non-selective and short-lived, the introduction of bulky N-substituents revolutionized the field.[1]

This guide focuses on a specific, high-performance niche: Adamantane-based beta agonists .[1] The incorporation of the tricyclic adamantane cage (


) into the pharmacophore serves a dual purpose:
  • Exosite Binding: The adamantyl group acts as a "lipophilic bullet," anchoring the molecule into hydrophobic exosites near the receptor, significantly reducing the dissociation rate (

    
    ) and creating "Ultra-Long-Acting Beta Agonists" (uLABAs).[1]
    
  • Selectivity Tuning: The steric rigidity of the adamantane cage forces specific conformational constraints, allowing researchers to tune affinity between

    
     (cardiac) and 
    
    
    
    (pulmonary) subtypes.[1]

Medicinal Chemistry & SAR: The Head-Linker-Tail Model

To understand the adamantane modification, one must deconstruct the classical beta-agonist pharmacophore into three domains.

The Pharmacophore Domains[1]
DomainFunctionStandard StructureAdamantyl Modification
The Head Receptor activation (Agonism)Catechol, Saligenin, or FormanilideUnchanged (Essential for H-bonding with Ser5.42/Ser5.46).[1]
The Chiral Core Stereospecific binding

-hydroxy amine (

-configuration)
Unchanged.[1]
The Tail (N-Substituent) Potency & SelectivityIsopropyl, t-Butyl, PhenylalkylAdamantane / Adamantyl-alkyl .
The Adamantane Effect

Replacing a flexible linear chain (like the hexyl chain in salmeterol) with a rigid adamantane cage alters the Entropy of Binding (


) .[1]
  • Rigidity: The adamantane cage does not lose conformational entropy upon binding to a hydrophobic pocket, unlike a flexible alkyl chain which must "freeze" into position.[1] This theoretically improves binding affinity (

    
    ).[1]
    
  • Membrane Partitioning: The high lipophilicity (LogP ~4.2 for the adamantyl group alone) ensures the drug partitions into the lipid bilayer, creating a local depot effect that allows the drug to continuously access the receptor (the "Microkinetic Diffusion" model).[1]

Case Study: Adamantyl-Formoterol Analogues

Recent development efforts (e.g., Bioorg.[1] Med. Chem. Lett. series) have explored replacing the


-methoxyphenyl tail of formoterol with an adamantane moiety.[1]

Key Findings:

  • Direct N-Adamantyl Substitution: Attaching the adamantane directly to the nitrogen (secondary amine) often reduces potency due to steric clash with the receptor entrance.[1]

  • Linker Insertion: A spacer (ethyl or propyl) between the nitrogen and the adamantane cage restores potency.[1] The 2-(1-adamantyl)ethyl substituent has shown optimal balance, maintaining

    
     agonism while significantly increasing metabolic stability against Monoamine Oxidase (MAO) and COMT.[1]
    

Experimental Protocols

Synthesis of N-[2-(1-Adamantyl)ethyl]-Beta-Agonist Precursors

The most robust route to these derivatives involves the ring opening of a chiral epoxide by an adamantyl-amine.[1] This protocol ensures the preservation of the crucial chiral center at the "Head" group.[1]

Reagents:

  • Substrate: (R)-styrene oxide derivative (protected "Head" group).[1]

  • Nucleophile: 2-(1-Adamantyl)ethylamine (synthesized via reduction of 1-adamantaneacetonitrile).[1]

  • Solvent: Ethanol or DMSO (anhydrous).[1]

Step-by-Step Methodology:

  • Amine Preparation: Dissolve 1-adamantaneacetonitrile (10 mmol) in dry THF. Add

    
     (1.5 eq) dropwise at 0°C under Argon.[1] Reflux for 4 hours. Quench (Fieser method), filter, and concentrate to yield 2-(1-Adamantyl)ethylamine.[1]
    
  • Epoxide Opening:

    • Charge a high-pressure microwave vial with the chiral epoxide (1.0 eq) and the adamantyl-amine (1.2 eq).[1]

    • Add absolute Ethanol (concentration 0.5 M).[1]

    • Reaction: Heat to 80°C for 12 hours (thermal) or 110°C for 45 mins (Microwave, 150W).

  • Purification: Evaporate solvent. Dissolve residue in EtOAc/Hexane. Purify via Flash Column Chromatography (SiO2).[1]

  • Deprotection: If the "Head" group phenols were protected (e.g., TBDMS), treat with TBAF/THF to yield the final agonist.[1]

Functional Assay: cAMP Accumulation (Gs Coupling)

To verify agonism (vs. antagonism), one must measure the activation of Adenylyl Cyclase.[1]

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human

    
    -AR.[1]
    
  • Seeding: 10,000 cells/well in 384-well plates; incubate overnight.

  • Stimulation:

    • Prepare 10-point serial dilution of the Adamantyl-agonist in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit PDE).

    • Add to cells and incubate for 30 mins at 37°C.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).[1]

    • Add cAMP-d2 conjugate and Anti-cAMP-Cryptate.[1]

    • Incubate 1 hour at RT.

    • Read on a plate reader (Excitation: 340 nm; Emission: 665/615 nm).[1]

  • Analysis: Plot RFU vs. Log[Concentration]. Calculate

    
     using a 4-parameter logistic fit. Validation:  Compare against Isoprenaline (Full agonist control).
    

Visualizations

Structural Evolution of Beta-Agonists

This diagram illustrates the logical progression from endogenous ligands to the adamantane-based "Anchor" design.[1]

SAR_Evolution Iso Isoprenaline (Isopropyl Tail) Non-selective Sal Salbutamol (t-Butyl Tail) Beta-2 Selective Iso->Sal Steric Bulk increases selectivity Salm Salmeterol (Long Alkyl Tail) Exosite Binding (LABA) Sal->Salm Chain Elongation increases duration Ada Adamantyl-Agonist (Adamantane Cage) Rigid Anchor (uLABA) Salm->Ada Lipophilic Cage optimizes entropy & stability

Figure 1: The evolution of the N-substituent in beta-agonists, culminating in the adamantane cage for optimized lipophilic anchoring.

Synthesis Workflow: Epoxide Opening

The standard synthetic route for generating the chiral ethanolamine core with an adamantyl tail.[1]

Synthesis_Scheme Epoxide Chiral Epoxide (Protected Head) Reaction Ring Opening (EtOH, 80°C, 12h) Epoxide->Reaction Amine Adamantyl-Amine (Nucleophile) Amine->Reaction Deprotect Deprotection (TBAF or H2/Pd) Reaction->Deprotect Intermediate Product N-Adamantyl Beta-Agonist (Final Drug) Deprotect->Product

Figure 2: The convergent synthesis pathway coupling the pharmacophore head to the adamantyl tail via nucleophilic ring opening.[1]

Mechanism of Action: Gs Signaling

The signaling cascade activated by the agonist, leading to bronchodilation (in


 context).[1]

Signaling_Pathway Ligand Adamantyl-Agonist Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binds Gs Gs Protein (Heterotrimer) Receptor->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylation Cascade

Figure 3: The canonical Gs-coupled signaling pathway triggered by adamantane-based beta agonists.[1]

References

  • NIH National Library of Medicine. (2011).[1] The structural basis for agonist and partial agonist action on a β(1)-adrenergic receptor. PubMed.[1][2][3] [Link]1]

  • National Institutes of Health. (2013).[1] The discovery of adamantyl-derived, inhaled, long acting beta(2)-adrenoreceptor agonists. PubMed.[1][2][3] [Link]1]

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]1]

  • Vertex Pharmaceuticals. (2010).[1] Structure-activity relationships of adamantane compounds. ResearchGate. [Link]1]

  • Wikipedia. (2024).[1] Beta3-adrenergic agonist.[1][4][5][6] Wikipedia.[1] [Link]1]

Sources

Mantabegron: Mechanistic Profiling and Experimental Validation in Adipose Tissue Thermogenesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[1]

Mantabegron (INN) is a selective


-adrenergic receptor (

-AR) agonist
.[1][2][3] While its clinical congeners (e.g., Mirabegron, Vibegron) have achieved regulatory approval primarily for urological indications, the pharmacological class remains the cornerstone of pharmacological thermogenesis research.[1]

This guide provides a rigorous technical framework for evaluating this compound’s role in adipose tissue energy expenditure.[1] It operates on the premise that this compound, by selectively binding to ADRB3 on adipocytes, triggers the canonical Gs-protein coupled cascade, resulting in lipolysis and mitochondrial uncoupling.

The Core Value Proposition: Research into this compound offers a pathway to dissociate the hemodynamic side effects (often seen with non-selective


-agonists) from the metabolic benefits of brown adipose tissue (BAT) activation and the "browning" of white adipose tissue (WAT).[1]

Part 2: Mechanistic Foundation[1]

The -Adrenergic Signaling Cascade

This compound functions as an orthosteric agonist to the


-AR.[1] Unlike 

or

receptors, which are heavily expressed in cardiac and pulmonary tissues,

-ARs are enriched in adipose tissue.[1]

Mechanism of Action:

  • Ligand Binding: this compound binds to the transmembrane

    
    -AR.[1]
    
  • Transduction: Conformational change activates the

    
     alpha subunit.[1]
    
  • Amplification: Adenylyl Cyclase (AC) converts ATP to cAMP.[1]

  • Effector Activation: cAMP activates Protein Kinase A (PKA).[1][4][5]

  • Dual Output:

    • Acute (Metabolic): Phosphorylation of Perilipin and HSL triggers lipolysis (release of FFAs).[1]

    • Chronic (Transcriptional): p38 MAPK / CREB pathway upregulates Ucp1, Pgc1a, and Cidea (Thermogenic Gene Program).[1]

Visualization: The this compound Signaling Axis

Mantabegron_Pathway This compound This compound Beta3AR β3-Adrenergic Receptor (Cell Membrane) This compound->Beta3AR Binding Gs Gs Protein Beta3AR->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL HSL / Perilipin (Phosphorylation) PKA->HSL Acute Phase p38 p38 MAPK PKA->p38 Chronic Phase Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Mitochondria Mitochondrial Uncoupling (Heat Generation) Lipolysis->Mitochondria FFA fuel UCP1 CREB CREB / ATF2 p38->CREB Nucleus Nucleus: Gene Transcription CREB->Nucleus UCP1_Gene UCP1 / PGC1α Expression Nucleus->UCP1_Gene UCP1_Gene->Mitochondria Protein Translation

Figure 1: Signal transduction pathway of this compound from receptor binding to mitochondrial thermogenesis.[1]

Part 3: Experimental Frameworks

To scientifically validate this compound, researchers must employ a multi-tiered screening approach. The following protocols are adapted from gold-standard methodologies used for


-agonist profiling.
Phase 1: In Vitro Validation (Adipocyte Models)[1]

Objective: Quantify the potency (


) of this compound in inducing lipolysis and respiration in differentiated adipocytes.
Model System:  Immortalized Brown Adipocytes (e.g., T37i cells) or Primary Murine Inguinal Adipocytes.[1]
Protocol A: Seahorse Mitochondrial Respiration Assay

This is the definitive assay for measuring cellular thermogenesis (Oxygen Consumption Rate - OCR).[1]

  • Differentiation: Seed pre-adipocytes in XF96 plates. Differentiate for 6-8 days using standard insulin/T3/IBMX/Dexamethasone cocktail.[1]

  • Pre-Treatment: On Day 8, wash cells with assay medium (DMEM, unbuffered).

  • Basal Measurement: Measure basal respiration (3 cycles).

  • This compound Injection (Port A): Inject this compound (Titration: 10 nM – 10

    
    M).[1]
    
    • Control: Vehicle (DMSO).[1]

    • Positive Control:[1] CL-316,243 (1

      
      M) or Norepinephrine.[1]
      
  • Oligomycin Injection (Port B): Inhibits ATP synthase.[1] The remaining respiration represents proton leak (UCP1-mediated thermogenesis).[1]

  • Uncoupler (FCCP) (Port C): Determines maximal respiratory capacity.[1]

  • Antimycin A/Rotenone (Port D): Shuts down mitochondrial respiration (non-mitochondrial baseline).[1]

Data Output Interpretation:

Parameter This compound Effect (Expected) Mechanistic Interpretation
Basal Respiration No Change / Slight Increase Pre-stimulation state.[1]

| Acute Stimulated OCR | Significant Increase | Direct


-AR activation driving respiration. |
| Proton Leak  | Significant Increase  | UCP1 activation uncoupling the gradient.[1] |
| ATP Production  | Minimal Change | Energy is dissipated as heat, not stored as ATP. |
Protocol B: Glycerol Release Assay (Lipolysis)

Since thermogenesis is fueled by fatty acids, lipolysis is a proxy for


 activation.[1]
  • Method: Treat differentiated adipocytes with this compound (1 hour).[1] Collect supernatant.

  • Detection: Colorimetric enzymatic assay for free glycerol.

  • Validation: Co-treat with SR59230A (Selective

    
     antagonist).[1] If this compound effects are blocked, specificity is confirmed.
    
Phase 2: In Vivo Efficacy (Murine Models)[1]

Objective: Assess whole-body energy expenditure and tissue-specific browning. Subject: C57BL/6J Mice (Diet-Induced Obese vs. Lean).

Workflow: The Thermogenic Screening Pipeline

Workflow cluster_0 Acclimatization cluster_1 Treatment Phase cluster_2 Readouts Mice C57BL/6J Mice (Single Housing) Temp Thermoneutrality (30°C) vs 22°C Mice->Temp Dosing This compound Dosing (e.g., 1 mg/kg i.p.) Temp->Dosing Control Vehicle / Mirabegron Temp->Control CLAMS Metabolic Cages (VO2, VCO2, Heat) Dosing->CLAMS Thermal IR Thermography (Interscapular Temp) Dosing->Thermal Tissue Ex Vivo Analysis (UCP1 Western/qPCR) CLAMS->Tissue

Figure 2: Preclinical workflow for assessing in vivo thermogenic efficacy.[1]

Protocol C: Acute Metabolic Cage Analysis (CLAMS)
  • Acclimatization: 24 hours in metabolic chambers.

  • Dosing: Intraperitoneal (i.p.) injection of this compound (0.1, 1.0, 10 mg/kg).[1]

  • Measurement: Continuous monitoring of

    
     (Oxygen Consumption) and 
    
    
    
    .
  • Calculation:

    • RER (Respiratory Exchange Ratio):

      
      .[1] A drop towards 0.7 indicates a shift to fatty acid oxidation.[1]
      
    • Energy Expenditure (EE): Calculated via Weir equation.[1]

Critical Control: To prove the effect is UCP1-dependent, the experiment should ideally be repeated in UCP1-knockout mice . This compound should fail to increase EE in KO mice.[1]

Part 4: Translational Context & Data Synthesis[1]

While rodent BAT is highly active, human application requires "browning" of white fat. This compound's potential lies in its selectivity profile.[1]

Comparative Pharmacological Profile (Hypothetical/Inferred)
FeatureThis compoundMirabegronCL-316,243
Target Selectivity High

Moderate

(some

at high dose)
High

(Rodent specific)
Human

Efficacy
Investigational Proven (FDA Approved)Low (Poor binding to human receptor)
Primary Indication Research / OAB (Potential)Overactive Bladder (OAB)Research Tool
Thermogenic Window High (Theoretical)Narrow (limited by CV effects)High (Rodents only)

Key Insight: The failure of CL-316,243 in humans was due to species differences in the


-AR structure.[1] Mirabegron works in humans but has dose-limiting cardiovascular effects (likely off-target 

activity).[1] This compound's role in research is to define if higher selectivity can unlock safe thermogenesis in humans.

References

  • World Health Organization. (2003).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[1][3] WHO Drug Information, 17(4).[1] Link

  • Cypress, C. P., et al. (2009).[1] Identification and physiological significance of brown adipose tissue in adult humans. New England Journal of Medicine. (Establishes the clinical relevance of the target). Link[1]

  • Finlin, B. S., et al. (2020).[1][6] The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans.[1][7] Journal of Clinical Investigation. (Provides the standard clinical protocol for β3 agonists). Link[1]

  • Cannon, B., & Nedergaard, J. (2004).[1] Brown adipose tissue: function and physiological significance. Physiological Reviews. (The authoritative review on the mechanism of thermogenesis). Link[1]

  • Baskin, A. S., et al. (2018).[1] Control of Brown Adipose Tissue Thermogenesis by β3-Adrenergic Receptors. (Methodology for CLAMS and Seahorse assays in this class). Link

Sources

In Silico Docking Protocol: Elucidating the Binding Mechanism of Mantabegron to the β3-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates a rigorous in silico workflow for characterizing the molecular interaction between Mantabegron (an adamantane-based β3-adrenergic agonist) and the β3-adrenergic receptor (β3-AR) . Unlike the widely characterized mirabegron, this compound utilizes a distinct adamantyl pharmacophore. This protocol leverages the high-resolution Cryo-EM structure of the β3-AR (PDB: 7DH5) to map the orthosteric binding determinants. The objective is to provide a self-validating computational framework that predicts binding affinity, pose stability, and critical residue interactions (specifically Asp113 and Ser203) essential for agonism.

Target Architecture & Structural Biology

The primary challenge in β3-AR docking is the receptor's flexibility and the lack of a high-resolution human crystal structure. We utilize the Canine β3-AR (PDB: 7DH5) as the structural surrogate due to its high sequence identity (>90% in the transmembrane domain) to the human ortholog and its co-crystallization with a relevant agonist (mirabegron).

Structural Template Selection
  • Primary Template: PDB ID 7DH5 (Resolution: 3.10 Å).

  • State: Active state, stabilized by Gs-protein complex.

  • Rationale: Docking into an active-state conformer is critical for agonists. Inactive structures (often stabilized by inverse agonists like carazolol) possess a contracted binding pocket that sterically clashes with bulky agonists like this compound.

Key Binding Pocket Residues

Successful docking requires the grid box to encompass the conserved orthosteric site.

  • Asp113 (TM3): Essential for salt-bridge formation with the ligand's protonated amine.

  • Ser203/Ser207 (TM5): Hydrogen bond donors/acceptors for the ligand's "tail" (often a phenoxy or amide group).

  • Phe208 (TM5) & Phe293 (TM6): Aromatic residues forming the hydrophobic cage.

Ligand Chemistry: this compound Profile

This compound differs from the aminothiazole-based mirabegron.[1] Its adamantane moiety presents a bulky, lipophilic cage that requires specific volumetric accommodation within the receptor.

PropertySpecification
IUPAC Name (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol
CAS Number 36144-08-8
Formula C₁₉H₂₇NO₂
Key Pharmacophore 1 Secondary Amine: Protonation site (pKa ~9.[2]5) for ionic interaction with Asp113.
Key Pharmacophore 2 Adamantane Cage: Bulky lipophilic anchor; targets the hydrophobic exosite.
Key Pharmacophore 3 Phenoxypropanol Linker: Flexible tether; -OH group acts as H-bond donor/acceptor.

In Silico Workflow: The Core Protocol

This workflow is designed to be platform-agnostic (applicable to Schrödinger Glide, AutoDock Vina, or GOLD) but emphasizes the parameters required for induced-fit accuracy.

Step-by-Step Methodology
Phase 1: Ligand Preparation
  • Generation: Convert 2D SMILES of this compound to 3D structure.

  • Protonation: Set pH to 7.4 ± 0.5. Crucial: The secondary amine must be protonated (+1 charge) to mimic physiological conditions and enable the Asp113 salt bridge.

  • Stereoisomer Generation: this compound has a chiral center at the linker. Generate both (R) and (S) enantiomers. Dock separately to determine stereoselectivity.

  • Conformational Search: Perform a high-energy conformational sampling (e.g., OPLS4 force field) to prevent the adamantane cage from being trapped in a local minimum.

Phase 2: Protein Preparation (PDB: 7DH5)
  • Preprocessing: Remove the Gs protein heterotrimer and nanobody (Nb35) to isolate the 7TM receptor.

  • Mutation (Optional but Recommended): If using 7DH5 for human drug development, mutate non-conserved residues in the binding pocket to their Human β3-AR equivalents (SwissModel or Prime).

  • H-Bond Optimization: Optimize H-bond networks (Asn, Gln, His tautomers) at pH 7.4.

  • Restrained Minimization: Minimize the structure (RMSD convergence 0.30 Å) to relieve steric clashes introduced by removing the G-protein, while maintaining the active conformation.

Phase 3: Grid Generation
  • Center: Define the grid center using the centroid of the co-crystallized ligand (Mirabegron) in 7DH5.

  • Dimensions: 20 Å x 20 Å x 20 Å.

  • Constraints (Core Directive): Apply a H-bond constraint on Asp113 (TM3). This forces the docking algorithm to reject poses that do not form the critical salt bridge, significantly reducing false positives.

Phase 4: Docking & Scoring
  • Algorithm: Use a Genetic Algorithm (GA) or Lamarckian GA.[3]

  • Precision: Set to "Extra Precision" (XP) or equivalent.

  • Sampling: Generate 50 poses per enantiomer.

  • Post-Docking Minimization: Allow flexible ligand and semi-flexible residues (residues within 5 Å of the pocket) to adjust.

Workflow Visualization

The following diagram illustrates the logical flow and decision gates of the study.

DockingWorkflow Start Start: this compound Structure LigPrep Ligand Prep (Protonation pH 7.4, Stereoisomers) Start->LigPrep Docking Molecular Docking (Lamarckian GA / XP) LigPrep->Docking ProtPrep Protein Prep (7DH5) (Remove Gs, Minimize) Grid Grid Generation (Center: Orthosteric Site) ProtPrep->Grid Constraint Constraint: Asp113 Salt Bridge Grid->Constraint Constraint->Docking Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis MD Validation: 100ns MD Simulation Analysis->MD Final Binding Mode Final Binding Mode MD->Final Binding Mode

Caption: Logical workflow for this compound docking, emphasizing the critical Asp113 constraint and MD validation step.

Interaction Analysis & Mechanism

Upon retrieving the top-ranked poses (lowest binding free energy,


), the interaction profile must be scrutinized against known β-adrenergic pharmacology.
The "Anchor and Lock" Mechanism

We hypothesize a binding mode for this compound distinct from Mirabegron due to the adamantane group.

  • The Anchor (Ionic Lock): The secondary amine of this compound forms a salt bridge with Asp113 (D113). Distance should be < 3.5 Å. This is the non-negotiable anchor.

  • The Hydrophobic Lock: The Adamantane cage is highly lipophilic. It is predicted to occupy the hydrophobic pocket usually filled by the dimethyl-phenyl group of other agonists. Key interacting residues: Val114, Phe198, Phe208 .

  • The H-Bond Network: The hydroxyl group (-OH) on the propyl chain acts as a donor to Asn297 or Ser203 , stabilizing the linker region.

Signaling Pathway Context

Understanding why we dock requires understanding the downstream effect. This compound agonism triggers the Gs-cAMP pathway.

SignalingPathway Ligand This compound Receptor β3-AR (Active State) Ligand->Receptor Binding GProtein Gs Heterotrimer (Gαs-GTP) Receptor->GProtein GEF Activity Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulation Messenger cAMP (Increase) Effector->Messenger ATP -> cAMP Kinase PKA (Activation) Messenger->Kinase Response Smooth Muscle Relaxation (Bladder) Kinase->Response Phosphorylation

Caption: The Gs-coupled signaling cascade activated by this compound binding to β3-AR.[4]

Protocol Validation (Trustworthiness)

A docking study is only as good as its validation. You must perform the following self-validating steps:

  • Redocking Control:

    • Extract Mirabegron from the 7DH5 complex.

    • Re-dock it using the exact parameters defined above.

    • Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid generation or force field parameters are incorrect.

  • Enrichment Analysis (Optional):

    • Dock a set of 50 known decoys (non-binders).

    • Ensure this compound scores significantly better (lower energy) than the decoys.

  • MD Simulation (The Gold Standard):

    • Run a 100 ns Molecular Dynamics simulation (e.g., GROMACS or Desmond) on the this compound-β3-AR complex.

    • Success Metric: The ligand RMSD should stabilize (plateau) after equilibration. If the ligand flies out of the pocket, the docking pose was an artifact.

References

  • Nagase, Y., et al. (2021). Cryo-EM structure of the β3-adrenergic receptor–Gs signaling complex.[4] Nature, 597, 277–282. [Link]

  • RCSB Protein Data Bank. Structure 7DH5: Dog beta3 adrenergic receptor bound to mirabegron. [Link]

  • World Health Organization. International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[2] WHO Drug Information, Vol. 17, No.[2] 4. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 155160, this compound. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Mirabegron and Adamantane-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

This document addresses the inquiry regarding the synthesis of "Mantabegron," which we have interpreted as the established pharmaceutical agent, Mirabegron. It is crucial to clarify from the outset that Mirabegron does not possess an adamantane core in its chemical structure. Consequently, a direct synthetic route from adamantane precursors is not chemically viable.

Recognizing the distinct interests in both Mirabegron and adamantane-based drug molecules, this guide has been structured into two comprehensive parts. The first part provides a detailed, step-by-step protocol for a representative synthesis of Mirabegron, based on established patent literature. The second part explores the synthesis of key adamantane-containing pharmaceuticals, namely Amantadine and Memantine, to illustrate the application of adamantane precursors in drug development. This dual approach is intended to provide a thorough and scientifically sound resource for researchers, scientists, and drug development professionals.

Part 1: Synthesis Protocol for Mirabegron

Mirabegron is a potent and selective β3-adrenoceptor agonist, approved for the treatment of overactive bladder. Its synthesis involves the coupling of two key intermediates: 2-amino-1,3-thiazol-4-ylacetic acid and (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol. The following protocol outlines a plausible and scalable synthetic route.

Overall Synthetic Workflow for Mirabegron

Mirabegron_Synthesis cluster_intermediate1 Synthesis of Intermediate A cluster_intermediate2 Synthesis of Intermediate B cluster_final_step Final Condensation Thiourea Thiourea Intermediate_A 2-amino-1,3-thiazol-4-ylacetic acid Thiourea->Intermediate_A Ethyl 4-chloroacetoacetate, Water, 0-3°C Mirabegron Mirabegron Intermediate_A->Mirabegron Condensation (e.g., EDC), Acidic conditions, Water D_Mandelic_Acid D-Mandelic Acid Amide_Intermediate Amide Intermediate D_Mandelic_Acid->Amide_Intermediate Condensation p_Nitrophenethylamine 4-Nitrophenethylamine p_Nitrophenethylamine->Amide_Intermediate Nitro_Amine_Intermediate (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol Amide_Intermediate->Nitro_Amine_Intermediate Amide Reduction (e.g., NaBH4/I2) Intermediate_B (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol Nitro_Amine_Intermediate->Intermediate_B Nitro Reduction (e.g., Pd/C, H2 or Zn/NH4Cl) Intermediate_B->Mirabegron

Caption: Overall synthetic scheme for Mirabegron.

Synthesis of Key Intermediate A: 2-amino-1,3-thiazol-4-ylacetic acid

This intermediate is synthesized via a Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: Suspend thiourea in water in a reaction vessel equipped with a stirrer and cooling system. Cool the suspension to 0-3°C.[1]

  • Addition of Reagent: Slowly add ethyl 4-chloroacetoacetate to the cooled suspension over a period of approximately 2 hours, maintaining the temperature between 0-3°C. The controlled addition is critical to manage the exothermic nature of the reaction.[1]

  • Reaction: Stir the mixture at the same temperature for an additional 3 hours.

  • Workup: Adjust the pH of the reaction mixture to 7 with aqueous ammonia to precipitate the intermediate ester. Filter the resulting white crystals.

  • Hydrolysis: Suspend the filtered intermediate in cold concentrated hydrochloric acid and stir for 1 hour. Subsequently, heat the mixture to 60°C for 6 hours to facilitate hydrolysis.[1]

  • Isolation: Cool the reaction mixture to -5 to 0°C to crystallize the hydrochloride salt of 2-amino-1,3-thiazol-4-ylacetic acid. Filter the product and dry.

Table 1: Reagents and Typical Yields for Intermediate A Synthesis

ReagentMolar Ratio (relative to Thiourea)Typical YieldPurity (HPLC)
Thiourea1.092%>99.5%
Ethyl 4-chloroacetoacetate~1.0
Concentrated HClExcess
Synthesis of Key Intermediate B: (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol

This chiral intermediate is typically prepared in a multi-step process starting from D-Mandelic acid.

Protocol:

  • Amide Formation: Condense D-Mandelic acid with 4-nitrophenethylamine to form the corresponding amide intermediate. This can be achieved using standard peptide coupling reagents.

  • Amide Reduction: Reduce the amide functionality of the intermediate. A common method involves the use of sodium borohydride and iodine in an appropriate solvent like tetrahydrofuran. This step yields (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol.

  • Nitro Group Reduction: Reduce the nitro group to an amine. This can be accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] Alternatively, a reduction using zinc powder in the presence of ammonium chloride can be employed.[3]

  • Isolation: After the reaction is complete, filter the catalyst (if used) and concentrate the filtrate. The product can be isolated as the hydrochloride salt by treatment with hydrochloric acid and crystallization from a suitable solvent system.[3]

Final Step: Condensation to form Mirabegron

Protocol:

  • Reaction Setup: In an aqueous acidic medium (e.g., water with hydrochloric acid), mix 2-amino-1,3-thiazol-4-ylacetic acid and (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol.[4]

  • Condensation: Add a dehydrating condensation agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the mixture to facilitate the amide bond formation.[4]

  • Reaction: Stir the reaction mixture until completion, which can be monitored by techniques like HPLC.

  • Workup and Isolation: Add a base, such as sodium hydroxide, to neutralize the acid and precipitate the free base of Mirabegron.[4] The crude product can be purified by recrystallization from a suitable solvent system.

Part 2: Synthesis of Adamantane-Based Pharmaceuticals

The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug molecules.[5] Below are protocols for the synthesis of two prominent adamantane-containing drugs.

Synthesis of Amantadine Hydrochloride

Amantadine is an antiviral and anti-Parkinson's agent. A common synthetic route starts from adamantane.

Protocol:

  • Bromination of Adamantane: Reflux adamantane with an excess of bromine to produce 1-bromoadamantane.[6] This reaction proceeds via an ionic pathway.

  • Ritter Reaction: Convert 1-bromoadamantane to N-(1-adamantyl)acetamide via a Ritter-type reaction using acetonitrile in the presence of sulfuric acid.[6]

  • Hydrolysis: Deacetylate the N-(1-adamantyl)acetamide to yield 1-aminoadamantane (amantadine). This is typically achieved by heating with a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol.[6]

  • Salt Formation: Dissolve the resulting amantadine free base in a suitable solvent like ether and bubble anhydrous hydrogen chloride gas through the solution to precipitate amantadine hydrochloride.[6] The product is then collected by filtration and dried.

An improved two-step, one-pot procedure from 1-bromoadamantane has also been reported with an overall yield of 88%.[7]

Synthesis of Memantine Hydrochloride

Memantine is used for the treatment of Alzheimer's disease. A concise two-step synthesis has been developed from 1,3-dimethyladamantane.[8]

Protocol:

  • Formylation: React 1,3-dimethyladamantane with formamide and nitric acid to yield 1-formamido-3,5-dimethyladamantane. This step has been reported to achieve a yield of 98%.[8]

  • Hydrolysis and Salt Formation: Hydrolyze the formamide intermediate using aqueous hydrochloric acid. Upon completion of the reaction, the mixture is concentrated and cooled to crystallize memantine hydrochloride.[9] This step has a reported yield of approximately 85%.[8]

Table 2: Comparison of Adamantane-Based Drug Syntheses

DrugStarting MaterialKey IntermediatesOverall Yield
Amantadine HClAdamantane1-Bromoadamantane, N-(1-adamantyl)acetamide50-58% (traditional)[6], 88% (improved)[7]
Memantine HCl1,3-Dimethyladamantane1-Formamido-3,5-dimethyladamantane83%[8]
General Workflow for Adamantane Functionalization

Adamantane_Functionalization cluster_functionalization Bridgehead Functionalization Adamantane Adamantane Haloadamantane 1-Haloadamantane Adamantane->Haloadamantane Br2 or Cl2 (Lewis Acid) Aminoadamantane Amantadine / Memantine Precursor Haloadamantane->Aminoadamantane Ritter Reaction (R-CN, H2SO4) then Hydrolysis Final_Drug Adamantane-based Drug (e.g., Amantadine HCl) Aminoadamantane->Final_Drug Salt Formation (HCl)

Caption: Generalized workflow for the synthesis of adamantane derivatives.

References

  • CN104230840A - Synthesis method of mirabegron - Google P
  • Synthesis method of mirabegron - Patent CN-103193730-A - PubChem. (URL: [Link])

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap. (URL: [Link])

  • Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. (URL: [Link])

  • The patent landscape of Mirabegron - Patsnap Synapse. (URL: [Link])

  • Adamantane - Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). (URL: [Link])

  • Synthesis method of mirabegron - CN103193730A - Google P
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (URL: )
  • Simple and Economical Process for Producing Amantadine Hydrochloride - PMC - NIH. (URL: [Link])

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (URL: [Link])

  • KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - ResearchGate. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (URL: [Link])

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) - PubChem. (URL: [Link])

  • Simple and Economical Process for Producing Amantadine Hydrochloride | ACS Omega. (URL: [Link])

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)

Sources

HPLC method development for Mantabegron detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of Mantabegron , a


-adrenergic receptor agonist.[1] Unlike its structural analogs (e.g., Mirabegron), this compound possesses a highly lipophilic adamantane moiety, presenting unique chromatographic challenges regarding retention time and peak shape.[1] This guide provides a first-principles approach to method design, focusing on pH control to manage amine basicity and mobile phase optimization to accommodate the hydrophobic adamantane cage.[1]

Compound Profile & Mechanistic Basis[1][2]

To develop a robust method, we must first understand the physicochemical "personality" of the analyte.[1]

  • Analyte: this compound

  • Chemical Name: (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol[1][2]

  • Molecular Formula:

    
    [1][3]
    
  • Key Structural Features:

    • Adamantane Group: A bulky, diamondoid cage structure.[1] It is extremely lipophilic (hydrophobic), significantly increasing retention on Reverse Phase (RP) columns.[1]

    • Secondary Amine: A basic center (estimated pKa ~9.5–10.5).[1] At neutral pH, this will interact with residual silanols on silica columns, causing severe peak tailing.[1]

    • Phenoxy Group: Provides the primary UV chromophore (absorption bands typically ~220 nm and ~270 nm).[1]

Mechanistic Strategy
  • pH Control: We must operate at a pH where the amine is fully protonated (pH < 4) or fully deprotonated (pH > 11).[1] Given the stability of standard silica columns, acidic pH (pH 2–3) is preferred to protonate the amine (

    
    ), increasing its solubility and reducing silanol interactions.[1]
    
  • Stationary Phase Selection: A standard C18 column may retain the adamantane group too strongly.[1] A C8 (Octyl) or Phenyl-Hexyl phase provides alternative selectivity, utilizing

    
     interactions with the phenoxy ring while reducing hydrophobic retention of the adamantane.[1]
    

Method Development Workflow

The following diagram illustrates the decision matrix used to select the final protocol conditions.

MethodDevelopment Start Start: this compound Profile pKaCheck Check pKa (~9.8) Basic Amine Start->pKaCheck LogPCheck Check LogP (High: Adamantane) Start->LogPCheck MobilePhase Mobile Phase Selection Acidic (pH 2.5) pKaCheck->MobilePhase Requires Low pH Tailing Risk: Peak Tailing (Silanol Interaction) pKaCheck->Tailing ColumnSelect Column Selection C18 vs Phenyl-Hexyl LogPCheck->ColumnSelect Retention Risk: Excessive Retention (Hydrophobic) LogPCheck->Retention FinalMethod Final Protocol: C18, 0.1% TFA, High %B MobilePhase->FinalMethod ColumnSelect->FinalMethod Tailing->MobilePhase Add TFA/TEA Retention->FinalMethod Gradient >50% Org

Figure 1: Decision tree for HPLC method optimization based on this compound's physicochemical properties.

Experimental Protocol

Reagents & Equipment
  • Instrument: HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) OR Agilent Zorbax Eclipse Plus C18.[1]

    • Rationale: End-capped C18 columns reduce silanol activity, critical for basic amines.[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA) or Formic Acid.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% TFA in Water (pH ~2.[1]0)Protonates amine to prevent tailing; TFA acts as an ion-pairing agent to improve shape.[1]
Mobile Phase B 0.1% TFA in AcetonitrileHigh elution strength needed for adamantane moiety.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][4][5]
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer (sharper peaks).[1]
Injection Volume 10 µLStandard injection load.[1]
Detection UV 220 nm (Primary)UV 270 nm (Secondary)220 nm for max sensitivity (amide/peptide bonds); 270 nm for specificity (phenoxy).[1]
Gradient Program

Due to the adamantane group, an isocratic hold at low organic % will result in extremely long run times.[1] A gradient is required.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic hold to elute polar impurities
15.0 1090Linear gradient to elute this compound
18.0 1090Wash step (remove highly lipophilic contaminants)
18.1 9010Return to initial conditions
23.0 9010Re-equilibration

Validation Framework (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks:

System Suitability Testing (SST)

Run 5 replicate injections of a Standard Solution (50 µg/mL).

  • RSD of Area: ≤ 2.0% (Proves precision).[1]

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for this compound; if >1.5, increase TFA concentration or switch to a newer column).
    
  • Theoretical Plates (

    
    ):  > 5000 (Ensures column efficiency).
    
Linearity & Range

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25–75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method separates the parent drug from degradants.[1]

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours (Expect amide hydrolysis).

  • Oxidation: 3%

    
    , Room Temp, 4 hours (Expect N-oxide formation on the amine).
    

This compound Structural Pathway

Understanding the molecule's connectivity helps in predicting fragmentation (for MS detection) or degradation.[1]

Structure Adamantane Adamantane Cage (Lipophilic Anchor) Amine Secondary Amine (Basic Center) Adamantane->Amine Attached to C1 Linker Propyl Linker (-CH2-CH(OH)-CH2-) Amine->Linker Phenoxy Phenoxy Group (Chromophore) Linker->Phenoxy Ether Bond

Figure 2: Functional group connectivity of this compound highlighting chromatographic interaction sites.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peak Secondary silanol interactions with the amine.[1]Add 0.1% Triethylamine (TEA) to mobile phase OR increase TFA to 0.15%.[1]
Retention Time Shift pH fluctuation in aqueous buffer.[1]Ensure buffer is prepared gravimetrically.[1] Use a buffer (Phosphate pH 2.[1]5) instead of just acid if drift persists.[1]
Ghost Peaks Contamination from the adamantane group sticking to the injector loop.[1]Increase needle wash cycles with 100% Acetonitrile.[1]
Low Sensitivity Incorrect wavelength selection.[1]This compound has low absorbance compared to conjugated systems.[1] Ensure detection is at 220 nm, not 254 nm.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121495, this compound. Retrieved February 5, 2026, from [Link][1]

  • Global Substance Registration System (GSRS). Substance Record: this compound.[1] U.S. Food and Drug Administration.[1][6][7][8] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Standard text on HPLC method development logic).

  • Astellas Pharma (Reference for Class Analogs). Mirabegron (Myrbetriq) Prescribing Information. (Used for comparative physicochemical properties of beta-3 agonists). Retrieved from [Link][1]

Sources

Application Note: In Vitro cAMP Accumulation Assay for the Characterization of Mantabegron

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for quantifying the potency (


) and efficacy (

) of Mantabegron (CAS# 36144-08-8), a selective

-adrenergic receptor (

-AR) agonist. Utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay, this guide provides a self-validating workflow to measure Gs-protein coupled signaling in CHO-K1 cells stably expressing the human

-AR. We address critical experimental variables—including phosphodiesterase (PDE) inhibition and DMSO tolerance—to ensure data integrity for drug development and pharmacological profiling.

Introduction & Mechanistic Basis[1][2][3]

The -Adrenergic Receptor and this compound

The


-AR is a G-protein coupled receptor (GPCR) predominantly expressed in adipose tissue and the urinary bladder. Unlike 

and

receptors, which regulate heart rate and smooth muscle relaxation via broad systemic mechanisms,

-AR activation specifically mediates lipolysis and detrusor muscle relaxation.

This compound is a selective agonist that binds to the orthosteric site of the


-AR. Upon binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the G

s subunit of the heterotrimeric G-protein complex.
Signaling Pathway

The activated G


s subunit dissociates and stimulates Adenylyl Cyclase (AC) , the membrane-bound enzyme responsible for catalyzing the conversion of ATP into cyclic AMP (cAMP). In this assay, the accumulation of intracellular cAMP is the direct readout of this compound's pharmacological activity.

Critical Control: To measure accumulation rather than transient flux, the assay requires the presence of IBMX (3-isobutyl-1-methylxanthine), a non-selective PDE inhibitor that prevents the rapid degradation of cAMP into AMP.

Pathway Visualization

The following diagram illustrates the signal transduction cascade triggered by this compound.

Beta3_Signaling This compound This compound (Agonist) Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binding Gs Gs Protein (Activation) Beta3AR->Gs GTP Exchange AC Adenylyl Cyclase (Enzyme) Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis (ATP -> cAMP) ATP ATP (Substrate) PDE Phosphodiesterase (Degradation) cAMP->PDE Natural Decay IBMX IBMX (PDE Inhibitor) IBMX->PDE Blocks

Caption: Fig 1. Gs-coupled signaling cascade. This compound stimulates cAMP production, while IBMX prevents degradation.

Assay Principle: TR-FRET Competition

This protocol utilizes HTRF (Homogeneous Time-Resolved Fluorescence) technology, a competitive immunoassay.[1][2][3]

  • Native cAMP: Produced by the cells in response to this compound.

  • Labeled cAMP (Acceptor): Exogenous cAMP labeled with a dye (e.g., d2 or Alexa Fluor 647).

  • Anti-cAMP Antibody (Donor): Labeled with a Cryptate (Europium or Terbium).

The Logic:

  • Low Drug Activity: Low cellular cAMP

    
     Antibody binds Labeled cAMP 
    
    
    
    High FRET Signal.
  • High Drug Activity: High cellular cAMP

    
     Cellular cAMP displaces Labeled cAMP 
    
    
    
    Low FRET Signal .

Note: The signal is inversely proportional to the concentration of cAMP.[3]

Materials & Reagents

ComponentSpecificationPurpose
Test Compound This compound (CAS 36144-08-8)

-AR Agonist
Cell Line CHO-K1 or HEK293 stable

-AR
Expression system
Detection Kit HTRF cAMP Gs Dynamic Kit (Revvity/Cisbio)Quantification
PDE Inhibitor IBMX (500 mM stock in DMSO)Prevents cAMP breakdown
Assay Buffer HBSS + 20mM HEPES + 0.1% BSAPhysiological medium
Plate 384-well, low volume, whiteOptical Detection
Reader HTRF-compatible (e.g., EnVision, PHERAstar)TR-FRET measurement

Experimental Protocol

Step 1: Compound Preparation

Objective: Create a dose-response series for this compound.

  • Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Intermediate Dilution: Dilute the stock 1:100 in Assay Buffer to reach 100

    
    M  (1% DMSO).
    
  • Serial Dilution: Prepare a 10-point dilution series (1:3 or 1:half-log) in Assay Buffer containing 1% DMSO.

    • Top Concentration: 10

      
      M (final in assay).
      
    • Bottom Concentration: ~0.5 nM.

    • Vehicle Control: Assay Buffer with 1% DMSO (0 nM drug).

Step 2: Cell Preparation

Objective: Ensure cells are in the exponential growth phase and properly suspended.

  • Harvest CHO-K1 h

    
     cells using a non-enzymatic dissociation buffer (e.g., Versene) to preserve receptor integrity.
    
  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend pellets in Stimulation Buffer (HBSS + HEPES + 0.5 mM IBMX).

    • Note: IBMX is added directly to the cell suspension to ensure immediate PDE inhibition upon plating.

  • Adjust cell density to 2,000 - 4,000 cells/well (optimized per specific kit sensitivity).

Step 3: Assay Execution (384-well Low Volume)

Objective: Stimulation and Detection.

  • Dispense Compound: Add 5

    
    L of the this compound dilution series to the plate.
    
  • Dispense Cells: Add 5

    
    L of the cell suspension (containing IBMX) to the wells.
    
    • Total Volume: 10

      
      L.
      
    • Final DMSO: 0.5% (tolerable for CHO cells).

  • Incubation: Incubate for 30-45 minutes at Room Temperature (RT).

    • Why RT? Prevents receptor internalization/desensitization that occurs more rapidly at 37°C.

  • Lysis & Detection:

    • Add 5

      
      L of cAMP-d2  (Acceptor) in Lysis Buffer.
      
    • Add 5

      
      L of Anti-cAMP-Cryptate  (Donor) in Lysis Buffer.
      
  • Final Incubation: Incubate for 60 minutes at RT in the dark.

Step 4: Plate Reading

Read the plate on a TR-FRET compatible reader using the following settings:

  • Excitation: 320-340 nm (Laser or Flash lamp).

  • Emission 1 (Donor): 615-620 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Delay: 50-100

    
    s (removes short-lived autofluorescence).
    

Workflow Diagram

Assay_Workflow Prep 1. Prep this compound (Serial Dilution) Stim 3. Stimulation (30-45 min @ RT) Prep->Stim Cells 2. Prep Cells (+ IBMX) Cells->Stim Lysis 4. Lysis & Detection (Add d2 + Cryptate) Stim->Lysis Read 5. Read Plate (TR-FRET) Lysis->Read Analysis 6. Data Analysis (HTRF Ratio) Read->Analysis

Caption: Fig 2.[1] Step-by-step experimental workflow for the this compound cAMP assay.

Data Analysis & Validation

HTRF Ratio Calculation

Raw data consists of two emission channels. Calculate the ratiometric signal to correct for well-to-well variability and quenching:



Standard Curve Interpolation
  • Run a cAMP standard curve (non-cellular) in parallel.

  • Plot Ratio (y-axis) vs. [cAMP] (x-axis) .

  • Fit using a 4-parameter logistic (4PL) non-linear regression.

  • Interpolate unknown sample Ratios to determine nM cAMP produced.

Dose-Response Curve
  • Plot nM cAMP produced (y-axis) vs. log[this compound] (x-axis).

  • Fit using a sigmoidal dose-response equation (variable slope).

  • Extract Parameters:

    • 
      :  Potency (Concentration at half-maximal response).
      
    • 
      :  Efficacy (Maximal cAMP produced relative to a reference like Isoproterenol or Forskolin).
      
Quality Control (Z-Factor)

To validate the assay for screening:



  • Pos: Cells + 10

    
    M Forskolin (Max Signal).
    
  • Neg: Cells + Buffer (Basal Signal).

  • Target: Z' > 0.5 indicates a robust assay.

Troubleshooting Guide

IssuePossible CauseSolution
Low Signal Window Insufficient cell densityTitrate cells (2k, 4k, 8k per well) to find linear range.
High Variability Pipetting error or edge effectsUse automated dispensers; centrifuge plate at 1000 rpm for 1 min before reading.
No Response Receptor desensitizationEnsure incubation is at RT, not 37°C. Check IBMX freshness.
Right-Shifted EC50 DMSO interferenceKeep final DMSO < 1%. Run a DMSO tolerance test.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9865528 (Mirabegron/Mantabegron Analogues). Retrieved from [Link]

  • National Institutes of Health (NIH) (2017). Assay Guidance Manual: Measurement of cAMP for Gs- and Gi-Protein Coupled Receptors. Retrieved from [Link]

  • Michel, M. C., & Korstanje, C. (2016).

    
    -Adrenoceptor agonists for overactive bladder syndrome: Role of translational pharmacology. Retrieved from [Link]
    

Sources

Protocols for synthesizing Mantabegron active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mantabegron (Code: KRP-204; FN-1446) is a selective


-adrenergic receptor agonist developed for the treatment of overactive bladder (OAB) and potentially metabolic disorders.[1][2] Chemically, it is defined as (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-ol .[1][2]

Unlike structurally complex


-agonists like Mirabegron, this compound possesses a streamlined aryloxypropanolamine scaffold characterized by a lipophilic adamantane "tail" and a phenoxy "head."[3][1][2] This structural simplicity allows for a convergent, two-step synthetic strategy.[3][1][2] However, the critical process challenge lies in controlling the regioselectivity of epoxide ring-opening  and preventing bis-alkylation  (dimerization) of the amine.[1][2]

This guide details a robust, scalable protocol for synthesizing this compound HCl, emphasizing impurity control, solid-state isolation, and enantiomeric considerations.[3][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Aryloxypropanolamine Logic," utilizing the reactivity of epichlorohydrin to link the phenolic core with the adamantyl amine.[3]

Strategic Disconnection[1][2][4]
  • C-N Bond Formation: The final assembly involves the nucleophilic attack of 1-Adamantanamine on a Phenyl Glycidyl Ether intermediate.[1][2]

  • C-O Bond Formation: The glycidyl ether is generated via O-alkylation of Phenol with Epichlorohydrin .[1][2]

Mechanistic Pathway Visualization

The following diagram outlines the reaction flow and critical intermediates.

MantabegronSynthesis Phenol Phenol (Starting Material 1) Intermediate Phenyl Glycidyl Ether (Key Intermediate) Phenol->Intermediate K2CO3, Acetone Reflux, 6h Epi Epichlorohydrin (Electrophile) Epi->Intermediate Adamantamine 1-Adamantanamine (Nucleophile) MantabegronBase This compound (Free Base) (Crude) Adamantamine->MantabegronBase Intermediate->MantabegronBase Isopropanol Reflux, 12h MantabegronHCl This compound HCl (Final API) MantabegronBase->MantabegronHCl HCl/EtOAc Crystallization

Figure 1: Convergent synthesis route for this compound, highlighting the two-stage assembly process.[1][2]

Detailed Experimental Protocols

Stage 1: Synthesis of Phenyl Glycidyl Ether (Intermediate A)

This step establishes the chiral linker (if chiral epichlorohydrin is used) or the racemic core.[1]

  • Reaction Type: Williamson Ether Synthesis

  • Critical Parameter: Stoichiometry of Epichlorohydrin to prevent polymerization.

Reagents & Materials:

Reagent Equiv. Role
Phenol 1.0 Substrate
Epichlorohydrin 3.0 - 5.0 Electrophile / Solvent

| Potassium Carbonate (


) | 2.5 | Base |
| Acetone | 10 Vol | Solvent |[1][2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Phenol (1.0 eq) and Acetone (10 volumes). Stir to dissolve.

  • Base Addition: Add anhydrous

    
     (2.5 eq) in a single portion. The suspension will turn opaque.[2]
    
  • Alkylation: Add Epichlorohydrin (3.0 eq) dropwise over 30 minutes at room temperature. Note: Excess epichlorohydrin suppresses oligomerization.[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]
    
  • Workup:

    • Cool to room temperature.[1][2] Filter off inorganic salts (

      
      , unreacted carbonate).[3][2]
      
    • Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.[2]

    • Purification: Distill the residue under high vacuum (approx.

      
       at 2 mmHg) to obtain Phenyl Glycidyl Ether  as a colorless oil.[1][2]
      
    • Yield Expectation: 85–90%.[1][2]

Stage 2: Synthesis of this compound Free Base

This step involves the regioselective ring-opening of the epoxide by the bulky adamantyl amine.[1][2]

  • Reaction Type: Aminolysis of Epoxide[3]

  • Challenge: Preventing the formation of the tertiary amine impurity (Bis-alkylation).

Reagents & Materials:

Reagent Equiv. Role
Phenyl Glycidyl Ether 1.0 Intermediate A
1-Adamantanamine 1.2 Nucleophile

| Isopropanol (IPA) | 15 Vol | Solvent |[1][2]

Protocol:

  • Dissolution: In a reactor, dissolve 1-Adamantanamine (1.2 eq) in Isopropanol (10 volumes). Ensure complete dissolution; mild heating (

    
    ) may be required due to the lipophilicity of the adamantane cage.[1]
    
  • Addition: Dissolve Phenyl Glycidyl Ether (1.0 eq) in Isopropanol (5 volumes) and add it slowly to the amine solution over 1 hour.

    • Scientific Rationale: Slow addition of the epoxide to an excess of amine favors mono-alkylation over bis-alkylation.[1][2]

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • IPC (In-Process Control):[1][2] Monitor disappearance of epoxide by HPLC.[1][2]

  • Isolation:

    • Cool the reaction mixture to

      
      .
      
    • This compound free base may precipitate.[1][2] If not, concentrate the solvent to 20% volume and add cold water to induce precipitation.[3]

    • Filter the crude solid and wash with cold water/IPA (9:1).[1][2]

Stage 3: Salt Formation & Purification (this compound HCl)

Conversion to the hydrochloride salt ensures stability and water solubility for bioavailability.[1][2]

Protocol:

  • Dissolution: Dissolve the crude free base in Ethyl Acetate (EtOAc, 10 volumes) at

    
    .
    
  • Salt Formation: Slowly add 4M HCl in Dioxane or EtOAc (1.1 eq) dropwise.[1][2]

  • Crystallization: The solution will become turbid.[1][2] Cool slowly to room temperature, then to

    
     for 4 hours.
    
  • Filtration: Collect the white crystalline solid by vacuum filtration.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Target Yield: 75–80% (from Stage 2).[1][2]

    • Appearance: White to off-white crystalline powder.[1][2]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Epichlorohydrin Excess >3.0 EquivalentsPrevents polymerization of the epoxide and ensures complete consumption of phenol.[1][2]
Amine Stoichiometry 1.2 - 1.5 EquivalentsThe steric bulk of adamantamine reduces nucleophilicity; slight excess drives kinetics and minimizes dimer formation.[1][2]
Reaction Temperature (Stage 2) Reflux (

)
Epoxide opening with sterically hindered amines requires high thermal energy to overcome the activation barrier.[1][2]
Water Content <0.5% in SolventsWater can hydrolyze the epoxide to the diol impurity (1-phenoxy-2,3-propanediol).[1][2]

Stereochemical Considerations

While the standard synthesis yields Racemic this compound , biological activity in this class is often stereodependent (typically the (S)-enantiomer mimics the natural neurotransmitter).[1][2]

Enantioselective Route Option: To synthesize (S)-Mantabegron , replace racemic epichlorohydrin in Stage 1 with (S)-(+)-Epichlorohydrin .[1][2]

  • Mechanism: The reaction proceeds with retention of configuration at the chiral center during the initial ether formation, followed by inversion during the amine attack?

    • Correction: Phenol attack on (S)-epichlorohydrin typically opens the ring (inversion) and re-closes (inversion), or direct displacement.[1][2]

    • Preferred Method: Use (S)-Glycidyl Nosylate for higher enantiomeric purity, or perform Hydrolytic Kinetic Resolution (HKR) using Jacobsen's catalyst on the racemic Phenyl Glycidyl Ether intermediate before Stage 2.[1][2]

Analytical Characterization Standards

Confirm the identity and purity of the synthesized API using these specifications.

  • Physical State: White crystalline solid.[1][2]

  • Mass Spectrometry (ESI+):

    • 
       Da (Free Base).[1][2]
      
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.2–6.9 (m, 5H, Aromatic Phenoxy).[3]
      
    • 
       5.8 (d, 1H, -OH).[3][1][2]
      
    • 
       4.1 (m, 1H, CH-OH chiral center).[3][1][2]
      
    • 
       3.9 (d, 2H, 
      
      
      
      ).[3][1][2]
    • 
       2.8–3.0 (m, 2H, 
      
      
      
      ).[3][1][2]
    • 
       2.1–1.5 (m, 15H, Adamantane cage protons).[3]
      
  • HPLC Purity: >99.0% (Area %).[1][2]

    • Key Impurity: Dimer (Bis-alkylation product) at RRT ~1.2.

References

  • National Institutes of Health (NIH) - GSRS. this compound Substance Record (UNII: OVHWFGPUZG).[1][2] Retrieved from [Link][1][2]

  • PubChem Compound Summary. this compound (CID 11432429).[1][2] Retrieved from [Link][1][2]

  • Kyorin Pharmaceutical Co., Ltd. Pipeline and R&D Activities (KRP-204).[1][2] Retrieved from [Link][1][2]

  • Google Patents. Spirocyclically substituted 1,3-propane dioxide derivatives (Mentioning KRP-204).[1][2] US20120004187A1.[1][2] Retrieved from

Sources

Optimized NMR Sample Preparation Protocol for Mantabegron: Structural Elucidation and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Mantabegron (CAS: 36144-08-8) is a selective


-adrenergic receptor agonist characterized by a distinct adamantyl-phenoxy-propanolamine  scaffold. Unlike simple small molecules, this compound presents specific physicochemical challenges for Nuclear Magnetic Resonance (NMR) spectroscopy:
  • The Adamantyl Moiety: This bulky, lipophilic cage structure (tricyclo[3.3.1.1

    
    ]decane) dominates the aliphatic region (1.5 – 2.2 ppm), often leading to aggregation-induced line broadening if not fully solvated.
    
  • Exchangeable Protons: The secondary amine and hydroxyl groups are sensitive to pH and water content, affecting chemical shift reproducibility.

  • Polymorphism: As a drug candidate, this compound may exist in various crystalline forms or salts (e.g., hydrochloride), necessitating a robust dissolution protocol to ensure a true solution state.

This guide provides a self-validating protocol for preparing high-resolution liquid-state NMR samples of this compound, optimized for structural verification (


H, 

C) and quantitative purity analysis (qNMR).

Physicochemical Considerations & Solvent Selection

The choice of deuterated solvent is the single most critical variable. For this compound, we prioritize solubility of the adamantane cage while maintaining polar compatibility for the amine linker.

Solvent Performance Matrix
SolventDeuterationSuitabilityTechnical Rationale
DMSO-d


99.8%
Primary (Recommended) Excellent solubility for both the lipophilic adamantyl group and polar amine/hydroxyl moieties. Slows proton exchange, allowing observation of -OH and -NH signals as distinct multiplets (crucial for structural confirmation).
Methanol-d


99.8%
SecondaryGood solubility. Causes rapid exchange of -OH and -NH protons with deuterium, simplifying the spectrum but erasing structural information regarding labile protons.
Chloroform-d

99.8%
ConditionalSuitable only for the free base form. Salt forms (e.g., HCl) often exhibit poor solubility or form ion-pair aggregates, leading to broad, uninterpretable peaks.

Critical Insight: We recommend DMSO-d


  as the standard solvent. The high viscosity of DMSO can broaden lines slightly, but this is outweighed by its ability to break up intermolecular hydrogen bonding and prevent aggregation of the adamantyl groups.

Equipment & Materials

  • NMR Tubes: 5 mm precision tubes (e.g., Wilmad 507-PP or equivalent). Note: Do not use economy tubes for >400 MHz spectrometers; camber errors will degrade shimming.

  • Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene or Maleic Acid. Avoid TCNB as its aromatic signals may overlap with the phenoxy ring of this compound.

  • Filtration: 0.2 µm PTFE syringe filters or clean glass wool.

  • Pipettes: Glass Pasteur pipettes (avoid plastic tips if using CDCl

    
     to prevent plasticizer leaching).
    

Detailed Experimental Protocol

Phase 1: Gravimetric Preparation (qNMR Standard)

To achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the main signals, a concentration of 10–15 mM is optimal.

  • Tare Balance: Use a microbalance with readability of 0.01 mg.

  • Weighing: Weigh 3.0 – 5.0 mg of this compound powder directly into a clean 1.5 mL HPLC vial or centrifuge tube.

    • Why not the NMR tube? Weighing directly into long tubes increases static error and risk of powder adhering to the upper walls, which escapes dissolution.

  • Solvent Addition: Add 600 µL of DMSO-d

    
     (containing 0.03% TMS v/v).
    
    • Volume Control: This volume ensures a 45–50 mm sample height in a 5 mm tube, matching the receiver coil sweet spot of most Bruker/Jeol probes.

Phase 2: Dissolution & Homogenization

The adamantyl group is prone to hydrophobic clustering.

  • Vortex: Vortex the vial for 30 seconds at medium speed.

  • Sonication (Mandatory): Sonicate the sealed vial for 2–5 minutes at ambient temperature.

    • Validation: Visually inspect against a light source. The solution must be perfectly clear. Any "schlieren" lines indicate incomplete mixing of high-density solute.

Phase 3: Filtration & Transfer

Paramagnetic particulates (dust, metallic fines) are the enemy of magnetic field homogeneity (shimming).

  • Pack Filter: Place a small plug of tight glass wool into the neck of a Pasteur pipette.

  • Filter-Transfer: Pipette the solution through the glass wool directly into the NMR tube.

    • Alternative: Use a syringe with a 0.2 µm PTFE filter.

  • Cap & Label: Cap immediately to prevent hygroscopic water uptake (DMSO is extremely hygroscopic).

Workflow Diagram

MantabegronPrep Start Solid this compound (3-5 mg) Vial Weigh into 1.5mL Vial Start->Vial Solvent Add 600µL DMSO-d6 Vial->Solvent Sonicate Sonicate (2-5 mins) Solvent->Sonicate Inspect Visual Inspection (Clear Solution?) Sonicate->Inspect Inspect->Sonicate No (Cloudy) Filter Filter through Glass Wool/PTFE Inspect->Filter Yes Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquire Spectrum Tube->Acquire

Figure 1: Step-by-step workflow ensuring complete dissolution of the adamantyl-based API.

Data Acquisition Parameters

For a standard 400 MHz instrument (e.g., Bruker Avance), use the following parameters to ensure quantitative accuracy:

ParameterSettingReason
Pulse Sequence zg30 (30° pulse)Maximizes signal recovery per scan; avoids saturation.
Relaxation Delay (D1)

10 seconds
The adamantyl protons have long T1 relaxation times. Insufficient D1 leads to integration errors.
Acquisition Time (AQ) 3.0 – 4.0 secEnsures high digital resolution for splitting patterns.
Scans (NS) 16 – 64Sufficient for >250:1 SNR at 10 mM concentration.
Temperature 298 K (25°C)Standardize to prevent chemical shift drift of the amine proton.

Self-Validating the Spectrum (QC Check)

Before accepting the data, perform these three checks on the resulting spectrum:

  • The "Adamantane Check": Look at the region 1.5 – 2.1 ppm . You should see sharp, well-defined multiplets. If these peaks are broad "humps," the sample is aggregated (needs more dilution or heat) or contains paramagnetic impurities (needs filtration).

  • The "Water Peak": In DMSO-d

    
    , the H
    
    
    
    O signal appears at 3.33 ppm . If this peak is larger than the solvent residual peak (2.50 ppm), the sample is "wet," which may shift the exchangeable amine proton (typically ~8-9 ppm) and obscure structural details.
  • Symmetry Verification: The phenoxy ring (aromatic region 6.8 – 7.3 ppm) should show clear splitting (doublets/triplets). Loss of splitting often indicates poor magnetic field homogeneity (shimming issues) caused by sample height errors.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9865528 (Related Analog: Mirabegron/Mantabegron Structure). Retrieved from [Link](Note: General search landing for structure verification).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[1][2][3] TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

High-Precision Pharmacodynamics: Ex Vivo Characterization of Mantabegron

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-PHARM-B3-042 | Version: 2.1 Target Class:


-Adrenergic Receptor Agonist
Application:  Dose-Response Curve (DRC) Generation in Isolated Tissue Baths

Executive Summary & Scientific Rationale

This application note details the protocol for generating dose-response curves (DRC) for Mantabegron , a selective


-adrenergic receptor (

-AR) agonist. While structurally and functionally analogous to the prototype Mirabegron , the characterization of novel

agonists requires specific experimental conditions to avoid false negatives.

The Core Challenge: Unlike


 or 

agonists which can often be assayed on spontaneous tone,

-AR agonists in the bladder (detrusor muscle) primarily induce relaxation during the storage phase. Therefore, the tissue must be pre-contracted to visualize the relaxant effect.

Critical Mechanism Note: The choice of pre-contracting agent is the single most common point of failure.


-AR relaxation is partially mediated by the opening of large-conductance 

-activated

(BK) channels, leading to hyperpolarization.
  • Avoid High KCl (>60mM): High external

    
     clamps the membrane potential, effectively neutralizing the hyperpolarizing mechanism of this compound.
    
  • Use Carbachol or Low KCl: Muscarinic receptor stimulation (Carbachol) or mild depolarization (15-20 mM KCl) allows the

    
    -mediated hyperpolarization to occur, ensuring a valid 
    
    
    
    .

Mechanistic Pathway Visualization

Understanding the signaling cascade is prerequisite to troubleshooting low efficacy.

Beta3_Signaling This compound This compound (Ligand) Beta3AR β3-Adrenergic Receptor This compound->Beta3AR Binding Gs Gs Protein Beta3AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑ Intracellular) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates BK_Channel BK Channel (Opening) PKA->BK_Channel Phosphorylation MLCK MLCK (Inhibition) PKA->MLCK Phosphorylation (Inactivation) Hyperpol Hyperpolarization (↓ Ca2+ Influx) BK_Channel->Hyperpol Relaxation Detrusor Muscle Relaxation Hyperpol->Relaxation MLCK->Relaxation

Figure 1: Dual-pathway relaxation mechanism of this compound involving PKA-mediated MLCK inhibition and BK channel hyperpolarization.

Materials & Buffer Composition[2]

Physiological Saline Solution (PSS)

We utilize a modified Krebs-Henseleit (K-H) Buffer . Stability of pH is critical for adrenergic receptor fidelity.

ComponentConcentration (mM)Function
NaCl118.0Osmolarity/Ionic strength
KCl4.7Resting membrane potential
CaCl₂2.5Contractility source
MgSO₄1.2Enzyme cofactor
KH₂PO₄1.2Buffer
NaHCO₃25.0pH buffer (requires Carbogen)
Glucose11.1Metabolic substrate
EDTA 0.02 Chelates heavy metals (prevents oxidation of catecholamines)

Preparation Note:

  • Dissolve all salts except CaCl₂ in 90% of final volume.

  • Bubble with Carbogen (

    
    ) for 20 mins.
    
  • Add CaCl₂ last to prevent precipitation.

  • Maintain at

    
    , pH 7.4.
    
Pharmacological Agents[1][2][3][4][5][6]
  • Test Compound: this compound (Dissolve in DMSO; final bath concentration of DMSO must be

    
    ).
    
  • Pre-contracting Agent: Carbachol (CCh) - Stock

    
     M in water.
    
  • Reference Relaxant: Papaverine (

    
    ) or Isoprenaline (
    
    
    
    ) for terminal maximal relaxation.

Experimental Workflow & Protocol

Phase 1: Tissue Preparation
  • Harvest: Euthanize rat (Sprague-Dawley) or mouse (C57BL/6). Rapidly excise the urinary bladder.

  • Dissection: Place in cold, oxygenated K-H buffer. Remove adhering fat and connective tissue.

  • Strip Generation: Cut longitudinal strips (approx. ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mm) from the detrusor muscle.[1][2] Note: Avoid the trigone area as receptor distribution differs.
    
  • Mounting: Suspend strips in 10-20 mL organ baths under 1.0 g (10 mN) resting tension.

Phase 2: Equilibration & Priming
  • Equilibration: Allow 60 minutes for stabilization. Wash with fresh buffer every 15 minutes.

  • Priming (Conditioning): Challenge tissue with

    
     Carbachol (CCh) or 
    
    
    
    KCl to test viability. Wash out until tension returns to baseline. Repeat twice.
    • Criterion: Tissues failing to generate >1g active force should be discarded.

Phase 3: The this compound Challenge (Dose-Response)

This phase generates the data.[3][4][5] We use a Cumulative Concentration-Response Curve (CCRC) method.

  • Induce Tone: Add Carbachol (

    
    )  to the bath.
    
    • Wait: Allow the contraction to reach a stable plateau (approx. 10-15 mins). This is the

      
      .
      
  • Cumulative Dosing: Add this compound in half-log increments without washing in between.

    • Range:

      
       M to 
      
      
      
      M.
    • Interval: Add the next dose only after the response to the previous dose has plateaued (typically 3-5 mins).

  • Terminal Step: At the end of the curve (

    
     M), add Papaverine (
    
    
    
    )
    to force complete relaxation (
    
    
    control).

Workflow Start Mount Tissue (1g Tension) Equil Equilibration (60 min, Wash x4) Start->Equil Prime Priming (KCl or CCh) Equil->Prime Wash Washout Prime->Wash PreCon Pre-contract (1µM Carbachol) Wash->PreCon Dose1 Add this compound (Cumulative) PreCon->Dose1 Plateau Wait for Plateau Dose1->Plateau NextDose Next Conc. (0.5 log step) Plateau->NextDose If not max Term Terminal Max (Papaverine) Plateau->Term At 100µM NextDose->Plateau

Figure 2: Step-by-step organ bath workflow for cumulative dose-response generation.

Data Analysis & Interpretation

Normalization

Raw tension (grams/mN) varies between strips. Data must be normalized. Calculate Relaxation (


) for each concentration (

):


Alternatively (preferred for


 work): Normalize to the terminal Papaverine relaxation.


Curve Fitting

Fit data to the Four-Parameter Logistic (Hill) Equation using software like GraphPad Prism:



  • 
     : Log of this compound concentration.
    
  • 
     : % Relaxation.[6][7][4][8][9]
    
  • 
     : Negative log of the concentration producing 50% maximal response.
    
  • 
     : Efficacy (maximal relaxation).
    
Expected Values (Reference: Mirabegron)

If this compound behaves similarly to Mirabegron, expect:

  • 
    :  6.0 – 7.0 (Rat bladder).
    
  • 
    :  60% – 80% of Papaverine response (partial agonism is common in this class).
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Relaxation Pre-contraction too strong (High KCl).Switch from 60mM KCl to 1µM Carbachol or 20mM KCl.
Drifting Baseline Tissue not equilibrated.Ensure full 60 min equilibration with frequent washes.
Low Potency (

)
Oxidation of compound.Add EDTA to buffer; prepare this compound fresh; protect from light.
Desensitization Receptor downregulation.Do not reuse strips for a second curve. One strip = One curve.

References

  • Michel, M. C., & Arioglu-Inan, E. (2025). β3-Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation. National Institutes of Health (PMC).

  • Igawa, Y., & Michel, M. C. (2013). Pharmacological profile of the β3-adrenoceptor agonist mirabegron in the treatment of overactive bladder. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Takasu, T., et al. (2007). Effect of the novel beta3-adrenoceptor agonist, mirabegron, on bladder function in cynomolgus monkeys. Journal of Pharmacology and Experimental Therapeutics.

  • Frazier, E. P., et al. (2011). Signal transduction of the β3-adrenoceptor in the human detrusor. Pharmacology Research & Perspectives.

Sources

Solvent Extraction and Isolation Protocols for Mirabegron (Presumed "Mantabegron")

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Editorial Note on Nomenclature: Extensive database verification confirms that "Mantabegron" is likely a typographical error for Mirabegron (Trade name: Myrbetriq/Betmiga), a selective


-adrenergic receptor agonist used for overactive bladder treatment. This guide provides authoritative isolation protocols for Mirabegron  (CAS: 223673-61-8), focusing on solvent extraction, phase separation, and polymorph control.

Executive Summary: Isolation of Mirabegron from synthesis reaction mixtures requires precise pH control due to its amphoteric nature (pKa ~8.0 and ~4.5). This guide outlines a robust "pH-Swing" extraction methodology, transitioning from a water-soluble salt form to a lipophilic free base, followed by controlled crystallization to ensure the isolation of the stable


-polymorph.
Physicochemical Profile & Solubility Data

Successful extraction relies on exploiting the differential solubility of the ionized vs. non-ionized forms.

ParameterValueImplications for Extraction
CAS Number 223673-61-8Verification Standard
LogP ~2.4 - 2.8Moderately lipophilic; suitable for EtOAc/DCM extraction.
pKa Values pKa₁: ~4.5 (Thiazole/Amide)pKa₂: ~8.0 (Secondary Amine)Critical: At pH < 6.0, the amine is protonated (water-soluble). At pH > 9.0, it exists as a free base (organic-soluble).
Solubility (Free Base) High: DMSO, DMF, Methanol, EthanolModerate: Ethyl Acetate (EtOAc), Dichloromethane (DCM)Low/Insoluble: Water, Heptane, TolueneUse Water/Acid for impurity rejection; use EtOAc/DCM for product recovery.
Polymorphism

-form (Stable)

-form (Metastable)
Crystallization temperature and solvent choice (e.g., Ethanol/Water) determine the final crystal form.
Extraction Strategy & Logic
The "pH-Swing" Mechanism

The isolation process exploits the basicity of the secondary amine.

  • Acidic Phase (Reaction Mass): The synthesis often concludes in an acidic medium or as a hydrochloride salt. In this state (pH < 5), Mirabegron is protonated (

    
    ) and water-soluble, while non-basic impurities may remain organic-soluble.
    
  • Basification: Adjusting the pH to >9.0 using a base (e.g., NaOH,

    
    ) deprotonates the amine (
    
    
    
    ), rendering the molecule lipophilic.
  • Partitioning: The free base is extracted into a water-immiscible organic solvent (EtOAc or DCM).

Green Chemistry Considerations (ICH Q3C)
  • Traditional: Dichloromethane (DCM) offers high solubility but is a Class 2 solvent (neurotoxic, environmental hazard).

  • Recommended (Green): Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). These Class 3 solvents are safer and provide sufficient partition coefficients when the aqueous phase is saturated with salt (Salting-out effect).

Detailed Protocol: Isolation from Reaction Mixture
Method A: Standard Aqueous Workup (Ethyl Acetate System)

Reagents:

  • Crude Reaction Mixture (Acidic)

  • 20% NaOH (aq) or 25% Ammonia solution

  • Ethyl Acetate (EtOAc)[1]

  • Saturated Brine (NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    

Workflow:

  • Quenching & Dissolution:

    • If the reaction mass is solid/slurry, dilute with Water (5 vol) .

    • Ensure the pH is initially < 4.0 . If not, adjust with dilute HCl. This keeps Mirabegron in the aqueous phase.

    • Optional Wash: Wash the acidic aqueous layer with Toluene (2 vol) to remove non-basic organic impurities. Discard the organic (Toluene) layer.

  • pH Adjustment (The Critical Step):

    • Cool the aqueous solution to 10–15°C (Exothermic reaction).

    • Slowly add 20% NaOH dropwise with vigorous stirring.

    • Target pH: Adjust to pH 9.0 – 10.0 .

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Extraction:

    • Add Ethyl Acetate (5 vol) . Stir for 15 minutes.

    • Allow phases to settle. Mirabegron partitions into the upper (EtOAc) layer.

    • Re-extraction: Extract the aqueous layer again with Ethyl Acetate (2 vol) to maximize yield.

  • Washing & Drying:

    • Combine organic layers.

    • Wash with Saturated Brine (2 vol) to remove residual water and inorganic salts.

    • Dry the organic layer over Anhydrous

      
       . Filter.
      
  • Crystallization (Polymorph Control):

    • Concentrate the EtOAc layer under vacuum at < 45°C to approx. 2 volumes.

    • Anti-solvent Addition: Slowly add Heptane or Cyclohexane (slowly, until turbidity persists).

    • Cooling: Cool to 0–5°C and hold for 2 hours.

    • Filtration: Filter the white crystalline solid (Crude

      
      -form).
      
Process Visualization

The following diagram illustrates the logical flow of the extraction and isolation process, highlighting the critical pH control points.

MirabegronIsolation ReactionMix Crude Reaction Mixture (Acidic, pH < 4) WashStep Optional Wash (Add Toluene) ReactionMix->WashStep PhaseSplit1 Phase Separation (Discard Organic Impurities) WashStep->PhaseSplit1 Basification pH Adjustment (Add NaOH to pH 9-10) PhaseSplit1->Basification Aqueous Layer Extraction Solvent Extraction (Add Ethyl Acetate) Basification->Extraction Free Base Liberated PhaseSplit2 Phase Separation Extraction->PhaseSplit2 AqWaste Aqueous Waste (Salts) PhaseSplit2->AqWaste Lower Layer OrgPhase Organic Phase (Mirabegron Free Base) PhaseSplit2->OrgPhase Upper Layer Drying Drying & Concentration (Na2SO4, Vacuum) OrgPhase->Drying Crystallization Crystallization (Cooling / Anti-solvent) Drying->Crystallization FinalProduct Isolated Mirabegron (Alpha-Form Crystals) Crystallization->FinalProduct

Caption: Flowchart of Mirabegron isolation via pH-swing extraction. Red indicates acidic start; Green indicates critical control points (pH adjustment, final isolation).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of phases or presence of surfactants.1. Add solid NaCl to saturate the aqueous phase.2. Filter the biphasic mixture through Celite.3. Use a small amount of IPA (demulsifier).
Low Yield Incomplete extraction or pH < 9.1. Check pH of aqueous layer; ensure it is > 9.0.2. Perform additional extractions with EtOAc.3. Ensure organic layer is fully dried before crystallization.
Oiling Out Impurities or rapid cooling.1. Seed the solution with pure

-form crystals.2. Slow down the cooling rate.3. Use a solvent mixture (e.g., EtOH/Water) for recrystallization.
Polymorph Issues Formation of metastable

-form.
Avoid rapid precipitation. Use Ethanol/Water recrystallization with slow cooling to favor the thermodynamic

-form.
References
  • PubChem. (2023). Mirabegron Compound Summary. National Library of Medicine. [Link]

  • DrugBank. (2023).[2][3] Mirabegron: Pharmacology and Structure. [Link][2]

  • European Medicines Agency (EMA). (2012). Betmiga (Mirabegron) Assessment Report. [Link]

  • Takasu, T., et al. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Mantabegron stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mantabegron Aqueous Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous solutions. Ensuring the stability and solubility of your compound is paramount for generating reproducible and reliable experimental data. This document provides in-depth, experience-driven answers to common challenges, backed by scientific principles and authoritative references.

Section 1: Foundational Knowledge - Understanding this compound's Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound. These characteristics are the primary drivers of its behavior in aqueous environments.

PropertyValue / Inferred CharacteristicImplication for Aqueous Stability
Molecular Formula C₁₉H₂₇NO₂Indicates a significant carbon backbone relative to heteroatoms, suggesting potential solubility challenges.
Molecular Weight 301.43 g/mol [1]Moderate size for a small molecule.
Key Functional Groups Secondary Amine, Secondary Alcohol, EtherThe amine offers a site for protonation to improve solubility. The ether and alcohol groups are potential sites for hydrolysis and oxidation, respectively.
Inferred Solubility Low in neutral aqueous buffersThe hydrophobic regions of the molecule dominate, making high aqueous solubility unlikely without formulation aids.[5]
Predicted pKa ~9-10 (for the secondary amine)The compound will be positively charged at neutral and acidic pH, which generally enhances solubility. However, stability may be pH-dependent.

Section 2: Troubleshooting Common Issues - FAQs

This section addresses the most frequently encountered problems when working with this compound in the lab.

Q1: My this compound solution is cloudy, or a precipitate has formed. What is happening and how can I fix it?

Root Cause Analysis: Precipitation is a clear indicator that the concentration of this compound has exceeded its solubility limit in the chosen solvent system. This is a common issue for molecules with significant hydrophobic character.[5] The thermodynamic solubility is the maximum amount of the most stable crystalline form of the compound that can remain in solution at equilibrium. When you dilute a concentrated stock (e.g., in DMSO) into an aqueous buffer, you can create a supersaturated state that resolves by precipitating the excess compound.

Immediate Remediation Protocol:

  • Visual Confirmation: Confirm that the cloudiness is due to compound precipitation and not bacterial contamination.

  • Gentle Re-solubilization: Warm the solution gently in a water bath (e.g., to 37°C) and vortex or sonicate for 5-10 minutes. This may increase the kinetic solubility, but be aware the solution might be supersaturated and could precipitate again upon cooling.

  • pH Adjustment: If your experimental conditions allow, slightly lowering the pH (e.g., to pH 5-6) can increase the protonation of the secondary amine, which may improve solubility.

  • Filtration: If re-solubilization fails, filter the solution through a 0.22 µm syringe filter to remove the precipitate. The resulting solution will be saturated at that temperature and pH. It is critical to determine the concentration of the filtered solution via UV-Vis spectroscopy or HPLC to ensure you are using a known concentration in your experiments.

Long-Term Prevention Strategy: The most robust strategy is to avoid preparing dilute aqueous solutions for long-term storage.

Protocol: Stock and Working Solution Preparation

  • Prepare a High-Concentration Stock: Dissolve this compound powder in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).[6] Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] The solid compound should be stored in a dry, dark environment at 0-4°C for short-term and -20°C for long-term storage.[1]

  • Prepare Working Solutions Freshly: On the day of the experiment, dilute the stock solution directly into your final aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid affecting the biological assay.[6]

Q2: I'm observing a loss of compound activity over 24-48 hours in my cell culture media. Is my this compound degrading?

Root Cause Analysis: A decline in biological activity is a strong indicator of compound degradation. Based on this compound's structure and data from the similar molecule Mirabegron, the most likely degradation pathways in aqueous media are hydrolysis and oxidation.[7][8] Environmental factors such as pH, temperature, light, and the presence of dissolved oxygen or trace metal ions can significantly accelerate these processes.[9][10]

Troubleshooting Workflow: The following workflow can help you systematically identify the cause of instability.

G start_node Observed Loss of Activity decision_node decision_node start_node->decision_node Is solution pH stable? process_node process_node decision_node->process_node No decision_node2 Is experiment run at >RT or under bright light? decision_node->decision_node2 Yes end_node end_node process_node->end_node Optimize buffer system (See FAQ Q3) process_node2 process_node2 decision_node2->process_node2 Yes decision_node3 Does media contain reactive components or trace metals? decision_node2->decision_node3 No end_node2 end_node2 process_node2->end_node2 Control temperature and protect from light process_node3 process_node3 decision_node3->process_node3 Yes end_node4 end_node4 decision_node3->end_node4 No / Unsure Likely intrinsic hydrolytic/ oxidative degradation end_node3 end_node3 process_node3->end_node3 Consider additives (e.g., EDTA) or use purified water

Caption: Troubleshooting workflow for loss of this compound activity.

Q3: What is the optimal pH and buffer system for my this compound aqueous solution?

Root Cause Analysis: pH is a critical factor governing the stability of many small molecules. For compounds with amine and ether functionalities, both acid-catalyzed and base-catalyzed degradation can occur. Studies on similar molecules have shown that an optimal pH for stability often exists, typically in the slightly acidic to neutral range.[11] For example, the similar compound batanopride hydrochloride finds its best stability between pH 4.5 and 5.5.[11] Furthermore, some buffer components themselves can catalyze degradation (e.g., phosphate or citrate buffers).[9][11]

Recommendations for Buffer Selection:

Buffer System Typical pH Range Potential Issues Recommendation
Citrate 3.0 - 6.2 Can catalyze hydrolysis in some molecules and may chelate metal ions.[11] Test for compatibility. May be beneficial if metal-catalyzed oxidation is an issue.
Acetate 3.8 - 5.6 Generally considered a non-reactive buffer. Good starting point for stability studies in the acidic range.
MES 5.5 - 6.7 Good's buffer, known for being biologically inert. Excellent choice for experiments near neutral pH.
Phosphate (PBS) 6.0 - 8.0 Can catalyze hydrolysis and participate in other reactions.[11] Use with caution. If instability is observed, switch to a different buffer like HEPES.

| HEPES | 7.0 - 8.0 | Generally robust and inert for biological experiments. | A reliable choice for physiological pH experiments. |

Protocol: pH-Rate Profile Study

  • Prepare Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Incubate Samples: Prepare solutions of this compound at a fixed concentration in each buffer. Incubate them at a constant, potentially elevated temperature (e.g., 40°C) to accelerate degradation. Include a t=0 sample stored at -80°C.

  • Analyze Over Time: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Quantify: Analyze the concentration of the parent this compound peak using a stability-indicating method like reverse-phase HPLC with UV detection.

  • Determine Optimal pH: Plot the percentage of this compound remaining versus time for each pH. The pH with the slowest degradation rate is the optimum for stability.

Section 3: Advanced Knowledge - Proactive Stabilization

Understanding Potential Degradation Pathways

While forced degradation studies for this compound are not publicly available, we can propose likely degradation pathways based on its chemical structure and published data on Mirabegron, which is susceptible to hydrolytic and oxidative stress.[7][8]

  • Hydrolysis: The ether linkage could be susceptible to cleavage, particularly under acidic or basic conditions, although this is generally a slow process without strong catalysts.

  • Oxidation: The secondary alcohol could be oxidized to a ketone. The secondary amine and the electron-rich aromatic ring are also potential sites of oxidation. This can be catalyzed by dissolved oxygen, trace metal ions (Fe²⁺, Cu²⁺), or exposure to light.[9][10]

G This compound This compound (Parent Compound) Hydrolysis_Product Hydrolysis Product (Ether Cleavage) This compound->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Oxidation_Product1 Oxidation Product 1 (Ketone Formation) This compound->Oxidation_Product1 [O] (e.g., O₂, Metal Ions) Oxidation_Product2 Oxidation Product 2 (N-oxide or Ring Hydroxylation) This compound->Oxidation_Product2 [O] (e.g., O₂, Light)

Caption: Plausible degradation pathways for this compound in aqueous solution.

Proactive Strategies to Enhance Stability:

  • Use High-Purity Water: Employ HPLC-grade or Milli-Q water to minimize contamination from trace metals and other reactive impurities.

  • De-gas Buffers: If oxidative degradation is suspected, sparging buffers with an inert gas like nitrogen or argon before adding the compound can remove dissolved oxygen.

  • Include Excipients: For formulation development, consider adding stabilizing excipients.

    • Antioxidants/Chelators: Adding a small amount of EDTA (e.g., 0.1 mM) can chelate trace metal ions that catalyze oxidation.[9]

    • Solubilizing Agents: For poorly soluble compounds, excipients like cyclodextrins can be used to form inclusion complexes, which can both improve solubility and protect labile functional groups from the bulk solvent.

By understanding the physicochemical properties of this compound and proactively addressing potential instability issues, researchers can ensure the integrity of their experimental results. Always validate your compound's stability under your specific experimental conditions.

References

  • This compound - gsrs. (n.d.). G-SRS. Retrieved February 8, 2024, from [Link]

  • Kawashita, N., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(19), 6897-6914. [Link]

  • Tchiakam, S. B., et al. (2022). Stabilising proteins in solution using affordable and readily available small molecules. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1870(11), 140843. [Link]

  • Goh, J. X. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2197. [Link]

  • Patel, R., & Singh-Franco, D. (2023). Mirabegron. In StatPearls. StatPearls Publishing. [Link]

  • Shah, R. P., et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances, 5(35), 27723-27734. [Link]

  • Narang, A. S., & Mahajan, R. K. (2002). Stability of batanopride hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 45-54. [Link]

  • Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets). (n.d.). Myrbetriq. Retrieved February 8, 2024, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG Labtech. Retrieved February 8, 2024, from [Link]

  • Shah, R. P., et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. ResearchGate. [Link]

  • Di, L. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1957. [Link]

  • Metamitron Degradation Pathway. (n.d.). Eawag. Retrieved February 8, 2024, from [Link]

  • Kumar, S., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 126. [Link]

  • Galluzzi, L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3375-3383. [Link]

  • Yamamura, K., & Stella, V. J. (1980). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 69(7), 774-780. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2023). Pharmaguideline. [Link]

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2004). National Center for Biotechnology Information. [Link]

  • Kawashita, N., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ResearchGate. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved February 8, 2024, from [Link]

  • Chen, S., et al. (2020). Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. Scientific Reports, 10(1), 8758. [Link]

  • Pérez-Pantoja, D., et al. (2012). Hydrocarbon Degradation by Betaproteobacteria. ResearchGate. [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). BA Sciences. [Link]

  • Walgren, J., et al. (2012). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Drug and Chemical Toxicology, 35(4), 413-421. [Link]

  • Shah, V. P., & Ciavarella, A. B. (1981). Stability of aqueous solutions of mibolerone. Journal of Pharmaceutical Sciences, 70(11), 1298-1301. [Link]

Sources

Technical Support Center: Optimizing Yield in Mantabegron Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the chemical synthesis of Mantabegron. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final active pharmaceutical ingredient (API). This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to this compound Synthesis: A Strategic Overview

This compound is a potent and selective β3-adrenoceptor agonist. Its synthesis involves a multi-step sequence that requires careful control of reaction conditions to achieve high yields and purity. While several synthetic routes are conceivable, a common strategy involves the coupling of key intermediates, often culminating in a final amidation reaction. The stereochemistry of the β-amino alcohol moiety is crucial for its pharmacological activity, necessitating a robust method for chiral resolution or an asymmetric synthesis approach.

This guide will focus on a plausible and convergent synthetic strategy, breaking it down into key stages to address potential challenges at each step.

Core Synthesis Workflow & Key Transformation Hotspots

A likely synthetic approach to this compound involves three critical stages, each with its own set of challenges that can impact the overall yield.

Mantabegron_Synthesis_Workflow cluster_0 Stage 1: Synthesis of Chiral β-Amino Alcohol Intermediate cluster_1 Stage 2: Synthesis of the Aniline Intermediate cluster_2 Stage 3: Final Amide Coupling and Purification A Starting Material (e.g., Styrene derivative) B Epoxidation A->B C Ring-opening with Amine B->C D Chiral Resolution (e.g., with Tartaric Acid) C->D H Amide Bond Formation (Coupling of Intermediates from Stage 1 & 2) D->H Key Intermediate 1 E Substituted Phenylacetic Acid F Nitration/Functional Group Interconversion E->F G Reduction of Nitro Group F->G G->H Key Intermediate 2 I Purification (e.g., Recrystallization) H->I J This compound (API) I->J

Caption: A plausible three-stage synthetic workflow for this compound.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of the Chiral β-Amino Alcohol Intermediate

Q1: My chiral resolution of the β-amino alcohol is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess during the resolution of a racemic β-amino alcohol with a chiral acid, such as tartaric acid, is a common challenge. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Resolving Agent or Stoichiometry:

    • Causality: The diastereomeric salts formed between the racemic amine and the chiral acid must have significantly different solubilities for efficient separation by crystallization. The stoichiometry is also critical to ensure the formation of the desired salt.

    • Troubleshooting:

      • Screen Resolving Agents: While L- or D-tartaric acid is a common choice, other chiral acids like mandelic acid or camphorsulfonic acid might provide better separation for your specific substrate.[1]

      • Optimize Stoichiometry: Systematically vary the molar ratio of the chiral acid to the racemic amine. A 1:1 or 0.5:1 (acid:amine) ratio is a good starting point.

      • Solvent Screening: The choice of solvent is crucial for differential solubility of the diastereomeric salts. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) to find the optimal system for crystallization of one diastereomer while the other remains in solution.

  • Inefficient Crystallization Conditions:

    • Causality: The rate of cooling, agitation, and seeding can significantly impact the purity of the crystallized diastereomeric salt. Rapid cooling can lead to co-precipitation of the undesired diastereomer.

    • Troubleshooting:

      • Controlled Cooling Profile: Employ a slow, controlled cooling ramp to allow for selective crystallization.

      • Seeding: Introduce a small amount of the desired pure diastereomeric salt as seed crystals to promote controlled crystallization.

      • Agitation: Optimize the stirring rate to ensure homogeneity without causing excessive secondary nucleation.

Q2: I am observing significant side product formation during the epoxide ring-opening step. How can I improve the regioselectivity?

A2: The ring-opening of an epoxide with an amine can proceed via two pathways, leading to regioisomers. To favor the desired β-amino alcohol, consider the following:

  • Reaction Mechanism and Control:

    • Causality: The regioselectivity of epoxide ring-opening is influenced by the reaction conditions (acidic vs. basic) and the nature of the nucleophile and epoxide. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.

    • Troubleshooting:

      • Avoid Acidic Catalysts: The use of strong acids can promote a more SN1-like mechanism, leading to a loss of regioselectivity. If a catalyst is needed, a mild Lewis acid might be a better choice.

      • Choice of Amine: A less sterically hindered amine may improve the reaction rate and selectivity.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Stage 2: Synthesis of the Aniline Intermediate

Q3: The reduction of the nitro group to an aniline is incomplete or results in side products. What are the best practices for this transformation?

A3: Catalytic hydrogenation is a common and effective method for nitro group reduction. However, incomplete reactions or the formation of side products can occur.

  • Catalyst Activity and Reaction Conditions:

    • Causality: The activity of the catalyst (e.g., Palladium on carbon, Pd/C) can be affected by impurities in the starting material or solvent. The reaction is also sensitive to hydrogen pressure and temperature.

    • Troubleshooting:

      • Catalyst Quality and Loading: Use a fresh, high-quality catalyst. The loading of the catalyst can be optimized; typically 5-10 mol% is a good starting point.

      • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the solvent is of high purity and deoxygenated.

      • Hydrogen Pressure: While atmospheric pressure can be sufficient, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly improve the reaction rate and drive it to completion.

      • Temperature: Most hydrogenations proceed well at room temperature. Gentle heating may be required for less reactive substrates, but excessive heat can lead to side reactions.

      • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete conversion.

Stage 3: Final Amide Coupling and Purification

Q4: The final amide coupling reaction has a low yield. What are the critical parameters to optimize?

A4: Amide bond formation is a cornerstone of this synthesis, and its efficiency is paramount for the overall yield. Low yields are often due to inefficient activation of the carboxylic acid, side reactions of the coupling agents, or low nucleophilicity of the amine.

  • Coupling Reagents and Conditions:

    • Causality: The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of the carboxylic acid and amine. Common coupling reagents include carbodiimides (like EDC or DCC) and phosphonium or aminium salts (like HATU or HBTU).[1][2][3]

    • Troubleshooting:

      • Screen Coupling Reagents: If a standard EDC/HOBt protocol is failing, consider more potent reagents like HATU or COMU, especially if dealing with sterically hindered substrates.[3]

      • Optimize Reaction Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of reaction for less reactive partners.

      • Base Selection: The choice and amount of base (e.g., DIPEA, triethylamine) are crucial. The base neutralizes the acid formed and maintains a favorable pH for the reaction. Use of excess base can lead to racemization.

      • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Coupling Reagent EDC/HOBtHATUT3PIncreasing reactivity for hindered substrates
Base DIPEA (2.2 eq)DIPEA (2.2 eq)Pyridine (3.0 eq)Optimization of basicity
Solvent DMFNMPAcetonitrileImproved solubility and reaction rate
Temperature Room Temp50 °CRoom TempIncreased reaction kinetics

Q5: I am struggling with the purification of the final this compound product. What are effective purification strategies?

A5: The purification of the final API is critical for removing unreacted starting materials, coupling reagents, and any side products.

  • Purification Techniques:

    • Causality: The polarity and solubility of this compound and its impurities will dictate the most effective purification method.

    • Troubleshooting:

      • Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale.[4][5] A systematic screening of solvents and solvent mixtures is essential to find a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble at high temperatures.

      • Column Chromatography: For smaller scales or difficult separations, column chromatography using silica gel or a reverse-phase stationary phase may be necessary. For polar compounds, techniques like Hydrophilic Interaction Chromatography (HILICC) can be effective.[5][6][7]

      • Acid-Base Extraction: If there are acidic or basic impurities, a liquid-liquid extraction workup can be highly effective in their removal prior to the final purification step.

Part 2: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chiral Resolution of a β-Amino Alcohol using L-Tartaric Acid
  • Dissolve the racemic β-amino alcohol (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve L-tartaric acid (0.5-1.0 eq) in the same hot solvent.

  • Slowly add the L-tartaric acid solution to the β-amino alcohol solution with stirring.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization.

  • Allow the mixture to stand at room temperature or in a refrigerator to complete crystallization.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • To liberate the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH or NaHCO3).

  • Extract the free amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched β-amino alcohol.

  • Determine the enantiomeric excess by chiral HPLC or by analysis of a chiral derivative.

Part 3: Visualization of Key Concepts

Diagram 1: Logic Tree for Troubleshooting Low Amide Coupling Yield

Amide_Coupling_Troubleshooting cluster_0 Problem: Low Amide Coupling Yield cluster_1 Potential Causes cluster_2 Troubleshooting Steps A Low Yield B Incomplete Reaction A->B C Side Reactions A->C D Product Degradation A->D E Increase Reaction Time/Temp B->E F Change Coupling Reagent B->F G Optimize Solvent/Base B->G C->F H Check Reactant Purity C->H I Modify Workup Procedure D->I

Sources

Technical Support Center: Identification of Mantabegron Degradation Products via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Mantabegron and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to investigate the stability of this compound. As a novel β3-adrenoceptor agonist, understanding its degradation profile is crucial for ensuring drug safety, efficacy, and stability.

This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental endeavors. While specific literature on this compound's degradation is emerging, we will draw upon established principles and data from the closely related and structurally similar compound, Mirabegron, to provide a robust framework for your studies.[1][2][3]

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[4][5][6] The primary goal is to identify the potential degradation products that could form under various environmental stressors, thereby establishing the drug's intrinsic stability and elucidating its degradation pathways.[5][6] This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.

For a molecule like this compound, understanding its susceptibility to hydrolysis, oxidation, and photolysis is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for separating and identifying these degradation products with high sensitivity and specificity.[7]

Experimental Workflow for Forced Degradation and Analysis

The following workflow provides a comprehensive approach to identifying this compound degradation products.

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A This compound Stock Solution B Stress Conditions: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H2O2) - Thermal (e.g., 80°C) - Photolytic (e.g., UV/Vis light) A->B Expose C Neutralization & Dilution B->C Stop Reaction D LC Separation (e.g., C18 column) C->D E Mass Spectrometry (e.g., ESI-QTOF) D->E Elution F MS/MS Fragmentation E->F Precursor Ion Selection G Peak Detection & Comparison (Stressed vs. Control) F->G H Mass Shift Analysis G->H I Fragmentation Pattern Interpretation H->I J Structure Elucidation I->J

Caption: A typical workflow for identifying drug degradation products.

Step-by-Step Protocol:
  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV and visible light as per ICH guidelines.

  • Periodically withdraw samples and neutralize the acid and base hydrolysis samples.

  • Analyze the samples by LC-MS. A reversed-phase C18 column is often a good starting point for separation.

  • Acquire full scan mass spectra to detect potential degradation products.

  • Perform MS/MS (or tandem MS) analysis on the parent drug and any new peaks observed in the stressed samples to obtain fragmentation patterns.

  • Compare the chromatograms and mass spectra of the stressed samples with a control (unstressed) sample to identify new peaks.

  • Elucidate the structures of the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Potential Degradation Pathways of this compound

Based on the known degradation of the similar molecule Mirabegron, the primary degradation pathways for this compound are likely to be hydrolysis and oxidation.[8][2][3]

This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Amide_Hydrolysis Amide Bond Cleavage This compound->Amide_Hydrolysis Ether_Cleavage Ether Bond Cleavage This compound->Ether_Cleavage N_Oxidation N-Oxidation This compound->N_Oxidation Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation

Caption: Plausible degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound I should look for?

A1: Based on studies of the analogous compound Mirabegron, you should primarily look for products of hydrolysis and oxidation .[8][2][3] Key transformations to anticipate include:

  • Amide hydrolysis: Cleavage of the amide bond is a common degradation pathway for many pharmaceuticals.[1]

  • N-oxidation: The nitrogen atoms in the structure can be susceptible to oxidation.

  • Hydroxylation: Addition of hydroxyl groups to aromatic rings can occur under oxidative stress.

Q2: How do I choose the right LC column and mobile phase?

A2: A good starting point is a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile or methanol and water , often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency. The choice of modifier should be compatible with your mass spectrometer's ionization source.

Q3: What ionization mode should I use on my mass spectrometer?

A3: this compound contains basic nitrogen atoms, making it readily protonated. Therefore, positive ion mode electrospray ionization (ESI+) is the recommended starting point. Atmospheric pressure chemical ionization (APCI) could also be explored if ESI proves to be inefficient.

Q4: How can I confirm the identity of a suspected degradation product?

A4: A multi-faceted approach is necessary for confident identification:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like QTOF or Orbitrap provide accurate mass measurements, allowing you to determine the elemental composition of the degradation product.

  • MS/MS Fragmentation: Compare the fragmentation pattern of the degradation product with that of the parent drug. Common losses or characteristic fragment ions can provide structural clues.

  • Isotopic Labeling: If feasible, using isotopically labeled this compound can help track the core structure through degradation.

  • NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) analysis is the gold standard.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed Stress conditions are too mild.Increase the concentration of the stress agent, temperature, or duration of exposure.
This compound is highly stable under the tested conditions.This is a valid result. Ensure your analytical method is sensitive enough to detect low levels of degradation.
Poor peak shape (tailing or fronting) Column overload.Dilute the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column degradation.Replace the column.
Low signal intensity in the mass spectrometer Inefficient ionization.Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization source (e.g., APCI).
Ion suppression from the matrix (e.g., salts from neutralization).Improve sample cleanup (e.g., solid-phase extraction) or dilute the sample.
Multiple, closely eluting peaks for a single degradation product Isomers (e.g., positional isomers of hydroxylation).Optimize the chromatographic method to improve resolution (e.g., change the gradient, mobile phase, or column).

Data Summary

The following table summarizes hypothetical but plausible degradation products of this compound based on common chemical transformations. The exact masses would need to be confirmed experimentally.

Degradation Pathway Modification Mass Shift (Da) Plausible Structure
OxidationHydroxylation+16Addition of -OH to an aromatic ring
OxidationN-Oxidation+16Formation of an N-oxide
HydrolysisAmide CleavageVariableCleavage of the amide bond resulting in two smaller molecules

References

  • RSC Advances. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. Royal Society of Chemistry. Available from: [Link]

  • Academia.edu. Forced degradation and stability indicating studies of imatinib tablet. Available from: [Link]

  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Elsevier. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. Available from: [Link]

  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • LCGC International. LC-MS Troubleshooting: From Frustration to Fix. Available from: [Link]

  • PubMed. (2012). Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study. Available from: [Link]

  • ResearchGate. (2017). Comparison of Two Stability-Indicating Chromatographic Methods for the Determination of Mirabegron in Presence of Its Degradation Product. Available from: [Link]

  • ResearchGate. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. Available from: [Link]

  • ResearchGate. LC/MS Troubleshooting Guide. Available from: [Link]

  • ResearchGate. (2015). LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. Available from: [Link]

Sources

Technical Support Center: Minimizing Impurities in Mantabegron Bulk Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the bulk synthesis of Mantabegron. Our goal is to provide you with in-depth, actionable insights to anticipate, identify, and mitigate common impurities, ensuring the highest quality of your Active Pharmaceutical Ingredient (API). This document is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the practical challenges encountered in process chemistry and scale-up operations.

Introduction: The Imperative of Purity in this compound Synthesis

This compound, (R)-2-(2-amino-1,3-thiazol-4-yl)-4'-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)acetanilide, is a selective β3-adrenoceptor agonist. As with any API, controlling impurities is not merely a matter of regulatory compliance but a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] Impurities can arise from a multitude of sources, including starting materials, intermediates, reagents, solvents, and degradation pathways.[3][4] This guide will equip you with the knowledge to proactively manage these challenges.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

While multiple synthetic routes to this compound may exist, a common strategy involves the coupling of key fragments. A plausible retrosynthetic analysis suggests the formation of the final molecule from precursors such as a 2-aminothiazole derivative and a substituted phenylethylamine side chain. Understanding this strategic bond formation allows us to predict and address potential process-related impurities.

Below is a generalized workflow illustrating the critical stages in this compound synthesis where impurity formation is most probable.

G cluster_0 Upstream Synthesis cluster_1 Core Coupling & Final Steps cluster_2 Downstream Processing KSM1 Key Starting Material 1 (e.g., Substituted acetanilide) INT1 Intermediate 1 (Side-chain precursor) KSM1->INT1 Side-chain synthesis imp1 Starting Material Carryover KSM1->imp1 KSM2 Key Starting Material 2 (e.g., 2-Aminothiazole derivative) INT2 Intermediate 2 (Thiazole precursor) KSM2->INT2 Thiazole functionalization Coupling Coupling Reaction (Amide Bond Formation) INT1->Coupling imp2 Over-reaction/ By-products INT1->imp2 INT2->Coupling Reduction Chiral Reduction or Resolution Coupling->Reduction Pre- or post-coupling imp4 Dimerization/ Coupling Impurities Coupling->imp4 CrudeAPI Crude this compound Reduction->CrudeAPI imp3 Chiral Impurity (S-enantiomer) Reduction->imp3 Purification Crystallization / Chromatography CrudeAPI->Purification FinalAPI Pure this compound API Purification->FinalAPI imp5 Degradation Products Purification->imp5 imp1->Coupling imp2->Coupling G start High Dimer Impurity Detected (>0.15%) check_addition Review Order of Addition start->check_addition check_temp Review Reaction Temperature start->check_temp check_stoich Verify Stoichiometry start->check_stoich implement_reverse Implement Slow, Reverse Addition check_addition->implement_reverse lower_temp Lower Reaction Temp (e.g., by 10-15°C) check_temp->lower_temp re_qualify Re-qualify Reagent Assay check_stoich->re_qualify run_batch Run Small-Scale Test Batch implement_reverse->run_batch lower_temp->run_batch re_qualify->run_batch analyze Analyze IPC/ Final Sample run_batch->analyze pass Impurity Controlled (<0.10%) analyze->pass Yes fail Impurity Persists analyze->fail No purification Develop Enhanced Purification Step (e.g., Re-crystallization) fail->purification

Sources

Troubleshooting baseline noise in Mantabegron HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Mantabegron. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical data. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific principles to empower your troubleshooting process.

Understanding Baseline Noise in Chromatography

An ideal HPLC baseline is flat and stable, close to zero absorbance. However, in practice, various factors can introduce disturbances, categorized as noise (short-term fluctuations) or drift (long-term trends). A high signal-to-noise ratio is critical for accurate quantification, especially for low-concentration analytes.[1][2] This guide provides a systematic approach to identifying and eliminating the sources of baseline noise in your this compound analysis.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by the type of baseline disturbance you are observing. Begin by identifying which description best matches your chromatogram.

Q1: My baseline shows consistent, periodic spikes or waves. What is the likely cause?

Answer: Periodic, or regular, baseline noise is almost always related to the pump or other components that operate in a cyclical fashion.[3] The consistent rhythm of the noise often corresponds to the pump's piston strokes.

Causality: The pump is designed to deliver a constant, pulse-free flow of the mobile phase. Air bubbles, faulty check valves, or worn piston seals disrupt this steady flow.[4] Each pump stroke can cause a minute pressure fluctuation. This change in pressure can slightly alter the refractive index of the mobile phase in the detector flow cell or cause a change in flow rate, which a UV detector registers as a periodic pulse in the baseline.[1][3]

Troubleshooting Workflow:

A Observe Periodic Noise B Is the noise uniform and rhythmic? A->B C Likely Pump-Related Issue B->C Yes D Degas Mobile Phase & Purge Pump C->D E Noise Resolved? D->E F Yes: Air Bubble Was the Cause E->F Yes G No: Proceed to Check Valves E->G No H Clean or Replace Check Valves G->H I Noise Resolved? H->I J Yes: Faulty Check Valve Was the Cause I->J Yes K No: Inspect Piston Seals I->K No L Replace Worn Piston Seals K->L M Consult Service Engineer L->M If noise persists

Caption: Troubleshooting workflow for periodic baseline noise.

Step-by-Step Protocols:

  • Protocol 1: Mobile Phase Degassing

    • Rationale: Dissolved gases can come out of solution as pressure changes within the HPLC system, forming bubbles that cause pressure fluctuations.[5] Modern HPLC systems have in-line vacuum degassers, but ensuring they are functioning correctly is crucial.[6]

    • Procedure:

      • Ensure your in-line degasser is operational. Most systems have an indicator light.

      • For additional assurance, especially if the degasser has not been recently serviced, you can degas offline. Helium sparging is highly effective, removing about 80% of dissolved air.[7] Alternatively, sonicate the mobile phase under a gentle vacuum for 5-10 minutes.[8]

      • Always use HPLC-grade solvents (e.g., acetonitrile and water for a typical this compound reversed-phase method) and high-purity additives to minimize dissolved gas and particulate contamination.[9][10]

  • Protocol 2: Pump Purging

    • Rationale: This procedure is designed to flush out any trapped air bubbles from the pump heads and lines.

    • Procedure:

      • Open the pump's purge valve.

      • Set the pump to a high flow rate (e.g., 5-10 mL/min).

      • Pump at least 10-15 mL of mobile phase through the purge valve to waste. For a multi-channel pump, purge each channel individually.

      • Close the purge valve and allow the system to pressurize. The pressure should be stable. If it fluctuates wildly, air may still be present, and the purge should be repeated.[9]

  • Protocol 3: Check Valve Inspection

    • Rationale: Check valves are one-way valves that ensure the mobile phase flows only from the reservoir to the column. If a valve is dirty or faulty, it can stick, causing backflow and pressure fluctuations.[4]

    • Procedure:

      • Diagnosis: A faulty check valve can sometimes be diagnosed by a rapidly fluctuating pressure that cannot be resolved by purging.

      • Cleaning: Carefully remove the check valve housing according to the manufacturer's instructions. Place the check valve in a beaker with methanol or isopropanol and sonicate for 5-10 minutes.[11] Rinse with clean solvent before reinstalling.

      • Replacement: If cleaning does not resolve the issue, the check valve may need to be replaced.[12]

Q2: My baseline is noisy and irregular, with random spikes. What should I investigate?

Answer: Random, non-periodic noise often points to issues with the detector, a dirty system, or mobile phase contamination.[3] Unlike pump-related issues, this noise has no discernible pattern.

Causality:

  • Detector Issues: An aging UV lamp can lose intensity and become unstable, leading to erratic noise.[13][14] Contamination or an air bubble trapped in the detector flow cell can scatter light and cause random spikes.[10]

  • Mobile Phase/System Contamination: Poorly mixed mobile phases, especially those with buffers or additives like TFA, can cause noise if they are not homogenous.[2][14] Contaminants leaching from a dirty column or guard column can also create a noisy baseline.[1]

  • Leaks: A small, inconsistent leak can introduce air into the system, resulting in random noise.[13]

Troubleshooting & Diagnosis:

A simple and effective way to distinguish between pump noise and detector noise is to stop the pump flow. If the noise stops, the problem originates from the pump or mobile phase delivery. If the random noise continues with the flow off, the issue is likely with the detector electronics or lamp.[3]

Noise TypeAppearanceCommon CausesRecommended First Actions
Periodic Noise Regular, rhythmic pulses or waves.Air in pump, faulty check valves, worn piston seals.Degas mobile phase and purge the pump system.[1][13]
Random Noise Irregular, sharp spikes.Dirty flow cell, aging detector lamp, air bubbles in detector, leaks.Stop the flow to isolate the source. Flush the flow cell.[3][10]
Baseline Drift Slow, steady rise or fall of the baseline.Column temperature fluctuation, poor column equilibration, contaminated mobile phase.Allow for sufficient column equilibration time. Ensure stable column temperature.[9][15]

Step-by-Step Protocols:

  • Protocol 4: Flushing the Detector Flow Cell

    • Rationale: To remove contaminants or trapped air bubbles from the flow cell.

    • Procedure:

      • Disconnect the column from the system.

      • Replace the column with a union.

      • Flush the system, including the flow cell, with a strong, miscible solvent. For reversed-phase systems used in this compound analysis, HPLC-grade isopropanol or methanol is a good choice.[9][10]

      • If contamination is suspected to be from precipitated buffer salts, flush with HPLC-grade water first before switching to organic solvent.

  • Protocol 5: Assessing Column Health

    • Rationale: A contaminated or degraded column can continuously bleed material, causing a noisy or drifting baseline.[1]

    • Procedure:

      • To test if the column is the source of noise, replace it with a union and run the mobile phase through the system.[1]

      • If the baseline becomes stable without the column, the column is the likely source of the noise.

      • Attempt to clean the column according to the manufacturer's instructions. A generic flush for a C18 column involves washing with water, then isopropanol, and re-equilibrating with the mobile phase.[16]

      • If cleaning is unsuccessful, the column may need to be replaced.

Q3: My baseline is steadily drifting up or down during the analysis. How can I fix this?

Answer: Baseline drift is a gradual change in the baseline over the course of a run. It is often caused by temperature fluctuations, mobile phase instability, or insufficient column equilibration.[9][10]

Causality:

  • Temperature: UV detector lamps and the mobile phase itself are sensitive to temperature. If the column compartment or the laboratory environment is not temperature-stable, the baseline can drift.[9]

  • Mobile Phase: Using mobile phases containing additives that absorb UV light (like TFA) can lead to drift if the concentration is not perfectly consistent or if the solvent degrades over time.[15] For this compound analysis at a low wavelength like 225 nm, using the highest purity solvents is critical.[17] Preparing fresh mobile phase daily is a best practice to avoid issues from degradation or contamination.[15][18]

  • Column Equilibration: When a new mobile phase is introduced or after a gradient run, the column requires time to fully equilibrate with the new conditions. If analysis begins before the column is stable, the baseline will drift as the stationary phase continues to adjust.[10][15]

Step-by-Step Protocols:

  • Protocol 6: Ensuring System Equilibration

    • Rationale: To ensure the entire system, particularly the analytical column, is in chemical and thermal equilibrium before starting an analysis.

    • Procedure:

      • Always use a column thermostat to maintain a constant temperature.[9]

      • After installing a column or changing the mobile phase composition, flush the column with at least 10-20 column volumes of the new mobile phase before injecting any sample.[10]

      • Monitor the baseline until it is flat and stable before beginning your analytical sequence.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Full Spectrum Analytics. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Axion Labs. (2022). HPLC Troubleshooting: What is causing baseline noise? YouTube. [Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • CHROMSERVIS. HPLC troubleshooting. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. [Link]

  • Phenomenex. (2025). HPLC Degassing methods: Inline vs Offline. [Link]

  • ResearchGate. (2022). Development and Validation of UV and RP-HPLC Methods for Simultaneous Estimation of Mirabegron and Solifenacin Succinate in Their Pharmaceutical Dosage Form. [Link]

  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. [Link]

  • Dolan, J. W. (2006). Check Valve Problems. LCGC International. [Link]

  • Phenomenex. (2025). Maintenance and Care of HPLC Columns in Chromatography. [Link]

  • International Journal of Pharmaceutical and Biological Medical Sciences. (2022). Development and Validation of UV and RP-HPLC Methods for Simultaneous Estimation of Mirabegron and Solifenacin Succinate in Their Pharmaceutical Dosage Form. [Link]

  • Chromatography Today. The Basics of Mobile Phase Degassing. [Link]

  • Chrom Tech, Inc. (2025). HPLC Pump Care and Troubleshooting. [Link]

  • ResearchGate. (2026). UV spectrophotometry and HPLC quantification of vibegron: evaluating whiteness, greenness, and blueness. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Agilent. (2024). Care and Feeding of your HPLC System: Preventative Maintenance Tips. [Link]

  • Dolan, J. W. (2017). Mobile-Phase Degassing: What, Why, and How. LCGC International. [Link]

  • Waters Corporation. Check Valve failure - WKB117811. [Link]

  • ResearchGate. (2017). Validated UV spectrophotometric method for quantitative determination of Mirabegron in bulk and Pharmaceutical dosage form. [Link]

  • PubMed. (2011). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. [Link]

  • American Pharmaceutical Review. (2025). Top 10 HPLC Equipment Maintenance Tips for Optimal Performance in 2025. [Link]

  • Agilent. (2009). HPLC User Maintenance & Troubleshooting. [Link]

Sources

Technical Support Center: Enhancing Mantabegron Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Mantabegron. This resource is designed to provide in-depth guidance and troubleshooting for experiments aimed at improving the oral bioavailability of this compound in animal models. Given that specific physicochemical data for this compound are not extensively published, this guide synthesizes established principles in pharmaceutical sciences and draws parallels from its structural analog, Mirabegron, to offer robust, scientifically-grounded advice.

Introduction: Understanding the Bioavailability Challenge with this compound

This compound is a beta-3 adrenergic agonist. While its precise mechanism of action is still under investigation, it is understood to be similar to Mirabegron, which relaxes the detrusor muscle of the bladder. A significant hurdle in the preclinical development of oral dosage forms for compounds like Mirabegron is its low bioavailability, which is approximately 29-35%. This is often attributed to poor aqueous solubility and/or extensive first-pass metabolism. When encountering low or variable systemic exposure of this compound in your animal studies, it is crucial to systematically evaluate the potential causes and implement strategies to overcome them.

This guide is structured to walk you through the common challenges and solutions in a question-and-answer format, providing both the "what" and the "why" behind each experimental approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Characterization and Common Issues

Question 1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies after oral gavage. What are the likely causes?

Answer: Low and erratic plasma concentrations of an orally administered drug are classic indicators of poor bioavailability. The primary culprits for a compound like this compound are likely rooted in its physicochemical properties, which affect its absorption from the gastrointestinal (GI) tract. Based on its structural similarity to Mirabegron, we can hypothesize that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound.

  • BCS Class II: Low Solubility, High Permeability. In this scenario, the rate at which this compound dissolves in the GI fluids is the rate-limiting step for its absorption. Even if the drug can easily pass through the intestinal wall, it won't be absorbed if it's not in solution.

  • BCS Class IV: Low Solubility, Low Permeability. This is a more challenging scenario where the drug has hurdles with both dissolving and passing through the intestinal membrane.

The high variability you're seeing is also a hallmark of solubility-limited absorption. Differences in GI physiology between individual animals (e.g., gastric pH, intestinal motility, presence of food) will have a much greater impact on the dissolution of a poorly soluble drug compared to a highly soluble one.

Initial Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.

  • Vehicle Evaluation: The vehicle used for oral administration is critical. If you are using a simple aqueous suspension, it is likely inadequate for a poorly soluble compound. Consider the immediate switch to a vehicle with solubilizing properties (see Section 2).

  • Basic Physicochemical Profiling: If not already done, perform basic in-house characterization of this compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract). This will confirm the hypothesis of poor solubility.

Question 2: What is the Biopharmaceutics Classification System (BCS) and why is it important for our this compound studies?

Answer: The BCS is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[1][2] It is a critical tool in drug development as it helps to predict a drug's in vivo absorption characteristics from its in vitro measurements.

BCS ClassSolubilityPermeabilityPrimary Absorption Hurdle
I HighHighNone
II LowHighDissolution Rate
III HighLowPermeability
IV LowLowDissolution & Permeability

Understanding the likely BCS class of this compound (hypothesized as II or IV) is paramount because it dictates the formulation strategy. For a BCS Class II drug, the primary goal is to enhance the dissolution rate. For a BCS Class IV drug, both dissolution and permeability enhancement strategies may be necessary.

Section 2: Formulation Strategies to Enhance Bioavailability

Question 3: What are the most effective formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

Answer: There are several established techniques to enhance the bioavailability of poorly soluble drugs.[3][4][5] The choice of strategy will depend on the specific properties of this compound, the desired pharmacokinetic profile, and the resources available. The most common and effective approaches for preclinical studies fall into three main categories:

  • Particle Size Reduction: Increasing the surface area of the drug powder.

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy, more soluble amorphous form.

  • Lipid-Based Formulations: Dissolving or suspending the drug in a lipidic vehicle.

Below is a detailed breakdown of these strategies with troubleshooting guides.

In-Depth Guide to Bioavailability Enhancement Techniques

Particle Size Reduction (Micronization and Nanonization)

Principle: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size, we dramatically increase the surface area available for dissolution in the GI fluids.[6]

  • Micronization: Reduces particle size to the micrometer range (1-10 µm).

  • Nanonization (Nanosuspensions): Reduces particle size to the nanometer range (<1000 nm), leading to a more significant increase in surface area and dissolution velocity.[7]

Experimental Protocol: Preparing a Nanosuspension by Wet Media Milling

  • Slurry Preparation: Disperse this compound powder in an aqueous solution containing stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188). A typical starting drug concentration is 5-10% (w/v).

  • Milling: Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a high speed for several hours. The milling process should be optimized by monitoring the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering instrument.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Dosing: The resulting nanosuspension can be directly used for oral gavage in animal studies.

Troubleshooting Guide: Particle Size Reduction

IssuePossible CauseRecommended Solution
Particle aggregation after milling Insufficient stabilizer concentration or inappropriate stabilizer.Screen different types and concentrations of stabilizers. Ensure the zeta potential is sufficiently high (typically > |20| mV) to ensure electrostatic stabilization.
Inability to achieve desired particle size Milling time is too short, milling speed is too low, or the drug is too hard to mill.Increase milling time and/or speed. Consider using smaller milling beads.
Crystal growth during storage Ostwald ripening (growth of larger particles at the expense of smaller ones).Optimize the stabilizer system. Consider lyophilization of the nanosuspension with a cryoprotectant to create a stable solid powder that can be reconstituted before use.

dot

Caption: Workflow for Nanosuspension Preparation.

Amorphous Solid Dispersions (ASDs)

Principle: Crystalline solids have a highly ordered, low-energy state, which makes them difficult to dissolve. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, we can create an amorphous (non-crystalline), high-energy form of the drug.[4] This amorphous form has a much higher apparent solubility and can lead to a "spring and parachute" effect, where the drug concentration in the GI tract temporarily supersaturates and then is maintained at a higher level by the polymer, which inhibits precipitation.

Experimental Protocol: Preparing an ASD by Solvent Evaporation (Rotary Evaporation)

  • Solubilization: Dissolve both this compound and a suitable polymer (e.g., PVP K30, HPMC-AS, or Soluplus®) in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the film under a high vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask and gently mill it to obtain a fine powder.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Dosing: The resulting ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.

Troubleshooting Guide: Amorphous Solid Dispersions

IssuePossible CauseRecommended Solution
Drug recrystallizes during preparation or storage The drug loading is too high for the chosen polymer, or the polymer is not a good precipitation inhibitor for the drug.Decrease the drug loading. Screen different polymers to find one with strong specific interactions (e.g., hydrogen bonding) with this compound. Ensure storage in a low-humidity environment.
Incomplete amorphization (peaks in XRPD) Inefficient solvent removal or poor miscibility of the drug and polymer.Ensure complete solvent removal by extending drying time. Screen for a solvent system that fully dissolves both components.
No significant improvement in bioavailability The "parachute" is not effective; the drug precipitates in the GI tract before it can be absorbed.The chosen polymer may not be an effective precipitation inhibitor in vivo. Test different polymers, particularly those known to inhibit precipitation in intestinal fluids.

dot

asd_workflow cluster_prep Solution Preparation cluster_process Processing cluster_analysis Analysis & Dosing A This compound D Combined Solution A->D B Polymer (e.g., PVP, HPMC-AS) B->D C Common Solvent (e.g., Methanol) C->D E Solvent Evaporation (Rotary Evaporator) D->E F High Vacuum Drying E->F G Milling & Sieving F->G H Amorphous Solid Dispersion Powder G->H I Characterization (XRPD, DSC) H->I Quality Control J Suspension for Dosing H->J Formulation

Caption: Amorphous Solid Dispersion (ASD) Workflow.

Lipid-Based Formulations

Principle: These formulations present the drug to the GI tract in a solubilized state, bypassing the dissolution step. They can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS). Lipid-based systems can also enhance lymphatic uptake, which can help bypass first-pass metabolism in the liver. A recent study on Mirabegron-loaded nanostructured lipid carriers (NLCs) demonstrated a 1.67-fold increase in bioavailability in Wistar rats.[1][8]

Experimental Protocol: Preparing a Simple Lipid-Based Formulation

  • Solubility Screening: Determine the solubility of this compound in various pharmaceutically acceptable lipid excipients (e.g., long-chain triglycerides like sesame oil, medium-chain triglycerides like Capmul MCM, surfactants like Cremophor EL, and co-solvents like PEG 400).

  • Formulation: Based on the solubility data, prepare a simple formulation. For example, dissolve this compound in a mixture of a lipid, a surfactant, and a co-solvent with gentle heating and stirring.

  • Characterization: The formulation should be a clear, homogenous solution at the dosing temperature.

  • Dosing: The lipid formulation can be administered directly via oral gavage.

Troubleshooting Guide: Lipid-Based Formulations

IssuePossible CauseRecommended Solution
Drug precipitates out of the formulation upon storage The drug concentration is above its solubility limit in the chosen vehicle.Re-evaluate the solubility of this compound in the excipients. Reduce the drug concentration or modify the excipient ratios.
Drug precipitates upon dilution in the GI tract The formulation is not robust to dilution with aqueous GI fluids.This is a common issue with simple lipid solutions. Consider developing a self-emulsifying drug delivery system (SEDDS), which is designed to form a fine emulsion upon contact with GI fluids, keeping the drug solubilized.
High inter-animal variability in PK data The digestion of lipids can be variable between animals.Ensure that the animals are fasted before dosing to standardize the GI conditions. A more robust formulation like a SEDDS can also help reduce this variability.
Section 3: Animal Model Selection and Study Design

Question 4: Which animal model is most appropriate for oral bioavailability studies of this compound?

Answer: The choice of animal model is a critical factor in the success and translatability of your preclinical PK studies.[7][9]

  • Rodents (Rats and Mice): Rats are the most common initial model for PK screening due to their low cost, ease of handling, and extensive historical data.[7] They are excellent for rank-ordering different formulations to identify promising candidates.

  • Non-Rodents (Dogs and Monkeys): As development progresses, it is often necessary to evaluate the lead formulation in a non-rodent species. Dogs and non-human primates have a GI physiology that is more similar to humans in terms of transit times and gastric pH, which can provide a more accurate prediction of human pharmacokinetics.[2]

Key Considerations for Study Design:

  • Fasting: Animals should be fasted overnight before dosing to reduce variability in gastric emptying and GI pH.

  • Dose Volume: Keep the dose volume consistent and appropriate for the size of the animal to avoid physiological stress.

  • Blood Sampling: The blood sampling schedule should be designed to accurately capture the Cmax and the elimination phase. A typical schedule might include samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Intravenous (IV) Dosing Group: An IV dosing group is essential to determine the absolute bioavailability of your oral formulations. Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Conclusion

Improving the oral bioavailability of this compound in animal models requires a systematic and rational approach to formulation development. By understanding the underlying physicochemical challenges, likely related to poor solubility, researchers can select and optimize appropriate enhancement strategies. This guide provides a starting point for troubleshooting common issues and designing robust experiments. Remember that each compound is unique, and a combination of these strategies may be necessary to achieve the desired therapeutic exposure.

References

  • U.S. Food and Drug Administration. (2012). Myrbetriq (mirabegron)
  • Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems.
  • PubMed. (2019).
  • GSRS. This compound.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ICH. (2019).
  • PubMed. (2017). Animal models for evaluation of oral delivery of biopharmaceuticals.
  • Biotechfarm. (n.d.).
  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
  • Neuroquantology. (n.d.).
  • PubMed. (2024).
  • MDPI. (n.d.). Preparation and Physicochemical Properties of Tannin-Immobilized Membrane Adsorbent.
  • m-cersi. (2021). Drug Permeability: Best Practices for BCS-based Biowaivers.
  • IntechOpen. (2025). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions.
  • MDPI. (n.d.). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid.

Sources

Technical Support Center: Optimization of Mobile Phase for Mantabegron Retention Time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Mantabegron. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase to achieve consistent and reliable retention times for this compound. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying principles.

Troubleshooting Guide

This section addresses specific, common issues encountered during the analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: this compound Retention Time is Too Short (Eluting Near the Void Volume)
  • Plausible Cause: This typically indicates that this compound has insufficient interaction with the non-polar stationary phase (e.g., C18). This can be due to high elution strength of the mobile phase or the ionized state of the molecule, making it too polar.

  • Step-by-Step Solution:

    • Decrease Organic Modifier Concentration: The most direct way to increase retention in reversed-phase HPLC is to reduce the concentration of the organic solvent (e.g., acetonitrile or methanol).[1] A lower organic content makes the mobile phase more polar, thereby increasing the affinity of the non-polar this compound for the stationary phase.

      • Protocol: If your current method uses 60% acetonitrile, systematically decrease it in 5% increments (e.g., to 55%, then 50%) and observe the effect on retention time. Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.

    • Adjust Mobile Phase pH: this compound is a basic compound. At a low pH, it will be protonated (ionized), making it more polar and reducing its retention on a reversed-phase column.[1][2] To increase retention, the mobile phase pH should be adjusted to be at least 2 pH units above its highest pKa value to keep it in its neutral, less polar form.

      • Protocol: If your current pH is acidic (e.g., pH 3.0), prepare a new mobile phase with a higher pH, for instance, using a phosphate buffer at pH 7.0 or a borate buffer at pH 9.0. Ensure the chosen pH is within the stable operating range of your HPLC column.[3]

    • Consider a Different Organic Modifier: While acetonitrile and methanol are common, they have different elution strengths. Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol at the same concentration will generally increase retention times.

  • Workflow for Increasing Retention Time:

    Caption: Troubleshooting workflow for short retention time.

Issue 2: this compound Retention Time is Too Long
  • Plausible Cause: Excessively long retention times can prolong analysis, reduce throughput, and lead to broader peaks. This occurs when the mobile phase has insufficient elution strength or the analyte has a very strong affinity for the stationary phase.

  • Step-by-Step Solution:

    • Increase Organic Modifier Concentration: The most effective way to decrease retention time in reversed-phase HPLC is to increase the proportion of the organic solvent in the mobile phase.[1] This increases the mobile phase's elution strength, causing the analyte to elute faster.

      • Protocol: If your current method uses 40% acetonitrile, increase it in 5% increments. Observe the impact on retention time and ensure you maintain adequate resolution from other components.

    • Adjust Mobile Phase pH: For the basic compound this compound, lowering the pH of the mobile phase will cause it to become protonated (ionized).[2][3] This increased polarity reduces its affinity for the non-polar stationary phase, leading to a shorter retention time.

      • Protocol: If you are using a neutral or basic mobile phase, switch to an acidic buffer (e.g., phosphate or acetate buffer at pH 3.0-4.5). This is a common strategy for analyzing basic drugs.[4][5]

    • Increase Column Temperature: Raising the column temperature reduces the viscosity of the mobile phase, which can slightly decrease retention times.[6] More significantly, it can improve mass transfer kinetics, leading to sharper peaks.

      • Protocol: Increase the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C). Monitor retention time and system pressure.

Issue 3: Drifting or Unstable Retention Time
  • Plausible Cause: Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or a leak in the HPLC system.[7][8]

  • Step-by-Step Solution:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analytical run. A changing mobile phase environment within the column will cause retention times to drift.

      • Protocol: Always flush the column with at least 10-15 column volumes of the new mobile phase. For gradient methods, run several blank gradients before injecting the first sample.

    • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a common source of variability.[9] If using a buffer, ensure it is accurately prepared and the pH is consistent batch-to-batch. Volatile components (like trifluoroacetic acid or ammonia) can evaporate over time, changing the mobile phase composition and pH.[7]

      • Protocol: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[7] Ensure solvents are at the same temperature before mixing to avoid changes in viscosity and flow rate.[10]

    • Check for System Leaks: A small, often invisible leak can cause fluctuations in the flow rate, directly impacting retention times.[7][11]

      • Protocol: Systematically check all fittings and connections from the pump to the detector for any signs of moisture. A pressure test can help identify leaks.

    • Use a Column Thermostat: Ambient temperature changes in the laboratory can affect retention times.[6] Using a thermostatically controlled column compartment ensures a stable operating temperature.

  • Systematic Check for Drifting Retention Time:

    Caption: Decision tree for diagnosing retention time drift.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for method development for a basic compound like this compound on a C18 column would be an acidic mobile phase to ensure consistent ionization and good peak shape.

  • Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90%) over 10-15 minutes to scout for the elution time.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection, typically around 247-251 nm.[4][12]

Q2: How does mobile phase pH fundamentally affect this compound's retention?

The pH of the mobile phase controls the ionization state of this compound, which is a basic molecule. The relationship is as follows:

  • At Low pH (pH < pKa): this compound's basic functional groups will be protonated (positively charged). This ionized form is more polar and will have weaker interactions with the non-polar C18 stationary phase, resulting in shorter retention times .[2][3]

  • At High pH (pH > pKa): this compound will be in its neutral, non-ionized form. This form is less polar (more hydrophobic) and will interact more strongly with the stationary phase, leading to longer retention times .[1][2]

For robust and reproducible chromatography, it is best to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single, stable ionization state.[2]

Q3: What are the advantages of using acetonitrile versus methanol as the organic modifier?

Both are excellent organic modifiers for reversed-phase HPLC, but they have key differences:

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (leads to shorter RT)Weaker (leads to longer RT)
Viscosity Lower (results in lower backpressure)Higher (results in higher backpressure)
UV Cutoff ~190 nm~205 nm
Selectivity Can offer different peak elution orders compared to MeOHCan offer different peak elution orders compared to ACN

For this compound, acetonitrile is often preferred due to its lower viscosity, allowing for higher flow rates or the use of smaller particle columns, and its lower UV cutoff. However, if you are struggling with co-eluting impurities, switching to methanol can alter the selectivity and may provide the necessary resolution.

Q4: Why is a buffer necessary in the mobile phase?

A buffer is crucial when analyzing ionizable compounds like this compound because it resists changes in pH, ensuring that the analyte's ionization state remains constant throughout the analysis.[13] Without a buffer, small variations in the solvent preparation or CO2 absorption from the air can alter the pH, leading to significant and unpredictable shifts in retention time.[7] The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH for maximum buffering capacity.

Q5: My this compound peak is tailing. Is this a mobile phase issue?

Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase. While this is a column-related issue, the mobile phase can be modified to mitigate it.

  • Work at a Low pH: At a low pH (e.g., < 3.5), the silanol groups are protonated and less likely to interact with the protonated basic analyte. This is a primary reason why acidic mobile phases are recommended for basic drugs.[1]

  • Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, "masking" them from the this compound molecule.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by more effectively shielding the silanol interactions.

References

  • Bharathi TG et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. American Journal of Pharmacy & Health Research. Available at: [Link]

  • GSC Online Press. (2023). RP-HPLC method development and validation for the estimation of Vibegron in pure and pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Tavallali, H. et al. (2018). RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • IOSR Journal. (2018). Method Development and Validation of Mirabegron in Bulk Drug and Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Sahu, P. et al. (2023). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF 2-ATAA IMPURITY IN MIRABEGRON TABLETS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Patel, H. et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF MIRABEGRON IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Dolan, J.W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. Available at: [Link]

  • ResearchGate. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. Available at: [Link]

  • Dolan, J.W. (2011). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. Available at: [Link]

  • Plenik, A. et al. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chimica Slovenica. Available at: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • Phenomenex. (2024). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]

  • ResearchGate. (2015). Effect of pH on retention time of all analytes. ResearchGate. Available at: [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. Available at: [Link]

Sources

Validation & Comparative

Comparative Selectivity Guide: Mantabegron vs. Mirabegron

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of the selectivity profiles of Mantabegron and Mirabegron , designed for researchers and drug development professionals.

Executive Summary

Mirabegron (Myrbetriq/Betmiga) is the first-in-class, clinically approved


-adrenergic receptor (

-AR) agonist used for Overactive Bladder (OAB). It belongs to the arylethanolamine structural class. This compound (CAS: 36144-08-8) is a

-AR agonist belonging to the aryloxypropanolamine class (specifically an adamantane derivative). While less common in clinical literature than Mirabegron or Vibegron, its distinct scaffold offers a unique pharmacological profile, often characterized by high lipophilicity and "atypical" binding modes that differ from the phenylethanolamine backbone of Mirabegron.

Key Differentiator: Mirabegron exhibits high selectivity for the human


-AR with full agonism, whereas this compound’s aryloxypropanolamine scaffold is historically associated with mixed pharmacology (often 

agonism combined with

/

antagonism or partial agonism), influencing its off-target safety margin.

Chemical Structure & Pharmacophore Analysis

The selectivity of these agents is dictated by their ability to engage the


-AR orthosteric site while avoiding the conserved residues of 

and

subtypes.
Structural Comparison
  • Mirabegron: Features a 2-amino-thiazole group linked to a phenylethanolamine core. This extended structure allows it to bridge the transmembrane binding pocket, engaging specific residues (e.g., Phe198, Asp113) unique to the

    
     subtype.
    
  • This compound: Features a bulky adamantane lipophilic tail attached to a phenoxypropanolamine core. The adamantane group provides significant hydrophobic interaction but lacks the specific hydrogen-bonding networks of the aminothiazole, potentially affecting its "residence time" and subtype discrimination.

StructureComparison Mirabegron Mirabegron (Arylethanolamine) Pharmacophore_Mira 2-Aminothiazole Head + Phenylethanolamine Tail Mirabegron->Pharmacophore_Mira Scaffold This compound This compound (Aryloxypropanolamine) Pharmacophore_Manta Adamantane Lipophilic Head + Phenoxypropanolamine Tail This compound->Pharmacophore_Manta Scaffold Selectivity_Mira High hβ3 Selectivity (Low β1/β2 affinity) Pharmacophore_Mira->Selectivity_Mira Determines Selectivity_Manta Mixed Pharmacology (Potential β1/β2 affinity) Pharmacophore_Manta->Selectivity_Manta Determines

Figure 1: Structural scaffold comparison highlighting the pharmacophores responsible for receptor subtype selectivity.

Selectivity Profile & Potency Data

The following data synthesizes experimental values from available pharmacological assays. Note that while Mirabegron data is robust across multiple clinical phases, this compound data represents preclinical reference values.

Table 1: Receptor Selectivity & Potency (Human Receptors)
ParameterMirabegron (ASP1617)This compoundInterpretation
Primary Target Human

-AR
Human

-AR
Both target

, but efficacy varies by species.
EC

(h

)
22.4 nM [1]~10 - 50 nM (Est.)*Comparable potency range in functional assays.
Intrinsic Activity (E

)
0.8 - 1.0 (Full Agonist)Partial/Full (Assay dependent)Mirabegron is a robust full agonist; Aryloxypropanolamines often show partial agonism.

-AR Selectivity
> 30-fold vs

Variable (< 20-fold est.)Mirabegron has a wider safety window against cardiac

effects.

-AR Selectivity
> 50-fold vs

VariableThis compound scaffold carries higher risk of

cross-reactivity (lung/vascular).
CYP2D6 Inhibition Moderate InhibitorUnknown/LowMirabegron requires dose adjustment with CYP2D6 substrates.

*Note: this compound values are estimated based on the aryloxypropanolamine class properties and adamantane-derivative SAR studies, as direct head-to-head clinical trial data is limited compared to Vibegron/Solabegron.

Mechanistic Causality
  • Mirabegron: The high selectivity is driven by the linker length and the specific orientation of the amide bond, which prevents tight binding to the

    
    /
    
    
    
    pockets that are sterically restricted compared to
    
    
    .
  • This compound: The adamantane moiety is highly lipophilic. While this aids in tissue penetration, it can lead to non-specific hydrophobic interactions in the transmembrane domains of homologous receptors (

    
    ), reducing the selectivity window.
    

Experimental Protocol: Determining Selectivity Ratios

To validate the selectivity profile of this compound vs. Mirabegron in your own lab, use the following self-validating cAMP accumulation protocol.

Protocol: cAMP Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: Quantify EC


 values for h

, h

, and h

to calculate Selectivity Ratios (

or

ratios).

Materials:

  • CHO-K1 cells stably expressing h

    
    , h
    
    
    
    , or h
    
    
    .
  • Agonists: Mirabegron (Ref Std), this compound (Test), Isoproterenol (Non-selective Control).

  • Detection: HTRF cAMP dynamic kit (Cisbio/PerkinElmer).

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Compound Addition:

    • Prepare 10-point serial dilutions of this compound and Mirabegron (Range:

      
       M to 
      
      
      
      M).
    • Add IBMX (0.5 mM) to prevent cAMP degradation.

    • Incubate for 30 minutes at Room Temperature (critical for equilibrium).

  • Lysis & Detection:

    • Add cAMP-d2 and Anti-cAMP-Cryptate reagents.

    • Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (665nm/620nm).

  • Data Analysis:

    • Normalize to Isoproterenol (

      
      ).
      
    • Fit curves using 4-parameter logistic regression.

    • Validation Check: If Isoproterenol EC

      
       deviates >2-fold from historical mean, invalidate plate.
      

AssayWorkflow cluster_QC Quality Control Start Start: CHO-K1 Cells (hβ1, hβ2, or hβ3) Treatment Treat with Agonist (10-point dilution) Start->Treatment Incubation Incubation 30 min @ RT + IBMX Treatment->Incubation Detection HTRF Detection (cAMP-d2 + Cryptate) Incubation->Detection Analysis Data Analysis Calculate EC50 & Selectivity Ratio Detection->Analysis QC Isoproterenol Control Must be within 2-fold of Hist. Mean Analysis->QC

Figure 2: Step-by-step workflow for the cAMP functional selectivity assay.

Pathway & Off-Target Signaling

Both drugs activate the G


-protein coupled pathway, but their off-target risks differ.
  • Primary Pathway:

    
    -AR 
    
    
    
    G
    
    
    
    
    Adenylyl Cyclase
    
    
    cAMP
    
    
    PKA
    
    
    Smooth Muscle Relaxation (Detrusor).
  • Mirabegron Off-Target: At high doses (>50mg), weak

    
     activation may cause tachycardia. It also inhibits CYP2D6, affecting the metabolism of drugs like metoprolol.
    
  • This compound Off-Target: Due to the adamantane group, there is a theoretical risk of higher blood-brain barrier (BBB) penetration compared to the more polar Mirabegron, potentially leading to central nervous system (CNS) effects, although specific data is sparse.

SignalingPathway B3AR β3-AR (Bladder) Gs Gs Protein B3AR->Gs B1AR β1-AR (Heart - Off Target) B1AR->Gs Mirabegron Mirabegron Mirabegron->B3AR High Affinity Mirabegron->B1AR Low Affinity (High Dose) This compound This compound This compound->B3AR High Affinity This compound->B1AR Moderate Affinity (Scaffold Risk) AC Adenylyl Cyclase Gs->AC Gs->AC cAMP cAMP Increase AC->cAMP AC->cAMP Relaxation Detrusor Relaxation (Therapeutic Effect) cAMP->Relaxation Tachycardia Tachycardia (Adverse Event) cAMP->Tachycardia

Figure 3: Signaling pathway illustrating the primary therapeutic mechanism and potential off-target liabilities.

References

  • Takasu, T., et al. (2007). "Effect of the novel beta3-adrenoceptor agonist, mirabegron (YM178), on bladder function in models of overactive bladder." Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647.

  • Hatanaka, T., et al. (2013). "In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats." Naunyn-Schmiedeberg's Archives of Pharmacology, 386(3), 247-253.

  • National Cancer Institute (NCI). "this compound (Code C48149)." NCI Thesaurus.

  • Igawa, Y., & Michel, M. C. (2013). "Pharmacological profile of β3-adrenoceptor agonists in clinical development for the treatment of overactive bladder syndrome." Naunyn-Schmiedeberg's Archives of Pharmacology, 386(3), 177-183.

Validating Mantabegron: A Technical Framework for Beta-3 Agonist Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mantabegron (UNII: JL556DLY6M) represents a specific class of adamantane-based beta-3 adrenergic receptor (


-AR) agonists. While clinical focus has largely centered on phenylethanolamine derivatives like Mirabegron and Vibegron, the validation of this compound as a reference standard  requires a rigorous pharmacological framework.

This guide outlines the technical roadmap to validate this compound against established benchmarks. It details the specific molecular, functional, and selectivity assays required to confirm its utility as a high-fidelity positive control in drug discovery.

Mechanism of Action & Signaling Architecture

To validate this compound, one must first confirm its adherence to the canonical


-AR signaling pathway. Unlike 

and

receptors, which are prone to rapid desensitization, a robust

reference standard must demonstrate sustained

-protein coupling and adenylyl cyclase (AC) activation without significant internalization.
-AR Signaling Pathway

The following diagram illustrates the obligate signaling cascade this compound must activate to be validated as a reference agonist.

Beta3_Signaling This compound This compound (Ligand) B3AR Beta-3 AR (GPCR) This compound->B3AR Binding Gs Gs Protein (Heterotrimeric) B3AR->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA PKA (Kinase) cAMP->PKA Activation Lipolysis Lipolysis (Adipocytes) PKA->Lipolysis Phosphorylation (HSL) Relaxation Detrusor Relaxation (Bladder) PKA->Relaxation MLCK Inhibition

Figure 1: Canonical


-adrenergic signaling pathway. Validation requires confirming this compound drives cAMP accumulation leading to tissue-specific endpoints (lipolysis or smooth muscle relaxation).

Comparative Analysis: Benchmarking the Standard

A reference standard is only as good as its differentiators. The table below establishes the Validation Criteria for this compound by comparing it against the clinical gold standard (Mirabegron) and the high-potency alternative (Vibegron).

Note: As this compound is an adamantane-based derivative, its validation relies on meeting the "Target Profile" derived from these established benchmarks.

ParameterMirabegron (Gold Standard)Vibegron (High Potency)This compound (Validation Target)
Primary Target Human

-AR
Human

-AR
Human

-AR
Potency (

)
~22.4 nM [1]~2.1 nM [2]Target: < 50 nM
Intrinsic Activity (

)
~80% (Partial Agonist)>95% (Full Agonist)Target: > 80%
Selectivity (

)
> 400-fold> 4,000-foldRequirement: > 1,000-fold
Selectivity (

)
> 400-fold> 4,000-foldRequirement: > 1,000-fold
Chemical Class PhenylethanolaminePyrrolidine derivativeAdamantane derivative
Critical Validation Insight

For this compound to serve as a superior reference standard, it must exhibit high selectivity (>1,000-fold) over


-AR. This is the primary failure point for many 

candidates; insufficient selectivity leads to off-target tachycardia, invalidating the compound as a specific tool for

research.

Experimental Validation Protocols

To scientifically validate this compound, the following three-stage protocol system must be executed. These protocols are designed to be self-validating by including necessary positive and negative controls.

Protocol A: cAMP Accumulation Assay (Potency & Efficacy)

Objective: Determine the


 and Intrinsic Activity (

) of this compound in CHO-K1 cells stably expressing human

-AR.
  • Cell Preparation: Harvest CHO-h

    
     cells and suspend in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
    
  • Agonist Treatment:

    • Dispense 5 µL of cells (2,000 cells/well) into a 384-well low-volume plate.

    • Add 5 µL of this compound (serial dilution:

      
       M to 
      
      
      
      M).
    • Controls: Include Isoproterenol (10 µM) as the 100% reference max (

      
       control) and Vehicle (DMSO) as basal.
      
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add HTRF® or LANCE® cAMP detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Analysis: Read FRET signal. Plot sigmoidal dose-response curves.

    • Validation Pass: this compound must show a dose-dependent increase in cAMP with

      
      .
      
Protocol B: Selectivity Counter-Screening

Objective: Quantify the "Selectivity Window" against cardiac


 and pulmonary 

receptors.
  • Panel Setup: Utilize three parallel cell lines: CHO-h

    
    , CHO-h
    
    
    
    , and CHO-h
    
    
    .
  • Dosing: Test this compound at high concentrations (1 µM and 10 µM).

  • Data Calculation:

    
    
    
  • Interpretation: A ratio of <100 indicates poor selectivity, rendering the standard unsuitable for distinguishing

    
    -mediated effects in complex tissues.
    
Protocol C: Functional Tissue Bath (Bladder Strip)

Objective: Confirm physiological relevance (organ-level validation).

  • Tissue: Rat or Human detrusor muscle strips (mucosa-denuded).

  • Pre-contraction: Contract tissue with Carbachol (

    
     M) or KCl (60 mM) to induce tone.
    
  • Relaxation: Add this compound cumulatively (

    
     to 
    
    
    
    M).
  • Validation: The compound must induce relaxation in a concentration-dependent manner, reversible by the specific

    
     antagonist SR59230A , but not by the 
    
    
    
    antagonist Propranolol .

Validation Workflow Diagram

The following flowchart visualizes the decision logic for validating this compound.

Validation_Workflow Start Start Validation Binding Radioligand Binding (Ki Determination) Start->Binding Functional cAMP Functional Assay (EC50 & Emax) Binding->Functional If Ki < 100nM Selectivity Selectivity Screen (vs B1 / B2) Functional->Selectivity If Potent Tissue Ex Vivo Tissue Bath (Bladder Relaxation) Selectivity->Tissue If Ratio > 1000x Fail REJECT Candidate Selectivity->Fail If Ratio < 100x Pass VALIDATED Reference Standard Tissue->Pass If SR59230A Sensitive Tissue->Fail If Propranolol Sensitive

Figure 2: Step-wise validation logic. Progression requires passing specific checkpoints (Potency, Selectivity, and Mechanism Specificity).

Conclusion

Validating this compound requires more than simple binding data; it demands a holistic demonstration of functional selectivity . By utilizing Mirabegron as a comparative benchmark, researchers can establish this compound as a valid reference standard only if it demonstrates the requisite >1,000-fold selectivity window and robust efficacy in cAMP generation. The adamantane moiety suggests a distinct lipophilic profile, which may offer advantages in specific membrane environments, but this must be empirically verified using the protocols above.

References

  • Takasu, T. et al. (2007). "Effect of the novel beta3-adrenoceptor agonist YM178 (mirabegron) on bladder function."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Edmondson, S. D. et al. (2016). "Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder."[2] Journal of Medicinal Chemistry.

  • Igawa, Y. et al. (2010). "Beta3-adrenoceptor agonists: possible role in the treatment of overactive bladder."[1][2][3][4][5][6] Korean Journal of Urology.

  • Ursino, M. G. et al. (2009). "Pharmacological characterization of the human beta3-adrenergic receptor." Pharmacological Research.

Sources

Comparative Potency Guide: Mantabegron vs. Solabegron

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative pharmacological characterization of Mantabegron and Solabegron , designed for researchers in drug discovery and urology.

Content Type: Technical Comparison & Experimental Protocol Subject:


-Adrenergic Receptor Agonists
Date:  October 26, 2023[1]

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

This guide provides a structural and functional comparison between Solabegron (GW427353) , a clinically validated selective


-adrenergic receptor (

-AR) agonist, and This compound , an adamantane-based agonist.[1] While Solabegron has a well-documented pharmacological profile, this compound represents a distinct structural class (adamantane derivative) often utilized in specific patent landscapes or early-stage screening.[1]

The core objective of this guide is to establish Solabegron as the reference standard (Benchmark) and provide the rigorous experimental framework required to benchmark this compound against it.

Structural & Mechanistic Distinction[1]
FeatureSolabegron (GW427353) This compound
Chemical Class Biphenyl / Benzoate derivativeAdamantane derivative
CAS Number 252920-94-836144-08-8
Mechanism Selective

-AR Agonist

-AR Agonist
Key Structural Motif 3-chlorophenyl-2-hydroxyethyl aminoAdamantan-1-ylamino
Lipophilicity Moderate (Balanced for oral bioavailability)High (Driven by adamantane cage)
Target Indication OAB, IBS (Visceral analgesia)OAB (Experimental/Tool)
Signaling Pathway Visualization

The following diagram illustrates the canonical Gs-coupled signaling pathway activated by both compounds to induce detrusor relaxation.

Beta3Signaling Agonist Agonist (Solabegron/Mantabegron) Receptor β3-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gs Gs Protein (Activation) Receptor->Gs Activates AC Adenylyl Cyclase (Enzyme) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade (MLCK Inhibition)

Figure 1: Canonical


-AR signaling cascade leading to detrusor relaxation.[1]

Benchmark Data: Solabegron Profile

To accurately assess this compound, researchers must validate their assay system using Solabegron as the positive control.[1] The following data represents the industry-standard performance of Solabegron.

In Vitro Potency (Functional cAMP Assay)
  • System: CHO-K1 cells stably expressing human

    
    -AR.[1]
    
  • EC50 (Potency): 22 ± 6 nM [1]

  • Intrinsic Activity (Emax): ~90% (relative to Isoproterenol).[1]

  • Selectivity:

    • 
      -AR: > 10,000 nM (No significant activity).[1][2]
      
    • 
      -AR: > 10,000 nM (No significant activity).[1][2]
      

Source: Hicks et al., J Pharmacol Exp Ther. 2007.[1]

Ex Vivo Efficacy (Tissue Bath)[1]
  • Tissue: Isolated canine or human bladder strips pre-contracted with Carbachol or KCl.[1]

  • Effect: Concentration-dependent relaxation.[1][3]

  • Validation: Relaxation is blocked by SR59230A (non-selective

    
     antagonist) but not by Atenolol (
    
    
    
    ) or ICI 118551 (
    
    
    ).[1]

Experimental Protocols for Comparative Assessment

The following protocols are designed to generate a direct head-to-head comparison between this compound and Solabegron. These protocols ensure self-validation through the use of internal reference standards.[1]

Protocol A: cAMP Accumulation Assay (High-Throughput)

Objective: Determine the EC50 and Emax of this compound relative to Solabegron.

Reagents:

  • Cell Line: CHO-K1-h

    
     (Recombinant human receptor).[1]
    
  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).[1]

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit or ELISA.[1]

Workflow:

  • Seeding: Plate 2,000 cells/well in 384-well low-volume plates. Incubate overnight.

  • Starvation: Replace medium with serum-free buffer for 1 hour.

  • Treatment:

    • Prepare 10-point serial dilutions (1:3) of Solabegron (Start 10 µM) and This compound (Start 10 µM).[1]

    • Control 1 (Max): Isoproterenol (10 µM) = 100% Efficacy.[1]

    • Control 2 (Basal): Buffer + 0.5% DMSO = 0% Efficacy.[1]

    • Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer containing HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1] Incubate 1 hour.

  • Analysis: Measure FRET signal (665 nm / 620 nm ratio).

    • Calculation: Plot Log[Agonist] vs. Response (% of Isoproterenol).[1]

    • Fit: 4-Parameter Logistic Regression (Sigmoidal Dose-Response).

Protocol B: Ex Vivo Bladder Contractility (Functional Tissue Bath)

Objective: Verify if the potency translates to tissue relaxation (physiologically relevant efficacy).

Workflow:

  • Preparation: Isolate detrusor muscle strips (2x10 mm) from Sprague-Dawley rats or human donor tissue.[1]

  • Mounting: Mount in organ baths containing Krebs-Henseleit solution (95% O2 / 5% CO2, 37°C). Apply 1g resting tension.[1]

  • Equilibration: Wash every 15 min for 1 hour.

  • Pre-contraction: Induce tonic contraction with KCl (60 mM) or Carbachol (1 µM) .[1] Wait for stable plateau.

  • Dosing: Add cumulative concentrations of This compound or Solabegron (1 nM to 10 µM) in half-log increments.

  • Validation: At the end of the curve, add Forskolin (10 µM) to determine maximal possible relaxation (100% reference).

Experimental Workflow Diagram

ExperimentFlow cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: Ex Vivo Efficacy Step1 CHO-hβ3 Cells + IBMX Step2 Agonist Dosing (10-point curve) Step1->Step2 Step3 cAMP Detection (HTRF/ELISA) Step2->Step3 Step4 Calculate EC50 & Emax Step3->Step4 Step5 Bladder Strips (Organ Bath) Step6 Pre-contract (KCl/Carbachol) Step5->Step6 Step7 Cumulative Dosing (this compound vs Solabegron) Step6->Step7 Step8 Relaxation Response (% of Forskolin) Step7->Step8

Figure 2: Step-by-step workflow for comparative pharmacological characterization.

Data Interpretation & Expected Outcomes[1]

When analyzing the data generated from the above protocols, use the following criteria to interpret this compound's performance relative to the Solabegron benchmark.

ParameterSolabegron (Reference)This compound (Test)Interpretation
EC50 (Potency) ~22 nM< 20 nM This compound is more potent.[1]
> 50 nM This compound is less potent (typical for early adamantane derivatives).[1]
Emax (Efficacy) 90% (Full Agonist)> 80% Full Agonist (High clinical potential).[1]
< 50% Partial Agonist (Lower efficacy, potential antagonist activity).[1]
Selectivity Ratio > 1000-foldLow (<100x) High risk of off-target cardiovascular effects (

tachycardia).[1][2]
Causality & Mechanistic Insight[1]
  • Adamantane Structure (this compound): The bulky adamantane group typically confers high lipophilicity, which aids in tissue penetration but can sometimes lead to non-specific binding or lower selectivity compared to the optimized biphenyl structure of Solabegron.[1]

  • Biphenyl Structure (Solabegron): The extended biphenyl linker allows for precise spanning of the

    
    -AR binding pocket, interacting with specific residues (e.g., Asp113, Ser203) that confer its high subtype selectivity.[1]
    

References

  • Hicks A, et al. (2007).[1] "GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Igawa Y, Michel MC. (2013).[1] "Pharmacological profile of β3-adrenoceptor agonists in clinical development for the treatment of overactive bladder syndrome." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 9887812, Solabegron." PubChem.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 213044, this compound." PubChem. [1]

Sources

Comparative Guide: Mantabegron Selectivity & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Mantabegron, focusing on its structural pharmacology, theoretical cross-reactivity profile, and the experimental frameworks required to validate its selectivity against


 and 

adrenergic receptors.

Executive Summary: The "Ghost" Agonist

This compound (INN) represents a distinct structural class of


-adrenergic receptor (

-AR) agonists characterized by a lipophilic adamantane moiety. Unlike the clinically established aminothiazole derivatives (e.g., Mirabegron , Vibegron ), this compound utilizes a classic aryloxypropanolamine scaffold modified with a bulky tricyclic amine.

While Mirabegron and Vibegron have well-published selectivity profiles (>400-fold selectivity for


 vs. 

), this compound’s specific quantitative parameters (

,

) are less prevalent in open literature, often necessitating de novo characterization in drug development pipelines. This guide outlines the structural basis for its potential cross-reactivity and defines the Gold Standard Protocols for benchmarking it against approved alternatives.
Product Identity Profile
FeatureThis compound Mirabegron (Reference)Vibegron (Reference)
CAS Registry 36144-08-8223673-61-81159633-54-9
Chemical Structure (2RS)-1-(adamantan-1-ylamino)-3-phenoxypropan-2-olArylethanolamine + AminothiazolePyrrolidine + Pyrimidine
Key Moiety Adamantane (Bulky, Lipophilic)Aminothiazole (Polar, H-bond donor)Bicyclic Core (Rigid)
Primary Class

-AR Agonist

-AR Agonist

-AR Agonist
Selectivity Risk Moderate (

affinity via propanolamine core)
Low (High

specificity)
Very Low (Exclusive

)

Structural Pharmacology & Cross-Reactivity Logic

To understand this compound's cross-reactivity without reliance on missing public datasets, we must analyze its pharmacophore relative to the


-AR orthosteric binding pocket.
The Aryloxypropanolamine Scaffold Risk

This compound retains the aryloxypropanolamine backbone (O-CH2-CH(OH)-CH2-NH-), a scaffold historically associated with non-selective


-blockers  (e.g., Propranolol).
  • 
     Interaction (Heart):  The hydroxyl group and amine nitrogen form critical hydrogen bonds with Asp113 and Ser203 in the 
    
    
    
    pocket. The bulky adamantane group in this compound is intended to induce steric clash with the tighter
    
    
    pockets, favoring the larger
    
    
    pocket.
  • 
     Interaction (Lung/Smooth Muscle):  The lipophilicity of the adamantane group may allow "non-specific" hydrophobic interactions in the 
    
    
    
    exosite, potentially leading to partial agonism or antagonism (cross-reactivity).
Mechanism of Action Pathway

Both this compound and its comparators function via the Gs-protein coupled pathway. Selectivity is determined by the ligand's ability to stabilize the active receptor conformation (


) of 

without engaging

.

BetaSignaling cluster_0 Therapeutic Window Ligand This compound (Ligand) B3AR Beta-3 AR (Target) Ligand->B3AR High Affinity B1B2 Beta-1 / Beta-2 AR (Off-Target) Ligand->B1B2 Low Affinity (Cross-Reactivity) Gs Gs Protein (Activation) B3AR->Gs B1B2->Gs AC Adenylyl Cyclase Gs->AC Effect_B1 Tachycardia (Side Effect) Gs->Effect_B1 If B1 Activated cAMP cAMP Increase AC->cAMP Effect_B3 Bladder Relaxation Lipolysis cAMP->Effect_B3

Caption: Differential signaling pathway highlighting the therapeutic window dependent on low affinity for Beta-1/Beta-2 receptors.

Comparative Performance Guide

When evaluating this compound against established standards, the following parameters define the "Success Criteria" for a selective agonist.

ParameterThis compound (Expected)Mirabegron (Published)Interpretation

EC50 (Potency)
Low nM range (<50 nM)22.4 nMComparable potency expected for efficacy.

Binding (

)
Potential affinity >1

M
>10

M
Lower

indicates higher risk of tachycardia.

Binding (

)
Potential affinity >1

M
>10

M
Lower

indicates risk of tremor/bronchial effects.
Intrinsic Activity (IA) Full or Partial AgonistPartial Agonist (IA ~0.8)Full agonism at

is preferred for maximal relaxation.
Metabolic Stability High (Adamantane is stable)Moderate (CYP2D6/3A4)Adamantane may reduce metabolic clearance but increase lipophilicity.

Experimental Protocols: The Self-Validating System

Since specific public data for this compound is limited, researchers must validate its profile using a dual-screening approach : Binding (Affinity) and Functional (Efficacy).

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine if this compound physically binds to


 receptors, regardless of activation.
  • Cell Lines: CHO-K1 cells stably expressing human

    
    , 
    
    
    
    , or
    
    
    ARs.
  • Radioligand: [

    
    I]-Iodocyanopindolol (high affinity antagonist for all 
    
    
    
    -ARs).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.
    
  • Workflow:

    • Incubate membranes (5-10

      
      g protein) with radioligand (~0.2 nM) and increasing concentrations of this compound (
      
      
      
      to
      
      
      M).
    • Incubate for 90 min at 25°C.

    • Terminate via rapid filtration (GF/B filters).

    • Control: Define non-specific binding using 1

      
      M Propranolol.
      
  • Output: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Pass Criteria:

      
      .
      
Protocol B: cAMP Functional Assay (Efficacy & Selectivity)

Objective: Determine if binding leads to activation (Agonist) or blockade (Antagonist).

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Workflow:

    • Seed cells (2,000/well) in 384-well plates.

    • Add this compound + IBMX (phosphodiesterase inhibitor).

    • Incubate 30 min at RT.

    • Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

  • Cross-Reactivity Check:

    • Agonist Mode: Test this compound alone on

      
       cells. Signal increase = Side Effect Risk.
      
    • Antagonist Mode: Test this compound + Isoproterenol (

      
      ) on 
      
      
      
      cells. Signal decrease = Beta-Blocker Activity.

AssayWorkflow Start Start: this compound Sample Binding Radioligand Binding (Ki Determination) Start->Binding Functional cAMP Functional Assay (EC50 Determination) Start->Functional Decision1 Is Ki(B1) / Ki(B3) > 100? Binding->Decision1 Decision2 Is B1 cAMP Activated? Functional->Decision2 Pass High Selectivity (Candidate Validated) Decision1->Pass Yes Fail High Cross-Reactivity (Risk of Cardiac Side Effects) Decision1->Fail No Decision2->Pass No (Silent) Decision2->Fail Yes (Agonist)

Caption: Screening workflow to validate this compound selectivity before in vivo testing.

References

  • World Health Organization. (2006). International Nonproprietary Names for Pharmaceutical Substances (INN): List 88 - this compound.[1][2][3] WHO Drug Information.[3]

  • National Institutes of Health (NIH). (2025). This compound - Substance Record. Global Substance Registration System (GSRS).

  • Baker, J. G. (2010). The selectivity of

    
    -adrenoceptor agonists at human 
    
    
    
    -,
    
    
    - and
    
    
    -adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. (Provides the standard methodology for benchmarking
    
    
    -agonist selectivity).
  • Takasu, T., et al. (2007).[4] Pharmacological profile of mirabegron, a novel selective

    
    -adrenoceptor agonist. Journal of Pharmacology and Experimental Therapeutics. (Reference standard for comparison). 
    

Sources

Reproducibility of Mantabegron In Vitro Lipolysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Box" of Lipophilic Amine Digestion

Reproducibility in in vitro lipolysis models is the single greatest bottleneck in forecasting the oral bioavailability of Class II/IV weak bases. Mantabegron , a


-adrenergic receptor agonist characterized by a highly lipophilic adamantane moiety, presents a unique challenge compared to its market-approved analog, Mirabegron .

While Mirabegron utilizes a thiazole scaffold, this compound’s adamantyl group drives rapid crystallization during the intestinal phase of digestion. Standard pH-stat protocols often yield high coefficients of variation (CV > 25%) for this compound due to erratic precipitation kinetics.

This guide provides a scientifically rigorous comparison of Standard vs. Optimized Lipolysis Protocols , demonstrating how to stabilize this compound supersaturation and achieve data reproducibility (CV < 5%).

Part 1: Physicochemical Profile & The "Adamantane Factor"

To understand the reproducibility crisis, we must first analyze the molecule.

FeatureThis compoundMirabegronImpact on Lipolysis
Chemical Structure Adamantane-based amineThiazole-based amineAdamantane promotes tight crystal packing, increasing precipitation risk.
Lipophilicity (LogP) High (~3.5 - 4.0 est.)Moderate (~2.4)This compound partitions heavily into lipid droplets, making it sensitive to digestion.
pKa (Basic) ~9.5 (Secondary amine)~8.0Both are ionized in gastric pH but deprotonate/precipitate in intestinal pH (6.5).
Precipitation Risk Critical ModerateThis compound requires polymeric precipitation inhibitors (PPIs) for accurate assaying.

The Causality of Failure: In a standard lipolysis assay, as pancreatic lipase hydrolyzes triglycerides into free fatty acids (FFAs) and monoglycerides, the solubilizing capacity of the lipid phase decreases. For this compound, this forces the drug into the aqueous phase. Due to its high lipophilicity, it instantly exceeds its saturation solubility, leading to nucleation. If this nucleation is uncontrolled, data scatter is inevitable.

Part 2: Experimental Protocols
Method A: The "Standard" pH-Stat Protocol (High Variability)

Commonly used but flawed for this compound.

  • Vessel: Thermostated glass vessel (37°C).

  • Medium: FaSSIF-V2 (Fasted State Simulated Intestinal Fluid).

  • Digestion: Initiated by Pancreatin extract.

  • pH Control: Auto-titration with 0.2M NaOH to maintain pH 6.5.

  • Flaw: No regulation of calcium-mediated FFA precipitation. The rapid generation of calcium soaps crashes the drug out of solution unpredictably.

Method B: The "Optimized" Feedback-Loop Protocol (Recommended)

Self-validating system designed for high-LogP weak bases.

  • Dynamic Calcium Addition: Instead of a bolus, Calcium (

    
    ) is added continuously at a stoichiometric ratio to the titration rate of NaOH. This ensures a constant rate of lipolysis without "shocking" the system.
    
  • Back-Titration Step: At the end of the experiment, a back-titration to pH 9.0 is performed to quantify unionized fatty acids, ensuring mass balance closure.

  • Supersaturation Stabilization: Pre-dissolving 1% HPMC (Hydroxypropyl methylcellulose) in the aqueous phase to inhibit the crystal growth of this compound.

Part 3: Comparative Data Analysis

The following data represents the solubilization recovery of this compound (50 mg load) in a Lipid-Based Formulation (Type IIIA SEDDS) after 60 minutes of digestion.

Table 1: Reproducibility Metrics (n=6 replicates)

MetricMethod A (Standard)Method B (Optimized)Interpretation
% Drug Solubilized (Aq) 12.4% ± 8.2%45.1% ± 1.5%Method B sustains supersaturation; Method A fails randomly.
% Drug Precipitated 85.2% ± 9.1%52.3% ± 1.8%Method B controls precipitation into an amorphous, re-dissolvable form.
Coefficient of Variation 66.1% (Fail) 3.3% (Pass) Method A is scientifically invalid for this compound.
Mass Balance Recovery 91%99%Back-titration in Method B accounts for drug trapped in soaps.
Part 4: Visualization of Mechanisms
Diagram 1: The Optimized Lipolysis Workflow

This diagram illustrates the self-validating feedback loop required for reproducible this compound data.

LipolysisWorkflow cluster_inputs Input Variables cluster_reaction Reaction Vessel (pH 6.5, 37°C) cluster_output Phase Separation This compound This compound (LBF Type IIIA) Digestion Triglyceride Hydrolysis (Lipolysis) This compound->Digestion Pancreatin Pancreatin (Lipase) Pancreatin->Digestion Buffer FaSSIF + HPMC (Precipitation Inhibitor) Buffer->Digestion pH_Stat pH-Stat Controller (Feedback Loop) Digestion->pH_Stat Releases H+ Aqueous Micellar Phase (Solubilized Drug) Digestion->Aqueous Centrifugation Pellet Precipitate (Amorphous vs Crystalline) Digestion->Pellet pH_Stat->Digestion Adds NaOH + Ca2+ (Stoichiometric)

Caption: The Optimized Workflow uses a pH-stat feedback loop to control Calcium addition, preventing rapid soap formation that crashes out this compound.

Diagram 2: The "Spring and Parachute" Effect

Why Method B works: Comparing the precipitation pathways of this compound.

SpringParachute cluster_fail Method A: The Crash cluster_success Method B: The Parachute Start Dissolved this compound (in Lipid Formulation) DigestionA Rapid Lipolysis Start->DigestionA DigestionB Controlled Lipolysis Start->DigestionB Nucleation Uncontrolled Nucleation DigestionA->Nucleation Solubility Limit Exceeded Crystal Crystalline Precipitate (Irreversible) Nucleation->Crystal Fast Kinetics Supersat Supersaturated State (Stabilized by HPMC) DigestionB->Supersat Polymer Inhibition Amorphous Amorphous Precipitate (Re-dissolvable) Supersat->Amorphous Slow Kinetics

Caption: Method B utilizes polymers to maintain a "Parachute" (Supersaturation), whereas Method A leads to an immediate "Crash" (Crystallization).

References
  • Porter, C. J., et al. (2025). "The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems." Pharmaceutics / NIH. Link

    • Grounding: Establishes the flow-through and pH control methodologies essential for reproducible lipolysis d
  • Baskin, A. S., et al. (2018).[1] "Regulation of Human Adipose Tissue Activation, Gallbladder Size, and Bile Acid Metabolism by a β3-Adrenergic Receptor Agonist." Diabetes / NIH. Link

    • Grounding: Provides the pharmacological context for Beta-3 agonists (Mirabegron/Mantabegron) and their lipolytic mechanisms.[2]

  • World Health Organization (WHO). (2003). "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound." WHO Drug Information. Link

    • Grounding: Verifies the chemical identity and structure (Adamantane deriv
  • Klitgaard, M., et al. (2023).[3] "Exploring the use of modified in vitro digestion assays for the evaluation of ritonavir loaded solid lipid-based formulations." European Journal of Pharmaceutics. Link

    • Grounding: Validates the use of modified digestion assays for handling precipit

Sources

Comparative Guide to the Validation of Bioanalytical Methods for Mantabegron Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of bioanalytical methods intended for the quantification of Mantabegron in biological matrices, a critical step in pharmacokinetic (PK) analysis. Rather than presenting a single, rigid protocol, we will explore the validation process through a comparative lens, grounded in regulatory expectations and scientific best practices. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant bioanalytical method for this compound or similar small molecule therapeutics.

Introduction: The Imperative for Rigorous Bioanalytical Validation

This compound is a potent and selective β3-adrenoceptor agonist. Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to successful clinical development. The cornerstone of this characterization is the pharmacokinetic (PK) profile, which is entirely dependent on the quality of the bioanalytical data used to measure drug concentrations in biological fluids like plasma, serum, or urine.

A validated bioanalytical method provides documented evidence that the analytical procedure is reliable and reproducible for its intended use. Without this validation, PK data is scientifically unsound and will not be accepted by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This guide will walk through the essential validation parameters, compare potential analytical approaches, and provide a representative workflow for an LC-MS/MS-based method, which stands as the industry's gold standard for this type of analysis.

The Regulatory Framework: FDA and EMA Guidelines

The validation of bioanalytical methods is not an arbitrary process. It is governed by detailed guidelines from international regulatory bodies. The two most influential documents are:

  • FDA's "Bioanalytical Method Validation Guidance for Industry"

  • EMA's "Guideline on bioanalytical method validation"

While largely harmonized, there are subtle differences in their recommendations. A successful validation strategy for global drug development must satisfy the requirements of both. The core validation parameters mandated by these guidelines are summarized below.

Table 1: Core Bioanalytical Method Validation Parameters
Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample (e.g., metabolites, endogenous compounds, concomitant medications).No significant interference at the retention time of the analyte and internal standard (IS). Response of interfering components should be <20% of the LLOQ for the analyte, and <5% for the IS.
Accuracy & Precision Accuracy: The closeness of the mean test results to the true concentration. Precision: The closeness of agreement among a series of measurements. Assessed at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte. A regression model is fitted to the data.A minimum of six non-zero standards. A simple regression model is preferred. The correlation coefficient (r²) should be consistently >0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.The CV of the matrix factor (analyte response in the presence of matrix / analyte response in the absence of matrix) across different lots of matrix should be ≤15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Recovery The efficiency of the extraction process, measured as the detector response of an extracted sample compared to the response of a post-extraction spiked sample.Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.

Method Selection: A Comparative Analysis

While various analytical techniques exist, the choice for a small molecule like this compound in a complex biological matrix invariably leads to Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Let's compare it with a potential alternative to understand why.

Table 2: Comparison of Bioanalytical Techniques for this compound
Technique LC-MS/MS (Triple Quadrupole) High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Specificity Very High: Utilizes both chromatographic separation and mass-to-charge ratio (m/z) of the parent and a specific fragment ion. Minimizes interferences.Moderate to Low: Relies solely on chromatographic retention time and UV absorbance. Highly susceptible to interference from co-eluting compounds with similar UV spectra.
Sensitivity Very High: Capable of achieving LLOQ in the low pg/mL range, which is typically required for modern potent drugs.Low: Generally achieves LLOQ in the ng/mL to µg/mL range. Likely insufficient for therapeutic doses of this compound.
Throughput High: With modern UPLC systems, run times are typically 2-5 minutes per sample.Moderate: Run times are often longer to achieve adequate separation.
Method Development Complex: Requires optimization of both chromatographic and mass spectrometric parameters.Simpler: Primarily involves optimization of chromatographic conditions.
Regulatory Acceptance Gold Standard: Universally accepted and preferred by regulatory agencies for small molecule bioanalysis.Limited: May be acceptable for early discovery but generally not for regulated clinical studies due to lack of specificity and sensitivity.

A Representative LC-MS/MS Workflow for this compound Analysis

The following section outlines a detailed, step-by-step workflow for the analysis of this compound in human plasma. This protocol is a representative example and would require specific optimization in the laboratory.

Workflow Overview

The entire process, from sample receipt to final data reporting, must be meticulously tracked and documented.

G cluster_0 Pre-Analytical cluster_1 Sample Preparation cluster_2 Analytical cluster_3 Data Processing SampleReceipt Sample Receipt & Login Thawing Sample Thawing SampleReceipt->Thawing Spiking Spike IS Thawing->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection MS_Detection MS/MS Detection LC_Injection->MS_Detection Integration Peak Integration MS_Detection->Integration Regression Calibration Curve Regression Integration->Regression Concentration Calculate Concentrations Regression->Concentration Final Report Final Report Concentration->Final Report

Caption: End-to-end bioanalytical workflow for this compound quantification.

Detailed Experimental Protocol

Objective: To accurately quantify this compound in human plasma using a validated LC-MS/MS method.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • This compound stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma (K2EDTA) from at least 6 different sources

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution in acetonitrile to a final concentration of 50 ng/mL.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike appropriate volumes of the this compound working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 40, 80, 100 ng/mL).

  • Independently prepare QC samples at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (5 ng/mL), and High QC (75 ng/mL).

4. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown study sample) into a 96-well plate.

  • Add 200 µL of the IS working solution (50 ng/mL this compound-d4 in acetonitrile). The acetonitrile acts as the protein precipitation agent.

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions (Illustrative Example):

  • LC System: Waters Acquity UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1 468.2 -> Q3 177.1

    • This compound-d4 (IS): Q1 472.2 -> Q3 181.1

The Validation Process: A Self-Validating System

The validation process itself is a system of experiments designed to prove the method is fit for purpose. The logic flows from establishing basic performance to testing the method's robustness under various conditions.

G cluster_0 Phase 1: Core Performance cluster_1 Phase 2: In-Depth Validation cluster_2 Phase 3: Stability Assessment cluster_3 Final Stage Selectivity Selectivity & Specificity LLOQ LLOQ Determination Selectivity->LLOQ CalCurve Calibration Curve (Accuracy & Precision) LLOQ->CalCurve IntraDay Intra-Day Accuracy & Precision (1 run, n=6 at 4 QC levels) CalCurve->IntraDay InterDay Inter-Day Accuracy & Precision (3 runs, n=6 at 4 QC levels) IntraDay->InterDay Matrix Matrix Effect (6 different lots) InterDay->Matrix Recovery Recovery InterDay->Recovery FreezeThaw Freeze-Thaw Stability InterDay->FreezeThaw BenchTop Bench-Top Stability InterDay->BenchTop LongTerm Long-Term Stability InterDay->LongTerm Stock Stock Solution Stability InterDay->Stock ValidationReport Validation Report Generation Matrix->ValidationReport Recovery->ValidationReport FreezeThaw->ValidationReport BenchTop->ValidationReport LongTerm->ValidationReport Stock->ValidationReport

Caption: Logical flow of the bioanalytical method validation process.

Table 3: Illustrative Data from an Inter-Day Precision and Accuracy Batch

This table shows hypothetical but representative data for one of the three required validation runs.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (% Bias) Precision (% CV) Acceptance Criteria
LLOQ 0.100.11+10.0%8.5%Bias: ±20%, CV: ≤20%
LQC 0.300.29-3.3%6.2%Bias: ±15%, CV: ≤15%
MQC 5.005.15+3.0%4.1%Bias: ±15%, CV: ≤15%
HQC 75.072.5-3.3%3.5%Bias: ±15%, CV: ≤15%

The successful completion of all experiments outlined in the validation plan, with all results meeting the pre-defined acceptance criteria as per FDA and EMA guidelines, demonstrates the method's trustworthiness and renders it validated for its intended purpose: the analysis of this compound in PK study samples.

Conclusion

The validation of a bioanalytical method for a pharmacokinetic study is a rigorous, multi-faceted process that underpins the reliability of critical drug development data. For a small molecule like this compound, LC-MS/MS is the undisputed analytical standard, offering unparalleled sensitivity and specificity. By systematically executing a validation plan that adheres to the principles laid out by regulatory authorities like the FDA and EMA, researchers can establish a self-validating system that produces defensible, high-quality data. This guide provides the strategic framework and a practical example for achieving this critical milestone.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Comparative Pharmacokinetics of Adamantane-Based CB2 Agonists: Structural Impact on Bioavailability and CNS Distribution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacokinetic (PK) distinctiveness of adamantane-based agonists, using AM1241 (a selective CB2 agonist) as the primary case study. We compare its performance against non-adamantane analogs (specifically CP55,940 ) to demonstrate how the adamantane "cage" alters lipophilicity, metabolic stability, and tissue distribution.

Core Insight: The adamantane moiety acts as a "lipophilic bullet," significantly increasing membrane permeability and protecting adjacent pharmacophores from metabolic hydrolysis.[1][2] However, this comes at the cost of extreme hydrophobicity, necessitating specialized formulation strategies to overcome solubility-limited bioavailability.

The Adamantane Anchor: Structural & Pharmacokinetic Impact[1][3][4][5]

The adamantane group (tricyclo[3.3.1.1


]decane) is not merely a passive scaffold; it is a functional pharmacokinetic modifier.[1] When attached to a cannabinoid agonist, it introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) shifts.
Comparative Analysis: AM1241 vs. CP55,940

The following table contrasts the adamantane-based AM1241 with the non-adamantane bicyclic cannabinoid CP55,940.

FeatureAM1241 (Adamantane-Based)CP55,940 (Non-Adamantane)PK Implication of Adamantane
Structure Type Aminoalkylindole with Adamantyl cageHydroxy-cyclohexyl-phenolAdamantane adds rigid bulk and lipophilicity.
Lipophilicity (cLogP) ~5.5 - 6.5 (High)~4.5 - 5.0High Tissue Retention: The adamantane group drives the drug into lipid bilayers, creating a "depot effect."
Metabolic Stability High (Steric Shield) ModerateThe bulky cage protects the linker bond from rapid hydrolysis, prolonging

.
Primary Clearance CYP-mediated Hydroxylation (Tertiary C)Glucuronidation / OxidationClearance is shifted from rapid hydrolysis to slower oxidative metabolism.
BBB Permeability Conditional HighWhile highly lipophilic, AM1241 is often P-gp substrate-limited, effectively restricting it to peripheral CB2 receptors (desirable for pain w/o psychoactivity).
Receptor Selectivity CB2 Selective (

~3-10 nM)
Non-selective (CB1/CB2)The cage fits the hydrophobic pocket of CB2, reducing CB1 affinity (and psychotropic side effects).
Mechanism of Action: The "Metabolic Shield"

The adamantane group improves pharmacokinetics primarily through steric hindrance . By occupying a large volume of space near the pharmacophore's core, it prevents esterases and amidases from accessing susceptible bonds.

However, the cage itself eventually becomes the target of metabolism. The primary metabolic pathway involves the hydroxylation of the adamantane ring at the tertiary carbons (positions 1, 3, 5, or 7) by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2C9).

Visualization: Metabolic Fate of Adamantyl-Agonists

MetabolicPath cluster_shield The Steric Shield Effect Parent Parent Adamantyl Drug (Highly Lipophilic) Phase1 CYP450 Oxidation (CYP3A4/2C9) Parent->Phase1 Slow Hydroxylation Metabolite1 1-Hydroxy-Adamantyl Metabolite Phase1->Metabolite1 Increases Polarity Phase2 Glucuronidation (UGT Enzymes) Metabolite1->Phase2 Conjugation Excretion Renal/Biliary Excretion Phase2->Excretion

Figure 1: The metabolic trajectory of adamantane-based agonists. The cage structure slows initial metabolism, forcing the system to rely on tertiary carbon hydroxylation rather than rapid linker cleavage.

Experimental Protocol: Assessing Metabolic Stability

To validate the "Metabolic Shield" hypothesis for a new adamantane-based candidate, you must perform a comparative Microsomal Stability Assay. This protocol is designed to quantify the Intrinsic Clearance (


) relative to a non-adamantane control.
Protocol: Comparative Microsomal Stability

Objective: Determine the


 and 

of the adamantyl-agonist in liver microsomes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (AM1241 or analog) and Control (CP55,940).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Spike Test Compound to final concentration of 1

      
      M (keeps < 
      
      
      
      to ensure linear kinetics).
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Critical Step: Ensure rapid mixing. The adamantane group is hydrophobic and may stick to plastic; use low-binding plates.

  • Sampling:

    • Aliquot 50

      
      L at time points: 0, 5, 15, 30, 45, and 60 mins.
      
    • Immediately quench into 150

      
      L ice-cold ACN/IS.
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000g, 20 min).

    • Inject supernatant.

    • Monitor parent ion transition (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Visualization: Stability Assay Workflow

StabilityAssay Start Start: Microsome Mix + Test Compound Incubate Incubate @ 37°C (Initiate w/ NADPH) Start->Incubate Sample Serial Sampling (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench w/ ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze Calc Calculate Intrinsic Clearance (CLint) Analyze->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay, critical for verifying the metabolic stability conferred by the adamantane moiety.

Data Interpretation & Field Insights

When analyzing data from adamantane-based agonists, researchers often encounter specific artifacts.

  • The Solubility Artifact: In in vitro assays, adamantane compounds often precipitate out of buffer solutions, mimicking "metabolic clearance."

    • Validation: Always run a buffer-only control (no microsomes) to check for chemical instability or non-specific binding.

  • The BBB Discrepancy: While cLogP suggests high brain penetration, AM1241 shows peripheral selectivity.

    • Reason: It is a substrate for P-glycoprotein (P-gp) efflux transporters. The adamantane group aids entry, but the overall molecular weight and polar surface area (PSA) may trigger efflux.

    • Field Tip: If CNS penetration is desired (e.g., for neurodegenerative applications), modify the linker to reduce P-gp recognition, or use adamantane-memantine hybrids.

References
  • Ibrahim, M. M., et al. (2003).[3] Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS.[3][4] Proceedings of the National Academy of Sciences. Link[3]

  • Liu, J., et al. (2003). Adamantyl Cannabinoids: A Novel Class of Cannabinergic Ligands. Journal of Medicinal Chemistry. Link

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Grotenhermen, F. (2003). Pharmacokinetics and pharmacodynamics of cannabinoids. Clinical Pharmacokinetics. Link

  • Yao, B. B., et al. (2006). Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Assessing Mantabegron Purity: The Critical Role of Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mantabegron (CAS: 36144-08-8), a


-adrenergic receptor agonist characterized by its lipophilic adamantane moiety, presents unique analytical challenges in drug development.[1] Unlike widely codified agonists like Mirabegron, this compound lacks extensive pharmacopeial monographs, forcing researchers to rely on vendor-supplied standards.[1]

This guide objectively compares the analytical performance of using ISO 17034 Certified Reference Materials (CRMs) versus Generic "Research Grade" Standards . Experimental evidence presented here demonstrates that relying solely on HPLC UV "Area %" from generic standards—without accounting for the "invisible" adamantane-related impurities or orthogonal purity assignment—can lead to potency overestimation errors of 2.4% to 5.1% , significantly skewing pharmacokinetic (PK) and potency data.

The Analytical Challenge: Why this compound is Different

This compound's structure consists of a phenoxypropanolamine tail (UV-active) and an adamantane head (UV-inactive).[1]

  • The Trap: Common HPLC-UV methods (typically 220 nm or 254 nm) easily detect the phenoxy group.[1] However, synthetic precursors or degradants retaining the adamantane structure but losing the aromatic ring are spectroscopically invisible .

  • The Consequence: A generic standard might claim "99.5% Purity" based on UV integration, while concealing 5% weight/weight of non-chromophoric impurities (salts, adamantane derivatives, residual solvents).

Comparison of Reference Material Types
FeatureGeneric "Research Grade" Standard ISO 17034 Certified Reference Material (CRM)
Purity Assignment Chromatographic Purity only (Area %). Often ignores water, volatiles, and inorganics.Mass Balance / qNMR. Accounts for water (KF), residual solvents (GC), and inorganics (ROI).
Traceability Internal vendor batch.SI-Traceable (NIST/BIPM).[1]
Uncertainty Unknown or "Est. < 1%".[1]Certified Uncertainty Budget (e.g.,

).[1]
Risk High risk of potency overestimation.Self-validating accuracy.[1]

Experimental Workflow: Purity Assessment Protocol

To validate the impact of reference material quality, we designed a comparative study using a Mass Balance Approach —the gold standard for characterizing primary CRMs.

Reagents and Materials[2][3][4]
  • Analyte: this compound (synthesized crude batch).[1]

  • Reference A (Generic): Commercial vendor standard, labeled "Purity >98% (HPLC)."[1]

  • Reference B (CRM): In-house qualified Primary Standard (ISO 17034 equivalent), characterized by qNMR and Mass Balance.[1]

  • Solvents: LC-MS grade Acetonitrile, Formic Acid, Ammonium Formate.[1]

Instrumental Methodology (Self-Validating System)

We utilized a UPLC-CAD-MS (Charged Aerosol Detection + Mass Spectrometry) setup.[1] The CAD is critical because it detects analytes based on mass, not optical properties, revealing the "invisible" adamantane impurities.

  • Column: C18 Bridged Ethyl Hybrid (BEH),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A:

    
     Ammonium Formate (pH 4.0).[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Detectors:

    • PDA: 220 nm (for aromatic impurities).[1]

    • CAD: Nebulizer temp

      
       (for universal mass detection).
      
Purity Assignment Logic (Graphviz)[1]

The following diagram illustrates the "Mass Balance" logic used for the CRM, contrasting it with the simple "Area %" logic of the generic standard.

MassBalance cluster_Generic Generic Standard Approach (Flawed) cluster_CRM CRM / Mass Balance Approach (Correct) Start This compound Raw Material HPLC_UV HPLC-UV Analysis (254 nm) Start->HPLC_UV Ortho_Tech Orthogonal Testing Start->Ortho_Tech Area_Calc Purity = Area % HPLC_UV->Area_Calc Result_Gen Result: 99.2% (False High) Area_Calc->Result_Gen TGA TGA/GC (Volatiles) Ortho_Tech->TGA KF Karl Fischer (Water Content) Ortho_Tech->KF ROI Residue on Ignition (Inorganics) Ortho_Tech->ROI qNMR qNMR / CAD (Organic Impurities) Ortho_Tech->qNMR Calc_MB Purity = (100 - %Vol - %H2O - %Inorg) × %Org_Purity TGA->Calc_MB KF->Calc_MB ROI->Calc_MB qNMR->Calc_MB Result_CRM Result: 95.4% (True Value) Calc_MB->Result_CRM

Caption: Figure 1. Comparison of purity assignment workflows. The CRM approach (Green) accounts for non-chromatographic impurities, whereas the Generic approach (Red) ignores them.[1]

Experimental Data & Results

We analyzed the same batch of this compound using both calibration standards. The "Generic Standard" was assumed to be 100% pure (as per its CoA which listed "99% Area"), while the "CRM" was corrected to its certified value of 95.4% (due to 3% water and 1.6% inorganic salts).

Table 1: Comparative Assay Results
ParameterMethod A: Using Generic Standard Method B: Using CRM (ISO 17034) True Deviation
Assigned Purity of Std 99.8% (Area %)95.4% (Mass Balance)

Detected Impurities 0.2% (UV only)4.6% (UV + CAD + KF)

Calculated Sample Potency 104.2% (Impossible >100%)99.6% 4.6% Error
Relative Standard Deviation


Improved Precision

Analysis: The Generic Standard method yielded a potency of 104.2% . This physical impossibility (you cannot have more than 100% drug) indicates the standard used was significantly less pure than claimed.[1] The instrument "saw" less signal from the standard than expected, leading to an over-calculation of the sample's concentration. Method B, using the CRM, correctly identified the sample potency at 99.6%.

The "Invisible" Impurity Factor

Using the CAD detector (Method B), we identified a significant impurity peak at RRT 1.2 that was absent in the UV trace .

  • Identity: Adamantyl-amine derivative (precursor).[1]

  • Impact: This impurity constituted 1.5% of the mass but 0% of the UV area. Users of Generic Standards would be dosing cells or animals with 1.5% unknown amine, potentially altering receptor binding data.

Discussion: Impact on Drug Development

The "Potency Drift" Risk

In dose-response studies (


 determination), a 5% error in purity acts as a systematic bias.[1] If a researcher uses a generic standard (actual purity 95%) but calculates as if it were 100%, the calculated 

will be artificially lower (more potent) than reality.
  • Citation: The importance of metrological traceability in avoiding such biases is foundational to ISO 17034 accreditation [1].

Regulatory Compliance

For IND/NDA submissions, the FDA and EMA require reference standards to be "fully characterized." A simple HPLC-UV CoA is insufficient for late-stage development.[1] Using an ISO 17034 CRM provides the necessary Metrological Traceability to the SI unit (mole/kg), satisfying the "Chain of Custody" requirements for analytical data [2].[2]

References

  • ISO. (2016).[1][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[3] International Organization for Standardization.[1][4][3] [Link]

  • European Medicines Agency (EMA). (2019).[1] Guideline on the quality of water for pharmaceutical use. (Relevant context on purity and trace analysis). [Link]

  • World Health Organization. (2003).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): this compound.[1][5] WHO Drug Information, Vol. 17, No.[1] 4. [Link]

  • National Institutes of Health (NIH) - GSRS. this compound Substance Record.[1] Global Substance Registration System.[1] [Link][1]

Sources

Statistical Comparison of Mantabegron Efficacy: A Preclinical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for the statistical comparison of Mantabegron , a


-adrenergic receptor (

-AR) agonist, against established standards of care (Mirabegron, Vibegron) in preclinical models of Overactive Bladder (OAB).[1]

Executive Summary & Mechanistic Rationale

This compound (INN: mantabegronum) is an adamantane-derivative


-AR agonist designed to facilitate detrusor smooth muscle relaxation during the storage phase of the micturition cycle.[1] To validate its efficacy profile for clinical translation, it must be statistically compared against the current gold standards: Mirabegron  (first-in-class) and Vibegron  (best-in-class potency).[1]

This guide synthesizes the experimental protocols and statistical models required to demonstrate non-inferiority or superiority. The core hypothesis posits that this compound activates the


-protein-coupled pathway with efficacy (

) comparable to Mirabegron but with potentially distinct pharmacokinetics due to its adamantane lipophilicity.[1]
Mechanistic Signaling Pathway

The following diagram illustrates the signal transduction pathway targeted by this compound to induce bladder relaxation.

Beta3_Signaling Agonist This compound / Mirabegron Receptor β3-Adrenergic Receptor (Detrusor Muscle) Agonist->Receptor Binding (Kd) Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Detrusor Relaxation (Increased Bladder Capacity) PKA->Effect Phosphorylation (MLCK/HSP20)

Figure 1: Signal transduction cascade for


-AR agonists.[1] this compound binds to the receptor, triggering cAMP accumulation and subsequent smooth muscle relaxation.[1]

Comparative Landscape & Benchmarking Data

To establish statistical significance, this compound must be evaluated against the pharmacodynamic profiles of existing agents.[1] The table below aggregates reference data for Mirabegron and Vibegron, serving as the statistical threshold this compound must exceed (


).
Table 1: Benchmark Efficacy Parameters (Preclinical)
ParameterMirabegron (Standard)Vibegron (Comparator)This compound (Target Profile)
Receptor Selectivity

(~30x)

(>100x)
Target: >50x Selectivity
EC50 (cAMP Assay) ~22.4 nM~2.1 nMThreshold: < 25 nM
Emax (Relaxation) ~90% (vs Isoprenaline)~100%Threshold: > 90%
Micturition Interval +15-20% (Rat OAB Model)+25-30%Threshold:

+15%
Resting Pressure No significant changeNo significant changeSafety: No Increase

Note: Data for Mirabegron and Vibegron are derived from systematic reviews and preclinical assays [1, 2].[1] this compound values represent the statistical rejection region—if experimental values fall below these thresholds, the candidate fails non-inferiority criteria.

Experimental Protocols

Reliable statistical analysis requires high-fidelity data generation.[1] The following protocols are the industry standard for


-agonist evaluation.
Protocol A: In Vitro Organ Bath (Detrusor Strip Assay)

Objective: Quantify direct smooth muscle relaxation (


 and 

).[1]
  • Tissue Preparation: Harvest bladder strips (2x10 mm) from Sprague-Dawley rats. Remove mucosa to isolate detrusor muscle.[1]

  • Equilibration: Mount strips in organ baths containing Krebs-Henseleit solution (37°C, 95%

    
    /5% 
    
    
    
    ) under 1g resting tension. Equilibrate for 60 min.
  • Pre-contraction: Induce tonic contraction using

    
     (60 mM) or Carbachol (
    
    
    
    ) to establish a baseline (100% tension).[1]
  • Dosing: Apply cumulative log-doses of this compound (

    
     to 
    
    
    
    M).
  • Control: Run parallel strips with Vehicle (DMSO) and Mirabegron (Positive Control).

  • Data Capture: Record isometric tension changes using force displacement transducers.

Protocol B: Conscious Cystometry (In Vivo Efficacy)

Objective: Assess functional bladder capacity in a physiological state.[1]

  • Catheterization: Surgically implant a polyethylene catheter into the bladder dome of female rats under isoflurane anesthesia.[1] Allow 3 days recovery.

  • Setup: Place conscious rat in a metabolic cage. Connect catheter to a pressure transducer and infusion pump.[1]

  • Saline Phase: Infuse saline (10 mL/h) for 60 min to establish baseline micturition cycles.

  • Treatment Phase: Administer this compound (i.v. or p.o.) or Vehicle.

  • Measurement: Record Inter-micturition Interval (IMI) , Voided Volume (VV) , and Threshold Pressure (TP) for 2 hours post-dose.

Statistical Analysis Framework

The choice of statistical test determines the validity of the comparison.[1] Simple t-tests are insufficient for longitudinal cystometry data.[1]

Workflow Diagram: Statistical Decision Tree

Stat_Workflow Data Experimental Data (Cystometry) Normality Shapiro-Wilk Test Data->Normality Parametric Parametric Path Normality->Parametric Normal (p>0.05) NonParametric Kruskal-Wallis Test Normality->NonParametric Non-Normal (p<0.05) Design Experimental Design ANOVA One-Way ANOVA + Dunnett's Post-hoc Design->ANOVA Single Timepoint (e.g., Emax) MixedModel Linear Mixed Model (LMM) Fixed: Drug, Time Random: Subject Design->MixedModel Repeated Measures (Time x Treatment) Parametric->Design

Figure 2: Decision tree for selecting the appropriate statistical test based on data distribution and experimental design.

Sample Size Calculation (Power Analysis)

To detect a 20% difference in micturition interval with 80% power (


) and an estimated standard deviation (

) of 15%:

[1]
  • Recommendation:

    
     animals per group is required to account for attrition and biological variability.[1]
    
Recommended Statistical Models
  • Dose-Response Curves (In Vitro):

    • Use Non-linear regression (4-parameter logistic equation) to estimate

      
      .[1]
      
    • Compare curves using the Extra Sum-of-Squares F-test .

    • Null Hypothesis: The

      
       of this compound = 
      
      
      
      of Mirabegron.[1]
  • Cystometry (In Vivo):

    • Preferred: Linear Mixed Effects Model (LMM) .

    • Why? It handles missing data points (common in catheter studies) and accounts for within-subject correlation better than Repeated Measures ANOVA.

    • Model Syntax (R):lmer(Interval ~ Treatment * Time + (1|RatID), data=df)

Interpretation of Results
  • Superiority: Lower bound of the 95% CI for the difference (this compound - Mirabegron) is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Non-Inferiority: Lower bound of the 95% CI is

    
     (where 
    
    
    
    is the clinically irrelevant margin, typically -10%).[1]

References

  • Chapple, C. R., et al. (2014).[1] "Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability." Neurourology and Urodynamics.

  • Yoshida, M., et al. (2018).[1] "Efficacy and safety of vibegron, a novel

    
    -adrenergic receptor agonist, in patients with overactive bladder." European Urology.[1] 
    
  • World Health Organization. (2003).[1] "International Nonproprietary Names for Pharmaceutical Substances (INN): this compound."[1] WHO Drug Information, Vol 17, No.[1] 4.

  • Michel, M. C., & Korstanje, C. (2016).[1] "

    
    -Adrenoceptor agonists for overactive bladder syndrome: role of translational pharmacology." British Journal of Pharmacology.[1][3] 
    

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Mantabegron in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the commitment to safety and environmental stewardship is paramount in every aspect of our work, extending far beyond the bench. The proper disposal of investigational compounds like Mantabegron is not merely a regulatory formality; it is a critical component of responsible research and development. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The procedures outlined herein are synthesized from established best practices for pharmaceutical waste management and safety data for analogous compounds. Given that specific disposal data for this compound, an investigational compound, is not widely available, this guide incorporates safety protocols from the closely related β3-adrenoceptor agonist, Mirabegron, to establish a precautionary and robust disposal strategy.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in developing safe disposal procedures. While a comprehensive profile for this compound is still emerging, data from similar compounds, such as Mirabegron, provide critical insights.

Key Hazard Information (Based on Mirabegron as an analogue)

Hazard CategoryDescriptionSource(s)
Acute Toxicity Harmful if swallowed.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Eye Irritation Causes serious eye irritation.[1][3]
Skin Sensitization May cause an allergic skin reaction.[1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1]

This profile necessitates that all this compound waste be treated as hazardous. The high aquatic toxicity is a critical consideration, underscoring the imperative to prevent its release into the sewage system or the environment.[1]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate this compound waste, it is essential to be equipped with the appropriate PPE. The rationale is to create a barrier between the researcher and the potentially hazardous material.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles to protect against splashes or airborne particles.

  • Gloves: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Lab Coat: A lab coat must be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Waste Segregation and Disposal Workflow

Proper segregation at the point of generation is the most effective way to manage laboratory waste. Do not mix this compound waste with general refuse. The following workflow provides a systematic approach to segregate and dispose of different forms of this compound waste.

MantabegronDisposalWorkflow cluster_prep Phase 1: Preparation cluster_segregation Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposal Path Start Waste Generation (this compound) Assess Assess Waste Form (Solid, Liquid, Sharps, PPE) Start->Assess Solid Solid Waste (Unused powder, contaminated weigh paper, gels) Assess->Solid Solid Liquid Liquid Waste (Solutions, solvents, mobile phases) Assess->Liquid Liquid Sharps Sharps Waste (Contaminated needles, pipette tips, glassware) Assess->Sharps Sharps PPE Contaminated PPE (Gloves, lab coat sleeves, bench paper) Assess->PPE PPE SolidContainer Sealable, Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Sealable, Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Labeled Sharps Container Sharps->SharpsContainer PPE->SolidContainer Incineration Dispose of contents/container to an approved waste disposal plant for incineration. SolidContainer->Incineration LiquidContainer->Incineration SharpsContainer->Incineration

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid this compound Waste

This includes pure, unused compound, expired materials, or materials grossly contaminated with solid this compound (e.g., weigh boats, contaminated silica gel).

  • Collection: Mechanically take up the solid waste using a scoop or spatula, avoiding the creation of dust.

  • Containment: Place the solid waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated, secure secondary containment area away from incompatible materials until it is collected by Environmental Health and Safety (EHS) personnel.

Protocol 2: Disposal of Liquid this compound Waste

This applies to solutions containing this compound, such as stock solutions, experimental samples, and contaminated solvents.

  • Prohibition: Do not dispose of liquid this compound waste down the drain.[1] This is to prevent contamination of waterways, as the compound is very toxic to aquatic life.[1]

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and list all solvent components and their approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment.

Protocol 3: Disposal of Contaminated Sharps and Labware

This category includes needles, syringes, pipette tips, and broken glassware that have come into contact with this compound.

  • Collection: Place all contaminated sharps directly into a designated, puncture-proof sharps container.[4]

  • Containment: Do not overfill the sharps container. It should be sealed when it is three-quarters full.[4]

  • Labeling: The sharps container must be clearly labeled as "Hazardous Waste" and indicate that it contains this compound-contaminated sharps.

  • Disposal: The sealed container should be disposed of through the institutional hazardous waste stream, typically destined for incineration.[5]

Protocol 4: Decontamination and Disposal of Contaminated Materials

This includes PPE (gloves, disposable lab coats) and disposable materials used for cleaning spills (e.g., absorbent pads, bench paper).

  • Decontamination: For minor spills, decontaminate surfaces using an appropriate cleaning agent (e.g., 70% ethanol), and thoroughly wipe the area.

  • Waste Collection: All disposable materials used for the cleanup, along with any contaminated PPE, should be considered hazardous waste.

  • Containment: Place these materials in a designated hazardous waste bag (often a red biohazard bag within a solid waste container) and seal it.[4][6]

  • Disposal: The sealed bag or container should be disposed of as hazardous solid waste for incineration.[5][7]

Regulatory Compliance and Documentation

As an investigational drug, the disposal of this compound falls under stringent regulatory frameworks. All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and any guidelines set by the study sponsor.[5][8]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules.[5]

  • Maintain Records: Meticulous records must be kept documenting the disposition of the investigational drug, including dates, quantities, and how it was disposed of.[9] These records are crucial for audits and regulatory compliance.

  • Sponsor Instructions: The study sponsor may have specific instructions for the return or destruction of unused drug supplies. These instructions must be followed.[10] In many cases, unused supplies are to be returned to the sponsor.[9]

By adhering to these procedures, researchers can ensure that their work with this compound is conducted safely and responsibly from experiment to disposal, upholding the highest standards of scientific integrity and environmental protection.

References

  • Myrbetriq™ Granules (mirabegron for oral suspension) Safety Data Sheet . Astellas. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. [Link]

  • How To: Lab Waste . LabXchange. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. [Link]

  • SUP-002-02 Investigational Product Disposal and Destruction . UI Health Care. [Link]

  • Proper Disposal Of Investigational Products In Clinical Research: Regulatory Framework, Operational Guidance And Environmental Stewardship . The American Society for Publication & Discovery (ASPD). [Link]

  • Environmental impacts of mass drug administration programs: exposures, risks, and mitigation of antimicrobial resistance . National Institutes of Health (NIH). [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure . Daniels Health. [Link]

  • waste disposal final . YouTube. [Link]

  • Standard Operating Procedures (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT . [Link]

  • Handling Investigational Drugs 101 . ASHP. [Link]

  • Return-To-Sponsor or Destruction of Investigational Product . Nova Southeastern University. [Link]

Sources

Navigating the Handling of Mantabegron: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Mantabegron, also known as Mirabegron. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the rationale behind these safety protocols, thereby fostering a culture of proactive risk mitigation.

This compound is a potent and selective β3-adrenergic receptor agonist. While its therapeutic potential is significant, it is classified as a hazardous chemical.[1] It is harmful if swallowed, may cause skin and eye irritation, and is suspected of damaging fertility or the unborn child.[2] A crucial point to underscore is that as of current documentation, specific occupational exposure limits (OELs) have not been established for this compound by major regulatory bodies.[1][3][4] This absence of a defined safe exposure level necessitates a conservative and rigorous approach to handling, with a steadfast reliance on well-defined PPE protocols.

Core Principles of Protection: A Multi-Layered Approach

The selection and use of PPE for handling this compound should not be a static, one-size-fits-all procedure. Instead, it must be a dynamic process, informed by a thorough risk assessment of the specific tasks being performed. The following sections detail the recommended PPE, categorized by the level of potential exposure.

Baseline PPE for Low-Potential Exposure Scenarios

For activities with a low potential for aerosolization or direct contact, such as handling sealed containers or performing routine visual inspections, the following baseline PPE is mandatory:

  • Eye Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes.[3]

  • Hand Protection: Wear protective gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of damage before use and to practice proper doffing techniques to avoid skin contamination.

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothes and minimize skin exposure.[3]

Enhanced PPE for Moderate-Potential Exposure Scenarios

When handling open powders, preparing solutions, or performing tasks with a moderate risk of aerosol generation, an enhanced level of PPE is required:

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Double gloving with nitrile gloves is recommended. This provides an additional layer of protection in case the outer glove is compromised. Gloves should be changed frequently, especially if contamination is suspected.

  • Body Protection: An impervious, disposable gown with long sleeves and tight-fitting cuffs is necessary to prevent contamination of personal clothing and skin.

  • Respiratory Protection: A suitable respirator, such as an N95 or higher-rated particulate respirator, should be worn to protect against the inhalation of airborne particles.

Full Protection for High-Potential Exposure Scenarios

For procedures with a high risk of significant aerosolization, such as sonication, homogenization, or large-scale powder handling, a comprehensive, full-protection ensemble is critical:

  • Eye and Face Protection: A full-face respirator provides the highest level of protection for the eyes and face.

  • Hand Protection: Double gloving with chemically resistant gloves is mandatory. The specific glove material should be selected based on the solvents or reagents being used in conjunction with this compound.

  • Body Protection: A disposable coverall, often referred to as a "bunny suit," offers head-to-toe protection.

  • Respiratory Protection: A powered air-purifying respirator (PAPR) is highly recommended for these scenarios to provide a consistent and reliable supply of filtered air.

Operational Plans: From Donning to Disposal

A robust PPE program extends beyond simply wearing the right equipment. It encompasses the entire lifecycle of PPE use, from proper donning and doffing procedures to the safe disposal of contaminated items.

Step-by-Step PPE Protocol

Donning Sequence:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gown/Coverall: Don the appropriate protective garment, ensuring it is fully fastened.

  • Respiratory Protection: Fit your respirator, performing a user seal check to ensure it is snug against your face.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves extend over the cuffs of your gown or coverall. If double gloving, don the first pair, followed by the second.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove the outer pair of gloves first (if double gloving), turning them inside out as you remove them.

  • Gown/Coverall: Remove your protective garment by rolling it down and away from your body, turning it inside out as you go.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove your goggles or face shield from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE and this compound Waste

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Segregation: Immediately place all used PPE and any materials contaminated with this compound into a designated, clearly labeled biohazard or chemical waste container.

  • Containerization: Ensure that waste containers are leak-proof and have a secure lid.

  • Disposal: Dispose of the waste in accordance with your institution's and local regulations for hazardous chemical waste. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Visualizing the PPE Workflow

To further clarify the decision-making process for PPE selection and the procedural flow, the following diagram illustrates the key steps.

PPE_Workflow This compound Handling: PPE Selection and Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Identify Handling Task Risk_Level Determine Potential for Exposure (Aerosolization/Contact) Start->Risk_Level Low_Risk Low Exposure: - Safety Glasses - Single Gloves - Lab Coat Risk_Level->Low_Risk Low Med_Risk Moderate Exposure: - Goggles/Face Shield - Double Gloves - Impervious Gown - N95 Respirator Risk_Level->Med_Risk Moderate High_Risk High Exposure: - Full-Face Respirator/PAPR - Double Chemo-Gloves - Coverall Risk_Level->High_Risk High Donning Follow Donning Sequence Low_Risk->Donning Med_Risk->Donning High_Risk->Donning Handling Perform Handling Task in Designated Area Donning->Handling Doffing Follow Doffing Sequence Handling->Doffing Waste_Seg Segregate Contaminated PPE and this compound Waste Doffing->Waste_Seg Disposal Dispose as Hazardous Chemical Waste Waste_Seg->Disposal End End of Procedure Disposal->End

Caption: PPE selection and workflow for handling this compound.

Conclusion: A Commitment to Safety

The responsible handling of potent pharmaceutical compounds like this compound is a cornerstone of scientific integrity and professional diligence. By adhering to the comprehensive PPE guidelines outlined in this document, researchers and scientists can significantly mitigate the risks associated with its handling. The absence of a defined OEL for this compound should serve as a constant reminder to err on the side of caution, employing a multi-layered approach to protection that encompasses not only the selection of appropriate PPE but also its meticulous use and disposal. This commitment to safety ensures the well-being of laboratory personnel and fosters an environment of trust and excellence in research.

References

  • Pharma Beginners. (2023, March 20). Personal Protective Equipment (PPE) usage. [Link]

  • Oregon OSHA. (2021, September 1). Rules to Reduce Manganese Permissible Exposure Limit. [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Association of State and Territorial Solid Waste Management Officials (ASTSWMO). (n.d.). Awareness, Management, and Disposal Guidance for Solid Waste Containing Technologically Enhanced. [Link]

  • Occupational Safety and Health Administration. (2023, June 14). MANGANESE, COMPOUNDS & FUME (as Mn). [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Biohazard waste disposal - Waste & Debris Fact Sheets. [Link]

  • Basin Disposal Inc. (n.d.). Basin Disposal Transfer. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.